molecular formula C11H17N3 B13877759 Piperidin-4-yl(pyridin-3-yl)methanamine

Piperidin-4-yl(pyridin-3-yl)methanamine

Cat. No.: B13877759
M. Wt: 191.27 g/mol
InChI Key: ZDSFSYZCLRHXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl(pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2

InChI Key

ZDSFSYZCLRHXSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Piperidin-4-yl(pyridin-3-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Piperidin-4-yl(pyridin-3-yl)methanamine emerges as a molecule of significant interest, wedding the conformational rigidity and versatile substitution patterns of the piperidine ring with the aromatic, hydrogen-bonding capabilities of the pyridine moiety. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to orient substituents in precise three-dimensional space.[1] Similarly, the pyridine ring is a fundamental building block in drug discovery, often employed to enhance solubility, modulate electronic properties, and engage in critical interactions with biological targets.[2]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogues and established synthetic methodologies to present a robust profile of its chemical properties, a plausible and detailed synthetic route, and an expert perspective on its potential applications as a scaffold for novel therapeutics. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.

Chemical Structure and Physicochemical Properties

The structure of this compound features a central methylene bridge linking the 4-position of a piperidine ring to the 3-position of a pyridine ring. This arrangement offers a unique spatial orientation of the two heterocyclic systems.

Structure:

While empirical data for this specific molecule is not extensively published, we can extrapolate its core physicochemical properties based on its constituent moieties and related compounds. These predicted properties are crucial for initial in silico modeling, solubility screening, and formulation development.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₁₁H₁₇N₃Derived from the chemical structure.
Molecular Weight 191.27 g/mol Calculated from the molecular formula.
LogP ~1.0-1.5The combination of the polar pyridine and piperidine rings with the aliphatic linker suggests moderate lipophilicity, a key parameter for cell permeability and oral bioavailability.
pKa Piperidine N-H: ~10-11, Pyridine N: ~5-6The basicity of the piperidine nitrogen is significantly higher than that of the pyridine nitrogen, allowing for selective protonation and potential for salt formation to improve solubility and handling.
Hydrogen Bond Donors 2 (amine and piperidine N-H)These sites are critical for interactions with biological targets such as enzymes and receptors.
Hydrogen Bond Acceptors 2 (pyridine N and amine N)The nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding and solubility.
Rotatable Bonds 3The relatively low number of rotatable bonds suggests a degree of conformational constraint, which can be advantageous for binding affinity and selectivity.

Proposed Synthesis Pathway: A Reductive Amination Approach

A robust and scalable synthesis of this compound can be envisioned through a reductive amination strategy, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. This proposed pathway utilizes commercially available starting materials and proceeds through a logical sequence of protection, activation, and deprotection steps.

Experimental Protocol

Step 1: Protection of Piperidine Nitrogen

  • Rationale: The secondary amine of piperidine-4-carboxamide is more nucleophilic than the amide nitrogen and must be protected to ensure selective reaction at the carbonyl group in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Procedure:

    • Dissolve piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-carbamoylpiperidine-1-carboxylate.

Step 2: Reduction of the Amide to the Amine

  • Rationale: The amide group of the protected piperidine needs to be reduced to the primary amine to prepare it for the subsequent reductive amination with the pyridine aldehyde. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination with Pyridine-3-carboxaldehyde

  • Rationale: This is the key bond-forming step, coupling the piperidine and pyridine moieties. The primary amine of the piperidine derivative reacts with the pyridine aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

  • Procedure:

    • Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-((pyridin-3-ylamino)methyl)piperidine-1-carboxylate.

Step 4: Deprotection of the Boc Group

  • Rationale: The final step involves the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • If necessary, neutralize the resulting salt with a base (e.g., saturated aqueous NaHCO₃) and extract the free base, or isolate the product as its salt.

Synthetic Workflow Diagram

Synthesis_Workflow A Piperidine-4-carboxamide B Boc-Protected Piperidine A->B Boc₂O, TEA C Boc-Protected Aminomethyl Piperidine B->C LiAlH₄, THF D Boc-Protected Final Product C->D Pyridine-3-carboxaldehyde, NaBH(OAc)₃ E This compound D->E TFA or HCl

Caption: Proposed synthetic route for this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents across various disease areas. The inherent properties of its constituent rings suggest several potential applications.

  • CNS Disorders: The piperidine moiety is a common feature in centrally acting agents. The ability of the pyridine ring to modulate polarity and engage in specific interactions could be leveraged for targets within the central nervous system. Derivatives could be explored as ligands for receptors and transporters implicated in neurological and psychiatric conditions.

  • Oncology: Both piperidine and pyridine derivatives have been successfully developed as anticancer agents.[3][4][5][6] The structural motif of this compound could serve as a template for the design of kinase inhibitors, protein-protein interaction modulators, or agents targeting other hallmarks of cancer. For instance, derivatives of 3-aminomethyl pyridine have shown cytotoxic activity against cancer cell lines.[3]

  • Infectious Diseases: The nitrogen-containing heterocycles are well-represented in anti-infective agents. The basic nitrogens in the scaffold can be crucial for activity against bacterial or viral targets.

  • Metabolic Disorders: The versatility of the scaffold allows for the introduction of various functional groups that could interact with enzymes and receptors involved in metabolic pathways.

The modular nature of the proposed synthesis allows for the facile generation of a library of analogues. Key points of diversification include:

  • Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups can fine-tune the electronic properties and pKa of the pyridine nitrogen, as well as provide vectors for additional interactions with a target.

  • Substitution on the Piperidine Ring: The piperidine nitrogen can be functionalized to modulate solubility, lipophilicity, and metabolic stability.

  • Modification of the Methylene Linker: While more synthetically challenging, altering the linker could optimize the spatial relationship between the two rings.

Conclusion

This compound represents a compelling, yet underexplored, chemical scaffold with significant potential in drug discovery. This guide has provided a comprehensive theoretical framework, including its likely chemical properties, a detailed and plausible synthetic route, and a forward-looking perspective on its applications. The convergence of the privileged piperidine and pyridine moieties within this structure offers a rich platform for the design of novel, biologically active molecules. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists poised to explore the therapeutic potential of this promising compound and its derivatives.

References

  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. [Link]

  • PubMed. (2018). 3-Aminomethyl Pyridine Chalcone Derivatives: Design, Synthesis, DNA Binding and Cytotoxic Studies. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... [Link]

  • Giam, C. S., & Abbott, S. D. (1977). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society. [Link]

  • PubMed. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. [Link]

  • ScienceDirect. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(Aminomethyl)piperidin-4-yl]methanamine. PubChem. [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • PubChemLite. (n.d.). 4-(piperidin-3-yl)pyridin-2-amine. [Link]

  • PubChemLite. (n.d.). N-(piperidin-4-yl)pyridin-3-amine. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PubMed Central. [Link]

Sources

The Piperidin-4-yl(pyridin-3-yl)methanamine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Piperidin-4-yl(pyridin-3-yl)methanamine scaffold, a privileged pharmacophore in modern medicinal chemistry.

Executive Summary

The This compound scaffold represents a versatile "privileged structure" in drug discovery, characterized by a piperidine ring linked to a pyridine ring via a methanamine bridge. This moiety is highly valued for its ability to modulate lipophilicity (LogD) , introduce basic centers for salt-bridge formation, and facilitate


-cation interactions  within enzyme active sites.

Its primary biological utility spans three critical therapeutic domains:

  • Anti-Parasitic: Potent inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1).

  • Antiviral: Allosteric inhibition of Flavivirus NS2B-NS3 proteases (e.g., Dengue, Zika).

  • CNS & Metabolic: Selective inhibition of Cholesterol 24-Hydroxylase (CH24H) for neurodegenerative applications.

Chemical Architecture & Pharmacophore Analysis

Structural Properties

The scaffold consists of two nitrogen-containing heterocycles connected by a methylene amine linker. This connectivity offers unique physicochemical properties:

  • Bidentate Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor, while the secondary amine and piperidine nitrogen (if unsubstituted) act as H-bond donors/acceptors.

  • pKa Modulation: The piperidine nitrogen (typically pKa ~9-10) ensures solubility and lysosomotropism, while the pyridine (pKa ~5.2) modulates electronic distribution without becoming permanently charged at physiological pH.

  • Conformational Flexibility: The methanamine linker allows the two rings to adopt "folded" or "extended" conformations, essential for induced-fit binding in kinase hinges or protease allosteric pockets.

Binding Mode Mechanics

In kinase active sites (e.g., PfCDPK1), this scaffold often functions as a "Hinge Binder" mimic or a Ribose pocket occupant :

  • Pyridine Ring: Engages in

    
    -stacking with the gatekeeper residue or forms water-mediated H-bonds.
    
  • Piperidine Ring: Projects into the solvent-exposed region or hydrophobic back-pocket, often forming a salt bridge with a conserved Aspartate or Glutamate residue (e.g., Glu in the

    
    C-helix).
    

Therapeutic Applications & Biological Activity[1][2]

Anti-Malarial Activity (PfCDPK1 Inhibition)

The scaffold is a critical intermediate in the synthesis of inhibitors for PfCDPK1 , a kinase essential for the invasion of host erythrocytes by malaria parasites.

  • Mechanism: The scaffold competes with ATP. The piperidine moiety improves cell permeability and targets the ribose-binding pocket, while the pyridine interacts with the hinge region.

  • Key Insight: Substitution on the piperidine nitrogen (e.g., N-methyl or N-ethyl) significantly affects the selectivity index between parasitic CDPK1 and human kinases.

Antiviral Activity (Flavivirus Protease)

In the context of Dengue and Zika virus, derivatives of this scaffold act as allosteric inhibitors of the NS2B-NS3 protease.

  • Mechanism: Unlike competitive inhibitors that bind the catalytic triad, these compounds bind to an allosteric pocket, locking the protease in an "open" (inactive) conformation.

  • SAR Note: The spatial arrangement of the pyridine nitrogen is critical; shifting from pyridin-3-yl to pyridin-4-yl often results in a loss of potency due to steric clash or loss of a key H-bond.

CNS Activity (Cholesterol 24-Hydroxylase)

Recent medicinal chemistry campaigns have utilized 3-piperidinyl pyridine derivatives to inhibit CH24H (CYP46A1), an enzyme involved in brain cholesterol homeostasis.

  • Therapeutic Goal: Reducing 24S-hydroxycholesterol levels to treat excitatory toxicity in diseases like Alzheimer's.

  • Selectivity: The scaffold provides high selectivity against hepatic CYPs (e.g., CYP3A4) due to the specific geometry required by the CH24H active site.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-pathway interference capability of this scaffold in a parasitic context (Malaria) and a metabolic context (CNS).

BiologicalPathways cluster_Malaria Anti-Parasitic Pathway (PfCDPK1) cluster_CNS CNS Metabolic Pathway (CH24H) Scaffold Piperidin-4-yl(pyridin-3-yl) methanamine Scaffold PfCDPK1 PfCDPK1 Enzyme (ATP Binding Pocket) Scaffold->PfCDPK1 Competitive Inhibition (Ki < 10 nM) CH24H CH24H (CYP46A1) Enzyme Scaffold->CH24H Selective Inhibition Invasion Merozoite Invasion of Erythrocytes PfCDPK1->Invasion Promotes ParasiteDeath Parasite Replication Arrest PfCDPK1->ParasiteDeath Inhibition leads to Neuroprotection Neuroprotection CH24H->Neuroprotection Inhibition leads to Cholesterol Brain Cholesterol 24 24 Cholesterol->24 OHC CH24H NMDAR NMDA Receptor Over-activation OHC->NMDAR Potentiates

Figure 1: Dual mechanism of action showing kinase inhibition in parasites and metabolic enzyme modulation in the CNS.

Experimental Protocols

Synthesis of the Scaffold (Reductive Amination)

This protocol describes the synthesis of the core scaffold via reductive amination, the most robust method for linking the piperidine and pyridine rings.

Reagents:

  • 4-Formylpiperidine (N-protected, e.g., N-Boc-4-formylpiperidine)

  • 3-Aminopyridine (or 3-Picolylamine for extended linkers)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

Workflow:

  • Imine Formation: Dissolve N-Boc-4-formylpiperidine (1.0 eq) and 3-aminopyridine (1.0 eq) in dry DCM. Add catalytic AcOH (0.1 eq). Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO3.[1]

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM/TFA (4:1) to remove the Boc group.

  • Purification: Purify via SCX-2 cartridge (catch and release) or Reverse-Phase HPLC.

In Vitro Kinase Inhibition Assay (PfCDPK1)

Objective: Determine the IC50 of scaffold derivatives against recombinant PfCDPK1.

Methodology:

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Substrate: Syntide-2 peptide.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

Step-by-Step:

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix 2 µL of compound with 4 µL of PfCDPK1 enzyme (2 nM final). Incubate for 15 min at RT.

  • Initiation: Add 4 µL of ATP/Substrate mix (10 µM ATP, 50 µM Syntide-2).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the core scaffold.

Modification SiteSubstituentBiological Effect (PfCDPK1 / CH24H)Mechanism
Piperidine Nitrogen Hydrogen (NH)Moderate Potency / Low PermeabilityHigh polarity limits membrane crossing.
Piperidine Nitrogen Methyl (-CH3)High Potency / High Permeability Optimal lipophilicity; maintains basicity for salt bridge.
Piperidine Nitrogen Sulfonyl (-SO2R)Loss of ActivityLoss of basicity destroys key salt bridge interaction.
Pyridine Ring (C5) Fluorine (-F)Increased Metabolic StabilityBlocks metabolic oxidation; alters pKa of pyridine N.
Linker (Methanamine) Methyl branchingIncreased SelectivityIntroduces chirality; restricts conformational freedom.

Experimental Workflow Visualization

Workflow cluster_Synthesis Synthesis Phase cluster_Assay Validation Phase Start Reagents: N-Boc-Piperidine + 3-Aminopyridine React Reductive Amination (STAB, DCM, AcOH) Start->React Deprotect Deprotection (TFA/DCM) React->Deprotect Purify HPLC Purification (>95% Purity) Deprotect->Purify Screen ADP-Glo Assay (PfCDPK1) Purify->Screen Data IC50 Calculation & SAR Analysis Screen->Data

Figure 2: Integrated workflow for the synthesis and biological validation of scaffold derivatives.

References

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry. (2014).

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. (2022).

  • Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. DigitalCommons@TMC. (2021).

  • Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. ACS Medicinal Chemistry Letters. (2012).

Sources

Comprehensive Spectroscopic Characterization: Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the spectroscopic characterization of Piperidin-4-yl(pyridin-3-yl)methanamine .

Executive Summary

This compound (CAS: 1391726-25-2 / Analogous Intermediates) is a critical pharmacophore in medicinal chemistry, serving as a bivalent scaffold in the synthesis of JAK inhibitors, GPCR ligands, and antihistamines. Its structure combines a saturated heterocyclic amine (piperidine) with an electron-deficient aromatic system (pyridine) via a chiral aminomethyl linker.

This guide provides a definitive reference for the spectroscopic identification of this compound. Data presented here synthesizes experimental values from precursor analogs (e.g., the corresponding ketone) and high-fidelity predictive modeling based on fragment-based chemical shift algorithms.

Compound Identity
ParameterDetails
IUPAC Name 1-(Piperidin-4-yl)-1-(pyridin-3-yl)methanamine
Molecular Formula

Exact Mass 191.1422 Da
Key Features Secondary amine (Piperidine), Primary amine (Linker), Pyridine Nitrogen

Structural Analysis & Logic

The molecule consists of three distinct magnetic environments.[1] Proper characterization requires resolving the coupling between the aliphatic piperidine ring and the aromatic pyridine system.[1]

StructureLogic cluster_NMR NMR Diagnostic Strategy Piperidine Piperidine Ring (Aliphatic, Chair Conf.) Linker Methanamine Bridge (Chiral Center *CH-NH2) Piperidine->Linker C4 Position Shift3 Piperidine H4 Upfield Multiplet Piperidine->Shift3 Pyridine Pyridine Ring (Aromatic, Electron Deficient) Linker->Pyridine C3 Position Shift2 Methine H Doublet (~3.8 ppm) Linker->Shift2 Shift1 Pyridine H2/H6 Downfield (>8.0 ppm) Pyridine->Shift1

Figure 1: Structural segmentation for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the free base form in


. Note that hydrochloride salts will show significant downfield shifts (~0.5–1.0 ppm) for protons adjacent to nitrogen atoms due to protonation.[1]
H NMR Data (400 MHz, )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Py-2 8.54d (broad)2.0

-proton to N, deshielded by ring current & electronegativity.
Py-6 8.48dd4.8, 1.6

-proton, couples with H5 and H4.[1]
Py-4 7.65dt7.9, 2.0

-proton, distinct para-coupling pattern.[1]
Py-5 7.24dd7.9, 4.8

-proton, most shielded aromatic signal.[1]
Methine (-CH-) 3.78d6.5Diagnostic Signal. Couples to Piperidine H4.
Pip-2eq/6eq 3.15m-Equatorial protons adjacent to Piperidine NH.
Pip-2ax/6ax 2.62td12.0, 2.5Axial protons, large geminal/axial couplings.[1]
Pip-4 1.65m-Bridgehead methine, shielded by alkyl chain.
Pip-3/5 1.20 – 1.45m-Overlapping multiplets (axial/equatorial).
-NH

/ -NH
1.80br s-Exchangeable protons (position varies with conc/water).
C NMR Data (100 MHz, )
Carbon Type

(ppm)
Assignment
Pyridine C2 149.2Ar-CH (

to N)
Pyridine C6 148.5Ar-CH (

to N)
Pyridine C3 139.8Quaternary Ar-C (Ipso)
Pyridine C4 134.5Ar-CH
Pyridine C5 123.4Ar-CH (

to N)
Methine (CH-NH2) 59.2Chiral Center
Piperidine C2/6 46.5CH

(

to NH)
Piperidine C4 43.1CH (Bridgehead)
Piperidine C3/5 30.2CH

(

to NH)

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming molecular weight and analyzing the fragmentation stability of the methanamine linker.[1]

Ionization & Molecular Ion[11]
  • Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion

    
    :  Calculated: 192.1501 m/z.[1]
    
  • Adducts: Common adducts include

    
     (214.[1]13) and 
    
    
    
    (230.11).[1]
Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern is driven by


-cleavage adjacent to the amine groups.

MS_Fragmentation cluster_mech Mechanism Parent [M+H]+ m/z 192.15 Frag1 Loss of NH3 m/z 175.12 Parent->Frag1 - NH3 (17 Da) Frag2 Tropylium-like Pyridine Ion m/z 106.06 Parent->Frag2 C-C Cleavage (Linker) Frag3 Piperidinyl Cation m/z 84.08 Parent->Frag3 C-C Cleavage (Linker)

Figure 2: Proposed ESI-MS/MS fragmentation pathway.

  • m/z 175.12: Characteristic loss of ammonia (

    
    ) from the primary amine.[1]
    
  • m/z 106.06: Ethylpyridine cation fragment (cleavage between methine and piperidine).[1]

  • m/z 84.08: Tetrahydropyridinium ion (characteristic of piperidine ring systems).[1]

Infrared Spectroscopy (IR)

IR data confirms the presence of the primary amine and the absence of the precursor ketone (carbonyl stretch).[1]

Frequency (

)
Vibration ModeIntensityNotes
3350 - 3280 N-H StretchMedium, BroadDoublet typical for primary amines (

).
2940 - 2850 C-H StretchStrongAliphatic CH stretches (Piperidine ring).
1590, 1575 C=C / C=NMediumPyridine ring breathing modes.[1]
1450 CH

Bend
MediumScissoring vibration of piperidine CH

.[1]
Absence of 1680 C=O Stretch-Confirmation of reduction (Precursor ketone absorbs here).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution and prevent peak broadening due to exchangeable protons:

  • Solvent: Use

    
     (Chloroform-d) neutralized with basic alumina if the sample is acid-sensitive, or 
    
    
    
    if the salt form (HCl) is used.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Shimming: Ensure careful shimming on the Z-axis; the piperidine protons are sensitive to field inhomogeneity.[1]

  • D2O Shake (Optional): Add 1 drop of

    
     and re-acquire to identify the 
    
    
    
    and piperidine
    
    
    signals (they will disappear).
Synthesis & Purification Workflow

Understanding the synthesis aids in identifying impurities (e.g., unreduced ketone or alcohol).[1]

Synthesis Start Piperidin-4-yl(pyridin-3-yl)methanone (Ketone Precursor) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Reduction (H2/Pd-C or LiAlH4) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Standard synthetic route via reductive amination.

References

  • Precursor Characterization:Piperidin-4-yl(pyridin-3-yl)

    • National Institutes of Health (NIH) PubChem. (2024).[1][2] Compound Summary: Piperidin-4-yl(pyridin-3-yl)methanone.[3][4][5][6] Link

  • Synthetic Methodology: Reductive amination protocols for pyridine-piperidine scaffolds

    • BenchChem Technical Support.[7][1] (2025).[1][2][8][9] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Link

  • General Spectroscopic Data

    • Silverstein, R. M., et al.[1] Spectrometric Identification of Organic Compounds.[1] (Standard reference for fragment-based shift prediction).

  • Fragment Analysis

    • ChemicalBook.[1][2] Piperidine 1H NMR Spectrum.[10][5][1][2][8][11] Link

Disclaimer: The spectroscopic values provided above are derived from high-fidelity predictive modeling and comparative analysis of experimentally validated structural analogs (e.g., Piperidin-4-yl-pyridin-3-yl-methanone). Experimental validation is recommended for regulatory submission.[1]

Sources

In-Silico Modeling of Piperidin-4-yl(pyridin-3-yl)methanamine: A ROCK Inhibition Case Study

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in-silico modeling workflow for the Piperidin-4-yl(pyridin-3-yl)methanamine scaffold. This chemical moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for several Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil, Fasudil analogs) and potential ligands for PI3K and LSD1 .

Executive Summary

The this compound scaffold presents a classic "linker-based" molecular modeling challenge. It consists of a highly basic secondary amine (piperidine) connected to an aromatic acceptor (pyridine) via a flexible methylene bridge.

Successful modeling of this scaffold requires addressing three critical physicochemical factors:

  • Protonation State: The piperidine nitrogen (

    
    ) is protonated at physiological pH, necessitating a salt-bridge interaction model.
    
  • Linker Flexibility: The methanamine (

    
    ) linker introduces significant rotatable freedom, requiring Induced Fit Docking (IFD) rather than rigid-receptor protocols.
    
  • Pi-Interactions: The pyridine ring often engages in T-shaped or parallel

    
    -stacking within the ATP-binding pocket of kinases.
    

This guide uses ROCK1 (Rho-associated protein kinase 1) as the primary validation target, given the scaffold's structural homology to the clinical drug Ripasudil .

Phase 1: Chemical Space & Ligand Preparation

Protonation and Tautomerization

Accurate assignment of ionization states is the single most common failure point in modeling this scaffold.

  • Piperidine Nitrogen (N1):

    
     hybridized.[1] Experimental 
    
    
    
    .
    • Modeling Action: Must be modeled as protonated (

      
      )  at pH 7.4. This cation is the primary "anchor" that seeks conserved Aspartate or Glutamate residues in the target.
      
  • Pyridine Nitrogen (N2):

    
     hybridized. Experimental 
    
    
    
    .
    • Modeling Action: Must be modeled as neutral (

      
      )  at pH 7.4. It acts as a hydrogen bond acceptor or water-bridge partner.
      
Conformational Sampling

The methanamine linker allows the pyridine and piperidine rings to adopt various dihedral angles. A single low-energy conformer is insufficient.

Protocol:

  • Generate an ensemble of 50-100 conformers using a high-temperature molecular dynamics (MD) quench or Monte Carlo search (e.g., RDKit ETKDG or Schrödinger ConfGen).

  • Filter conformers to remove high-energy steric clashes (>10 kcal/mol from global minimum).

Phase 2: Target Selection & Preparation (ROCK1)

For this scaffold, the ROCK1 ATP-binding pocket is the reference standard.

  • Reference Structure: PDB ID 3WRB (Crystal structure of ROCK1 with Ripasudil).

  • Resolution: 1.80 Å (High precision).

  • Key Interaction Sites:

    • Asp216 (Human ROCK1): Forms a salt bridge with the protonated piperidine.

    • Met156 (Hinge Region): Forms H-bonds with the linker or adjacent substituents.

    • Phe87/Tyr155: Aromatic cage residues interacting with the pyridine ring.

Preparation Workflow:

  • Clean: Remove crystallographic waters (except those bridging the ligand and Hinge region).

  • Fix: Add missing side chains and hydrogens.

  • Optimize: Optimize H-bond network (Flip Asn/Gln/His) at pH 7.0.

  • Minimize: Restrained minimization (OPLS4 or CHARMM36 force field) to converge heavy atoms to RMSD < 0.30 Å.

Phase 3: Molecular Docking Strategy

Standard rigid docking often fails because the "methanamine hinge" requires the protein side chains to adjust. We utilize an Induced Fit approach.[2]

Grid Generation
  • Center: Centered on the centroid of the co-crystallized ligand in PDB 3WRB.

  • Box Size:

    
     Å (Large enough to accommodate the extended linker).
    
  • Constraints:

    • Mandatory: Positional constraint (sphere 1.5 Å) on Asp216 carboxylate oxygen to enforce the salt bridge with the piperidine.

Docking Protocol (Step-by-Step)
StepParameterValue/SettingRationale
1 Precision Extra Precision (XP) or ExhaustiveNecessary to penalize desolvation of the cationic amine correctly.
2 Ligand Sampling FlexibleAllow ring flips and nitrogen inversion.
3 Post-Docking MinimizationMinimize the top 10 poses within the field of the receptor.
4 Scoring ChemScore / GlidescoreFocus on electrostatic + van der Waals terms.
Visualization of Interaction Logic

BindingMechanism Ligand Piperidin-4-yl (pyridin-3-yl)methanamine Piperidine Piperidine (NH2+) Cationic Head Ligand->Piperidine Pyridine Pyridine Ring Aromatic Tail Ligand->Pyridine Linker Methanamine Linker (Flexible Hinge) Ligand->Linker Target_Asp Asp216 (ROCK1) Anionic Anchor Piperidine->Target_Asp Salt Bridge (Electrostatic) Target_Phe Phe87/Tyr155 Aromatic Cage Pyridine->Target_Phe Pi-Pi Stacking Target_Met Met156 Hinge Region Linker->Target_Met Induced Fit Adjustment

Figure 1: Pharmacophore interaction map detailing the tripartite binding mode of the scaffold against the ROCK1 kinase domain.

Phase 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the flexible linker maintains the binding pose in a solvated environment.

System Setup
  • Force Field: CHARMM36m or OPLS4 (Excellent parameterization for charged amines).

  • Solvation: TIP3P Water model, cubic box with 10 Å buffer.

  • Neutralization: Add

    
     ions to neutralize the system + 0.15 M NaCl physiological strength.
    
Simulation Protocol
  • Minimization: 5000 steps steepest descent.

  • NVT Equilibration: 100 ps, heating to 300K (Restrain ligand heavy atoms).

  • NPT Equilibration: 100 ps, pressure equilibration to 1 bar.

  • Production Run: 50 ns to 100 ns. Unrestrained.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the starting docked pose over the last 20 ns of simulation.

  • H-Bond Persistence:

    • Success Criteria: The Piperidine-Asp216 salt bridge must exist for >80% of the simulation time.

  • MM/GBSA (Binding Free Energy):

    • Calculate

      
       using the trajectory. The electrostatic contribution (
      
      
      
      ) should be the dominant favorable term.

Phase 5: Automated Workflow Diagram

The following diagram illustrates the complete pipeline from SMILES string to validated binding mode.

Workflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_MD Phase 3: Dynamics Input Input: Scaffold SMILES LigPrep Ligand Prep (pH 7.4, pKa ~11) Input->LigPrep Grid Grid Generation (Center: Ligand, Constraint: Asp216) LigPrep->Grid ProtPrep Protein Prep (PDB: 3WRB, Clean & Cap) ProtPrep->Grid Docking Induced Fit Docking (Flexible Sidechains) Grid->Docking Sim MD Simulation (50ns, Explicit Solvent) Docking->Sim Analysis MM/GBSA & RMSD Analysis Sim->Analysis Result Validated Binding Mode Analysis->Result

Figure 2: End-to-end in-silico workflow for modeling the this compound scaffold.

References

  • Structural Basis of ROCK Inhibition

    • Title: Crystal structure of the human ROCK1 kinase domain in complex with Ripasudil.
    • Source: RCSB Protein D
    • URL:[Link]

  • Pharmacology of the Scaffold

    • Title: Ripasudil (K-115)
    • Source: PubMed / Experimental Eye Research.
    • URL:[Link]

  • Force Field Parameters

    • Title: CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR d
    • Source: Journal of Comput
    • URL:[Link]

  • Docking Methodology

    • Title: Glide: A New Approach for Rapid, Accurate Screening and High-Precision Docking.
    • Source: Schrödinger Public
    • URL:[Link]

Sources

Piperidin-4-yl(pyridin-3-yl)methanamine: A Versatile sp³-Rich Fragment for Navigating Complex Biological Space

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is paramount. The industry's strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds has identified the piperidine ring as a cornerstone of modern medicinal chemistry.[1][2] This guide provides a senior application scientist's perspective on Piperidin-4-yl(pyridin-3-yl)methanamine , a fragment that embodies the principles of 3D-oriented drug design. We will dissect its strategic value, outline robust synthetic pathways, and explore its application in fragment-based campaigns, supported by structure-activity relationship (SAR) data from analogous systems. This document serves as a technical resource for researchers aiming to leverage this privileged scaffold to address challenging biological targets.

Introduction: The Strategic Value of the Piperidine-Pyridine Scaffold

The piperidine heterocycle is a privileged structure, a recurring motif in a multitude of FDA-approved drugs, valued for its conformational flexibility and its ability to project substituents into precise three-dimensional vectors.[1][3] Its integration into fragment-based drug discovery (FBDD) campaigns is a logical evolution, offering a robust, non-flat anchor point for hit identification and subsequent optimization.[4]

The this compound core combines this advantageous piperidine unit with a pyridyl moiety—a versatile aromatic ring known for its hydrogen bonding capabilities and its role as a bioisosteric replacement for phenyl groups. This specific linkage creates a fragment with:

  • Defined 3D Geometry: The saturated piperidine ring provides a rigid, chair-like conformation, enabling precise spatial positioning of substituents to probe deep or complex binding pockets.

  • Multiple Interaction Points: The fragment features a basic piperidine nitrogen, a primary amine, and a pyridine nitrogen, offering a rich tapestry of potential hydrogen bond donor and acceptor sites for anchoring to a biological target.

  • Orthogonal Exit Vectors: The piperidine N-H and the pyridine ring present distinct, spatially separated vectors for chemical elaboration, allowing for systematic exploration of chemical space during hit-to-lead campaigns.

This guide will establish the foundation for incorporating this high-value fragment into discovery programs.

Physicochemical Properties and Qualification as a Core Fragment

For a scaffold to be effective in FBDD, it must possess properties that ensure adequate solubility, ligand efficiency, and a low-complexity starting point for chemical elaboration. The widely accepted "Rule of Three" provides a useful framework for this assessment.[4]

PropertyCalculated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 191.28 g/mol < 300 DaYes
LogP (ClogP) ~1.0 - 1.5< 3Yes
Hydrogen Bond Donors 2 (Piperidine N-H, Amine N-H₂)≤ 3Yes
Hydrogen Bond Acceptors 3 (Piperidine N, Amine N, Pyridine N)≤ 3Yes
Polar Surface Area (TPSA) 54.4 ŲN/AFavorable for cell permeability

As the data indicates, this compound aligns perfectly with the guiding principles of FBDD. Its low molecular weight and balanced lipophilicity provide an excellent starting point for optimization without immediately entering unfavorable ADME space.

Synthetic Strategies: A Protocol for Reliable Access

The synthetic accessibility of a fragment is critical for its practical application. A convergent and robust synthetic route is paramount for generating the core and its subsequent analogs. The most field-proven approach is a two-step sequence involving reductive amination followed by deprotection.

Workflow: Convergent Synthesis

A N-Boc-4-piperidone C Reductive Amination A->C B (Pyridin-3-yl)methanamine B->C D tert-Butyl 4-((pyridin-3-ylmethylamino)methyl)piperidine-1-carboxylate C->D Formation of C-N bond E Boc Deprotection D->E Acidic Conditions (e.g., HCl) F This compound (Final Fragment) E->F Removal of protecting group

Caption: Convergent synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • Causality: This step efficiently couples the piperidone ketone with the primary amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice; it is milder and more selective for the intermediate iminium ion than other hydride reagents like sodium borohydride, minimizing side reactions such as ketone reduction.[5]

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq., e.g., 5.0 g, 25.1 mmol) in dichloromethane (DCM, 100 mL), add (pyridin-3-yl)methanamine (1.1 eq., 3.0 g, 27.6 mmol) followed by acetic acid (1.0 eq., 1.5 g, 25.1 mmol).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq., 8.0 g, 37.6 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(((pyridin-3-ylmethyl)amino)methyl)piperidine-1-carboxylate, which can be purified by column chromatography.

Step 2: Boc Deprotection

  • Causality: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen that is readily cleaved under acidic conditions, liberating the free secondary amine of the final fragment.[5]

  • Procedure:

    • Dissolve the purified product from Step 1 in 1,4-dioxane (e.g., 20 mL).

    • Add a 4M solution of HCl in 1,4-dioxane (10 eq.) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture in vacuo.

    • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of the title compound. For the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with DCM or ethyl acetate.

Application in Fragment-Based Drug Discovery (FBDD)

The core fragment serves as an ideal starting point in an FBDD campaign. Its two distinct vectors for growth allow for a systematic and efficient exploration of the target's binding site.

FBDD General Workflow

cluster_0 Hit Generation cluster_1 Hit-to-Lead Optimization A Fragment Library (incl. Core Fragment) B Biophysical Screening (SPR, NMR, X-ray) A->B C Validated Hit Fragment B->C D Structure-Based Design (SAR by Elaboration) C->D X-ray Crystal Structure E Fragment Growing/ Linking D->E F Lead Compound E->F

Caption: A typical Fragment-Based Drug Discovery workflow.

Vector-Based Elaboration of the Core Fragment

Once the this compound fragment is identified as a binder to the target of interest, structure-based design can proceed by elaborating from its two primary vectors.

cluster_V1 Vector 1: Piperidine N-H cluster_V2 Vector 2: Pyridine Ring Core Core Fragment This compound V1_Node Alkylation Acylation Sulfonylation Core->V1_Node R¹ Elaboration V2_Node Suzuki Coupling Buchwald-Hartwig Amination (Requires halogenated precursor) Core->V2_Node R² Elaboration Goal Improved Potency Enhanced Selectivity Optimized PK/PD V1_Node->Goal V2_Node->Goal

Caption: Orthogonal vectors for hit-to-lead optimization.

  • Vector 1 (Piperidine N-H): This site is ideal for introducing substituents via standard N-alkylation, acylation, or sulfonylation reactions. This vector can be used to probe pockets requiring hydrophobic groups or additional hydrogen bond donors/acceptors.

  • Vector 2 (Pyridine Ring): By starting with a halogenated version of the pyridine precursor (e.g., 2-chloro-5-(aminomethyl)pyridine), this vector can be elaborated using powerful cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to introduce aryl or heteroaryl groups, extending the molecule into flatter, more aromatic-binding regions.

Case Studies & SAR Insights from Analogous Systems

While public data on the direct application of this compound is limited, several published studies on structurally similar scaffolds validate its potential and provide invaluable SAR insights.

Case Study 1: Inhibitors of Lysine Specific Demethylase 1 (LSD1)

Researchers developed potent LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine core, which is structurally analogous to our fragment, differing only by an ether linkage.[6][7] Their findings provide a clear blueprint for optimization.

Compound Ref.R⁵ Group (Pyridine 6-pos)R⁶ Group (Pyridine 5-pos)LSD1 Kᵢ (μM)Key Insight
5 4-CN-PhPhenyl2.3The core scaffold shows baseline activity.
17 4-CN-Ph4-Me-Ph0.029 A methyl group on the R⁶ phenyl ring dramatically increases potency, suggesting a key hydrophobic interaction.
24 4-CN-PhPyridin-3-yl3.2Replacing the R⁶ phenyl with pyridine is tolerated but not optimal.
26 4-CN-Ph4-Me-Pyridin-3-yl0.38Methylation of the R⁶ pyridine ring recovers significant potency, reinforcing the importance of the hydrophobic pocket.

Source: Adapted from Molecules 2014, 19(11), 18957-18974.[6]

Expert Interpretation: The SAR from this LSD1 inhibitor series strongly suggests that the piperidine-pyridine core acts as an effective anchor. The dramatic potency gains achieved by small modifications (e.g., adding a methyl group) highlight the scaffold's exquisite sensitivity to substitution, making it an ideal candidate for fine-tuning interactions within a binding site.

Case Study 2: Inhibitors of PI3Kδ

A separate line of research identified novel PI3Kδ inhibitors based on a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold.[8] This work underscores the value of the 4-substituted piperidine moiety in kinase inhibitor design. The piperidine ring often serves to orient a key pharmacophore into the hinge region of the kinase.

Expert Interpretation: Although the pyridine is replaced by a more complex heterocycle, this study validates the utility of the 4-substituted piperidine as a central element for targeting ATP binding sites. The nitrogen of the piperidine can be protonated to form a key salt-bridge interaction with acidic residues like aspartate, a common feature in kinase active sites.

Conclusion and Future Outlook

This compound is more than just a chemical structure; it is a strategic tool for modern drug discovery. Its qualification as a "Rule of Three" compliant fragment, combined with its inherent three-dimensionality and synthetically accessible, orthogonal vectors, makes it a high-value starting point for FBDD campaigns.

The success of analogous scaffolds in developing potent and selective inhibitors for complex targets like LSD1 and PI3Kδ provides a compelling validation of its potential.[6][8] As drug discovery continues to tackle challenging protein-protein interactions and allosteric sites, fragments like this one, which provide a rigid 3D framework, will become increasingly indispensable. Future work should focus on building libraries of analogs by systematically elaborating the two key vectors to probe a wide range of biological targets, solidifying the role of this scaffold as a truly privileged fragment in medicinal chemistry.

References

  • Boyko, Y. D., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. [Link]

  • Boyko, Y. D., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • ResearchGate (N.D.). Bioisosteres of piperidine. ResearchGate. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry. [Link]

  • Vitale, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • PubChem. (4-Methyl-3-piperidin-4-ylphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Patsnap Eureka (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap. [Link]

  • Zheng, Y. C., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Molecules. [Link]

  • Zhang, J., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. [Link]

  • ResearchGate (2023). Structure–activity relationship of piperidine derivatives. ResearchGate. [Link]

  • PubChem. [3-(Aminomethyl)piperidin-4-yl]methanamine. National Center for Biotechnology Information. [Link]

  • Rogers, B. N., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system. Frontiers in Molecular Neuroscience. [Link]

  • Abdolrahim, P., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • Defense Technical Information Center (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • PubChemLite. N-(piperidin-4-yl)pyridin-3-amine. PubChemLite. [Link]

  • Vitale, F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Yamasaki, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Czarnocki, Z., et al. (2025). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. [Link]

  • Clarke, C., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. [Link]

  • Lin, X., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Abdullah, N. S., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cambridge Healthtech Institute (2016). Fragment-Based Drug Discovery. CHI. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Popiołek, Ł., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

Sources

The Piperidinyl-Pyridinyl Methanamine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine-Pyridine Motif in Modern Drug Discovery

The confluence of a piperidine ring and a pyridine moiety within a single molecular framework creates a privileged scaffold with significant potential in medicinal chemistry. The piperidine ring, a saturated heterocycle, offers a versatile, three-dimensional structure that can be strategically functionalized to probe biological space and optimize pharmacokinetic properties.[1][2] Its inherent basicity and conformational flexibility allow for precise orientation of substituents to engage with biological targets.[1] The pyridine ring, an aromatic heterocycle, serves as a key interaction point, capable of participating in hydrogen bonding, π-stacking, and other non-covalent interactions that are crucial for molecular recognition.[3] The combination of these two pharmacophorically important fragments, connected by a methanamine linker, as in the Piperidin-4-yl(pyridin-3-yl)methanamine core, presents a compelling starting point for the design of novel therapeutic agents targeting a range of pathologies, including neurological disorders and cancer.[3]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of this compound analogs. While direct and extensive SAR literature on this exact scaffold is limited, we will draw upon a comprehensive analysis of a closely related analog, 3-(Piperidin-4-ylmethoxy)pyridine, to elucidate the key structural determinants of biological activity. This approach, grounded in established medicinal chemistry principles, will provide researchers, scientists, and drug development professionals with a robust framework for the rational design and optimization of this promising class of compounds.

Synthetic Strategies: Building the Piperidinyl-Pyridinyl Methanamine Core

The synthesis of a library of this compound analogs for SAR studies necessitates a flexible and efficient synthetic strategy. A convergent approach, where the piperidine and pyridine fragments are synthesized separately and then coupled, is often preferred.

General Synthetic Workflow

cluster_0 Piperidine Fragment Synthesis cluster_1 Pyridine Fragment Synthesis cluster_2 Coupling and Final Product Formation A Commercially Available 4-Piperidone Derivative B Boc Protection A->B (Boc)₂O, Base C Reductive Amination B->C Amine Source, Reducing Agent D Protected 4-(Aminomethyl)piperidine C->D H Reductive Amination Coupling D->H E Substituted 3-Halopyridine F Functional Group Interconversion E->F e.g., Metal-catalyzed cross-coupling G Pyridin-3-yl Aldehyde/Ketone F->G Oxidation G->H I Boc Deprotection H->I Acidic Conditions J Final Analog I->J

Caption: A convergent synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(aminomethyl)piperidine (Intermediate D)

This protocol outlines the synthesis of a key piperidine intermediate.

Step 1: Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Reductive Amination to form N-Boc-4-(aminomethyl)piperidine

  • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-Boc-4-(aminomethyl)piperidine.

Protocol 2: Reductive Amination Coupling and Deprotection (Steps H to J)

This protocol details the coupling of the piperidine and pyridine fragments.

Step 1: Reductive Amination Coupling

  • To a solution of N-Boc-4-(aminomethyl)piperidine (1.0 eq) and a substituted pyridin-3-yl aldehyde or ketone (1.1 eq) in methanol, add acetic acid to adjust the pH to ~5.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Dissolve the crude product from the previous step in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.[4][5]

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with diethyl ether to obtain the final this compound analog as a TFA salt.

Structure-Activity Relationship (SAR) Studies: A Case Study of 3-(Piperidin-4-ylmethoxy)pyridine Analogs as LSD1 Inhibitors

Due to the limited availability of specific SAR data for this compound analogs, we present a detailed analysis of the structurally related 3-(Piperidin-4-ylmethoxy)pyridine series, which have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[1][6][7] LSD1 is a key epigenetic regulator and a validated target in oncology.[6][7][8] The insights gained from this series provide a valuable roadmap for the design of novel analogs based on the this compound scaffold.

Biological Target: Lysine Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[6][7] Overexpression of LSD1 has been observed in numerous cancers, where it contributes to the maintenance of a cancer stem cell phenotype and tumor progression.[8] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation in cancer cells, making it an attractive therapeutic target.[6][8]

LSD1 Signaling and its Role in Cancer

cluster_0 LSD1-Mediated Gene Repression cluster_1 Oncogenic Signaling Pathways cluster_2 Therapeutic Intervention LSD1 LSD1 H3K4me1_0 H3K4me1/0 (Repressed Chromatin) LSD1->H3K4me1_0 Demethylation PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates Wnt_BetaCatenin Wnt/β-catenin Pathway LSD1->Wnt_BetaCatenin Activates H3K4me2 H3K4me2 (Active Chromatin) TumorSuppressor Tumor Suppressor Genes H3K4me1_0->TumorSuppressor Repression GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RTK->PI3K_AKT RTK->Wnt_BetaCatenin CellProliferation Cell Proliferation & Survival PI3K_AKT->CellProliferation Stemness Cancer Stem Cell Maintenance Wnt_Beta_Catenin Wnt_Beta_Catenin Wnt_Beta_Catenin->Stemness LSD1_Inhibitor LSD1 Inhibitor (e.g., Piperidin-4-ylmethoxy- pyridine analogs) LSD1_Inhibitor->LSD1 Inhibition

Caption: Simplified signaling pathways involving LSD1 in cancer.

Quantitative SAR Data

The following table summarizes the SAR of selected 3-(Piperidin-4-ylmethoxy)pyridine analogs as LSD1 inhibitors.[6]

Compound IDR1 (on Piperidine-N)R2 (on Pyridine)LSD1 Kᵢ (nM)
1 HH2300
2 4-CN-PhH50
3 4-F-PhH110
4 PhH160
5 4-MeO-PhH290
6 4-CN-Ph4-Me29
7 4-CN-Ph5-Me45
8 4-CN-Ph6-Me120
9 4-CN-Ph4-F1800
10 4-CN-Ph (Piperidin-3-ylmethoxy)H650
11 4-CN-Ph (-CH₂-NH- linker)H1200
Analysis of Structure-Activity Relationships

The data presented in the table reveals several key SAR trends for this class of LSD1 inhibitors:

  • Substitution on the Piperidine Nitrogen (R1): The unsubstituted piperidine analog (1) exhibits weak activity.[6] Introduction of an aromatic ring on the piperidine nitrogen significantly enhances potency. A 4-cyanophenyl group (2) provides the most potent analog in this series, suggesting a favorable interaction of the cyano group with the enzyme's active site, possibly through hydrogen bonding or dipolar interactions. Other substitutions on the phenyl ring, such as fluorine (3) or a simple phenyl ring (4) , are well-tolerated, while a methoxy group (5) leads to a slight decrease in activity.[6] This highlights the importance of an electron-withdrawing group at the para-position of the phenyl ring for optimal potency.

  • Substitution on the Pyridine Ring (R2): Modifications to the pyridine ring also have a pronounced effect on activity. A methyl group at the 4-position of the pyridine ring (6) results in the most potent compound in the series, indicating a favorable steric and/or electronic interaction in a specific region of the binding pocket.[6] A methyl group at the 5-position (7) is also well-tolerated, whereas a methyl group at the 6-position (8) leads to a decrease in potency, likely due to steric hindrance. The introduction of a fluorine atom at the 4-position (9) is highly detrimental to activity, suggesting that electronic effects at this position are critical.[6]

  • The Piperidine and Linker Moiety: The position of the methoxy-pyridine substituent on the piperidine ring is crucial. A shift from the 4-position to the 3-position (10) results in a significant loss of activity, indicating that the 4-substituted piperidine provides the optimal geometry for binding.[6] Furthermore, replacing the ether linker with an amine linker (11) also leads to a substantial decrease in potency, suggesting that the oxygen atom of the ether linker may be involved in a key hydrogen bond or that the conformational constraints imposed by the amine are unfavorable.[6]

Conclusion and Future Directions

The structure-activity relationship studies of the 3-(Piperidin-4-ylmethoxy)pyridine scaffold provide a compelling blueprint for the design of potent and selective LSD1 inhibitors. The key takeaways for future analog design based on the this compound core include:

  • Prioritizing N-Arylation of the Piperidine: The introduction of a substituted phenyl ring on the piperidine nitrogen is a critical first step for achieving high potency. Further exploration of electron-withdrawing substituents at the para-position is warranted.

  • Systematic Exploration of Pyridine Substitutions: The pyridine ring offers a rich vector for optimization. Small alkyl or other bioisosteric groups at the 4- and 5-positions of the pyridine ring should be investigated to fine-tune interactions within the target's binding site.

  • Maintaining the 4-Substituted Piperidine and Optimizing the Linker: The 4-substituted piperidine appears to be the optimal scaffold geometry. While the methanamine linker of the title compound class is a key feature, further exploration of linker length and rigidity could yield valuable insights.

This technical guide has provided a comprehensive overview of the synthetic strategies and SAR principles governing the Piperidinyl-Pyridinyl Methanamine scaffold and its close analogs. By leveraging the insights from the LSD1 inhibitor case study and employing the outlined experimental protocols, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and drug-like properties, ultimately advancing the discovery of new therapeutics for a range of human diseases.

References

  • Chem-Impex. 3-Piperidin-4-ylmethylpyridine. [URL: https://www.chemsavers.com/3-piperidin-4-ylmethylpyridine-cas-20054-46-0]
  • Movassaghi, M., & Hill, M. D. (2006). Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [URL: https://pubs.acs.org/doi/10.1021/ja060971t]
  • Vasilatou, D., Papageorgiou, S., & Pappa, V. (2019). LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. Cells, 8(11), 1436. [URL: https://www.mdpi.com/2073-4409/8/11/1436]
  • Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., Zhou, J., ... & Liu, H. M. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 58(15), 6062–6076. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4754117/]
  • Feng, S., Chen, H., & Chen, J. (2022). Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. Frontiers in Oncology, 12, 951694. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.951694/full]
  • Krolikowski, P., Wei, C. S., & Movassaghi, M. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8537–8547. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00877]
  • Bansal, R., & Kumar, A. (2022). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Journal of Experimental & Clinical Cancer Research, 41(1), 1-19. [URL: https://jeccr.biomedcentral.com/articles/10.1186/s13046-022-02384-w]
  • Li, H., Jiang, X., & Pan, Y. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3687–3690. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]
  • Amente, S., Lania, L., & Majello, B. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers, 11(3), 353. [URL: https://www.mdpi.com/2072-6694/11/3/353]
  • Pelc, M. J., & Liras, S. (2005). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Organic letters, 7(25), 5661–5663. [URL: https://www.sciencemadness.
  • Ganesan, A. (2023). LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy. Cellular & Molecular Immunology, 20(8), 827-829. [URL: https://www.
  • Creemer, L. C., & Fields, C. G. (2003). U.S. Patent No. 6,509,471. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Almansa, C., & Bartroli, J. (1993). U.S. Patent No. 5,272,157. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Gil, L. F., & Lanco, X. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 37(15), 2535-2545. [URL: https://www.researchgate.
  • Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1, 4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-67. [URL: https://www.ias.ac.in/article/fulltext/jcsc/118/01/0063-0067]
  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. [URL: https://www.aapptec.com/n-terminal-deprotection-boc-removal-fmoc-removal-dbu-fmoc-deprotectioon-i-21.html]
  • Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., Zhou, J., ... & Liu, H. M. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 58(15), 6062–6076. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00600]
  • Fylaktakidou, K. C., & Varlamova, E. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 1-8. [URL: https://www.researchgate.net/publication/380313044_An_Efficient_Synthesis_of_a_Variety_of_Substituted_Pyridine-3-Thiols]
  • Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., Zhou, J., ... & Liu, H. M. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 58(15), 6062–6076. [URL: https://pubmed.ncbi.nlm.nih.gov/26176949/]
  • Popova, Y., & Bakulev, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [URL: https://www.mdpi.com/1422-0067/24/3/2937]
  • van der Vlugt, J. I., & de Boer, J. W. (2015). A General and Efficient 2-Amination of Pyridines and Quinolines. Angewandte Chemie International Edition, 54(36), 10515-10518. [URL: https://www.researchgate.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [URL: https://www.rsc.
  • Glorius, F., & Rummelt, S. (2024). Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. ACS Central Science. [URL: https://figshare.com/collections/Reductive_Transamination_of_Pyridinium_Salts_to_N_Aryl_Piperidines/7201639]
  • Synple Chem. Application Note – Reductive Amination. [URL: https://synplechem.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
  • Garg, N. K., & Kim, D. W. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 208-223. [URL: http://www.orgsyn.org/demo.aspx?prep=v98p0208]
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis. [URL: https://www.benchchem.com/blog/boc-protection-and-deprotection-in-peptide-synthesis/]
  • Lindsley, C. W., & Niswender, C. M. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(4), 865–869. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4351741/]
  • Sheikh, J., & Singh, S. (2021). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 28(31), 6348-6387. [URL: https://www.eurekaselect.com/article/115598]
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [URL: https://jk-sci.com/boc-protection-and-deprotection_i7]

Sources

Pharmacological Profiling of Substituted Piperidinyl-Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidinyl-pyridine motif represents a "privileged structure" in modern medicinal chemistry, serving as a core scaffold for a diverse array of therapeutics ranging from GPCR agonists (e.g., GPR119 for type 2 diabetes) to kinase inhibitors (e.g., ALK/ROS1 inhibitors).

Its utility stems from a unique physicochemical duality:

  • The Piperidine Ring: Provides a basic center (

    
    ) capable of forming critical salt bridges with aspartate or glutamate residues in receptor binding pockets. It also offers a solubilizing vector and a handle for diverse 
    
    
    
    -substitutions.
  • The Pyridine Ring: Serves as a lipophilic aromatic linker that modulates electron density, participates in

    
    -stacking interactions, and reduces lipophilicity (LogD) compared to phenyl bioisosteres, thereby improving solubility and reducing non-specific binding.
    

However, this scaffold introduces specific liabilities—most notably oxidative metabolic instability and hERG channel blockade . This guide details the pharmacological profiling workflow required to navigate these challenges and optimize substituted piperidinyl-pyridine leads.

Chemical Space & Structural-Activity Relationships (SAR)

The Metabolic Hotspot

The piperidine ring is prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).

  • Mechanism:

    
    -carbon hydroxylation adjacent to the nitrogen, leading to ring opening or 
    
    
    
    -dealkylation.
  • Mitigation Strategies:

    • Fluorination: Introduction of fluorine at the C3 or C4 position of the piperidine ring lowers the electron density of the C-H bonds, increasing metabolic stability.

    • Rigidification: Utilizing bridged bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) or spiro-cycles to sterically hinder CYP access.

    • Pyridine Nitrogen Placement: The position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridyl) significantly alters the electronic properties of the attached piperidine. A 2-pyridyl attachment often allows for an intramolecular hydrogen bond (if an NH is present), constraining conformation.

hERG Liability

Basic amines linked to lipophilic aromatic systems (pharmacophore features of class III antiarrhythmics) often bind the hERG potassium channel.

  • Profiling Requirement: Early assessment of

    
     against hERG is mandatory for this scaffold.
    
  • Optimization: Reducing basicity (e.g., converting the piperidine amine to an amide or carbamate) or introducing polar groups on the pyridine ring can mitigate hERG affinity.

The Profiling Workflow: A Self-Validating System

To ensure data integrity, the profiling cascade must move from high-throughput binary readouts to high-fidelity physiological models.

Screening Cascade Diagram

The following Graphviz diagram outlines the logical flow of the profiling campaign, emphasizing the "Kill/Go" decision points specific to this scaffold.

ScreeningCascade cluster_Primary Primary Screening (Potency) cluster_Liability Liability Profiling (The Filter) cluster_Vivo In Vivo Validation Start Hit Identification (Virtual Screen / HTS) Binding Radioligand Binding / Kinase Assay (Kd/Ki) Start->Binding Func Functional Assay (cAMP / Phospho-flow) Binding->Func Hit Confirmation MetStab Microsomal Stability (HLM/MLM Intrinsic Clearance) Func->MetStab IC50 < 100 nM MetStab->Binding Fail: SAR Iteration hERG hERG Patch Clamp (Safety Margin > 30x) MetStab->hERG T1/2 > 30 min CYP CYP Inhibition (DDI Potential) hERG->CYP PK Pharmacokinetics (Bioavailability %F, T1/2) CYP->PK Clean Profile Efficacy Disease Model (e.g., OGTT for GPR119) PK->Efficacy Adequate Exposure Decision Lead Candidate Selection Efficacy->Decision

Caption: A hierarchical screening cascade designed to filter piperidinyl-pyridine compounds early for metabolic instability and hERG toxicity before proceeding to costly in vivo studies.

Detailed Experimental Protocols

In Vitro Metabolic Stability (Microsomal)

Rationale: As the piperidine ring is a metabolic hotspot, intrinsic clearance (


) is the primary attrition parameter.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat/Mouse).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Aliquot samples at

    
     minutes into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ).
    • Target:

      
       min (microsomes) corresponds roughly to moderate-low clearance in vivo.
      
Functional Assay: GPR119 cAMP Accumulation

Rationale: For GPR119 agonists (a common target for this scaffold), Gs-coupling leads to cAMP accumulation.[1] This protocol uses a TR-FRET readout (e.g., HTRF or Lance).

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Seeding: Dispense 2,000 cells/well in low-volume 384-well plates in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to inhibit PDE).

  • Treatment: Add test compounds (11-point dose response, 1:3 serial dilution). Incubate for 30 minutes at RT.

  • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (lysis buffer included). Incubate 1 hour.

  • Readout: Measure FRET signal (Ex: 337 nm, Em: 665/620 nm).

  • Data Analysis: Normalize to Forskolin (100% control) and Vehicle (0% control). Fit to 4-parameter logistic equation to determine

    
    .
    

Case Study: GPR119 Agonists for Type 2 Diabetes[1][2][3][4]

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells. Agonism triggers glucose-dependent insulin secretion (GSIS) and GLP-1 release.
Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway activated by piperidinyl-pyridine agonists (e.g., MBX-2982 or similar derivatives).

GPR119_Pathway cluster_Membrane Cell Membrane Ligand Piperidinyl-Pyridine Agonist Receptor GPR119 (GPCR) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP Gs->AC Stimulation ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Epac Epac2 cAMP->Epac KATP K_ATP Channel (Closure) PKA->KATP Phosphorylation Insulin Insulin Secretion Epac->Insulin Granule Exocytosis Ca Ca++ Influx KATP->Ca Depolarization Ca->Insulin

Caption: Dual signaling mechanism of GPR119 agonists involving PKA and Epac2 pathways to enhance insulin secretion in a glucose-dependent manner.

Quantitative Data Summary (Representative)

The table below compares a standard piperidinyl-pyridine hit versus an optimized lead (e.g., with F-substitution or heteroatom replacement).

ParameterCompound A (Hit)Compound B (Optimized)Impact of Modification
Structure 4-(pyridin-4-yl)piperidine4-(3-fluoropyridin-4-yl)piperidineF-substitution on pyridine
GPR119 EC50 120 nM15 nM8x potency increase
HLM T1/2 8 min45 minBlocked metabolic soft spot
hERG IC50 2.5 µM> 30 µMReduced basicity/lipophilicity
Solubility 5 µg/mL85 µg/mLImproved polarity

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. (2022).[2] Link

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. (2017). Link

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Link

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. (2025). Link

Sources

Advanced Discovery and Synthesis of Novel Piperidinyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Piperidinyl Pyridine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The piperidinyl pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in over 20 distinct therapeutic classes, including histamine antagonists, kinase inhibitors, and GPCR modulators. This whitepaper provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore the mechanistic causality of reaction design, structure-activity relationship (SAR) logic, and scalable experimental protocols. We contrast the two dominant synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination—providing evidence-based guidelines for selecting the optimal route based on substrate electronics.

Strategic Design & SAR Logic

The ubiquity of the piperidinyl pyridine motif stems from its ability to modulate physicochemical properties critical for oral bioavailability.

  • Basicity Modulation: The pyridine nitrogen (pKa ~5.2) can be tuned via substitution. Linking a piperidine (pKa ~11) creates a diprotic system where the basicity is often attenuated by the electron-withdrawing nature of the pyridine ring, improving membrane permeability compared to isolated aliphatic amines.

  • Conformational Control: The C–N bond connecting the rings allows for defined vectors. Substituents at the ortho-position of the pyridine ring can force the piperidine into a perpendicular conformation relative to the aromatic plane, breaking planarity and increasing solubility (the "Magic Methyl" effect).

  • Metabolic Stability: The piperidine ring is a common site for oxidative metabolism (P450-mediated hydroxylation). Blocking the para-position of the piperidine or using fluorinated analogs (e.g., 4,4-difluoropiperidine) are standard strategies to extend half-life (

    
    ).
    
Visualization: Retrosynthetic & SAR Workflow

The following diagram outlines the decision tree for synthesizing this scaffold based on the electronic nature of the pyridine substrate.

G Target Target: Piperidinyl Pyridine Analysis Substrate Analysis: Pyridine Electronics Target->Analysis Retrosynthesis E_Deficient Electron Deficient (e.g., -CN, -NO2, 2-F) Analysis->E_Deficient Has EWG? E_Rich Electron Rich/Neutral (e.g., -OMe, -Me, 2-Cl) Analysis->E_Rich No EWG? Route_A Route A: S_NAr (Nucleophilic Aromatic Substitution) E_Deficient->Route_A Route_B Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) E_Rich->Route_B Conditions_A Reagents: K3PO4, DMSO/NMP Temp: 100-130°C Key: Meisenheimer Complex Stability Route_A->Conditions_A Conditions_B Reagents: Pd2(dba)3, BINAP/RuPhos Base: NaOtBu, Toluene Key: Oxidative Addition Rate Route_B->Conditions_B

Caption: Decision matrix for selecting between SNAr and Palladium-catalyzed cross-coupling based on pyridine electronics.

Synthetic Methodologies: Mechanistic Insights

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This pathway is preferred for electron-deficient pyridines . The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[1]

  • The Fluorine Effect: Unlike SN1 or SN2 reactions where iodide or bromide are better leaving groups, SNAr reactions are significantly faster with 2-fluoropyridines compared to their chloro- or bromo-analogs. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step.

  • Regioselectivity: In 2,4-difluoropyridine, substitution occurs preferentially at the C4 position due to lower steric hindrance and greater stabilization of the negative charge by the ring nitrogen during the transition state.

Pathway B: Buchwald-Hartwig Cross-Coupling

For electron-neutral or electron-rich pyridines (e.g., 3-methyl-2-chloropyridine), SNAr is thermally forbidden or requires forcing conditions that degrade the substrate. Palladium catalysis is the gold standard here.

  • Ligand Selection:

    • BINAP / Xantphos: Excellent for primary amines.

    • RuPhos / BrettPhos:[2] Required for sterically hindered secondary amines (like substituted piperidines) or electron-rich aryl chlorides.

  • The "Throw-Away" Ligand Concept: For challenging substrates, using a precatalyst (e.g., XPhos Pd G4) ensures the active Pd(0) species is generated immediately without relying on the potentially slow reduction of Pd(II) salts.

Detailed Experimental Protocols

Protocol 1: SNAr Synthesis of 2-(Piperidin-1-yl)pyridine

Targeting activated substrates (e.g., 2-fluoropyridine).

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: tert-Amyl Alcohol (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add K3PO4 (finely ground).

  • Addition: Add tert-amyl alcohol, followed by 2-fluoropyridine and piperidine. Note: tert-Amyl alcohol is preferred over DMSO for easier workup and high boiling point (102°C).

  • Reaction: Seal the vial and heat to 110°C for 4–6 hours. Monitor by LC-MS for the disappearance of the fluoropyridine (M+H peaks will shift by +67 Da).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).

Protocol 2: Buchwald-Hartwig Coupling of 2-Chloropyridine

Targeting unactivated substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Piperidine derivative (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or RuPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (x3). Oxygen is a poison to the Pd(0) catalytic cycle.[2]

  • Catalyst Pre-complexation: Add Pd2(dba)3, Ligand, and NaOtBu to the flask. Add anhydrous toluene and stir at room temperature for 5 minutes until the solution turns a deep orange/red (indicating active catalyst formation).

  • Substrate Addition: Add the 2-chloropyridine and piperidine.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography. Note: Piperidinyl pyridines can streak on silica; add 1% Triethylamine (Et3N) to the eluent.

Data Presentation & Troubleshooting

Table 1: Reaction Condition Screening (Representative Data)

EntrySubstrate (X=)AmineMethodCatalyst/BaseYield (%)Notes
12-F-PyridinePiperidineSNArNone / K2CO392%Fast, clean conversion.
22-Cl-PyridinePiperidineSNArNone / K2CO3<5%Chloride is a poor leaving group for SNAr without EWG.
32-Cl-PyridinePiperidineBuchwaldPd(OAc)2 / Cs2CO345%Low yield due to incomplete conversion.
42-Cl-PyridinePiperidineBuchwaldPd2(dba)3 / NaOtBu 88% Strong base and active Pd(0) essential.
52-Cl-3-Me-Pyridine4-Me-PiperidineBuchwaldPd-RuPhos G481%Steric bulk requires advanced ligands (RuPhos).

Common Failure Modes:

  • Hydrodehalogenation: In Buchwald couplings, if the amine is sterically hindered,

    
    -hydride elimination can occur, reducing the aryl chloride to a hydro-arene (Ar-Cl 
    
    
    
    Ar-H). Solution: Switch to a ligand with a larger bite angle (e.g., Xantphos) or lower the temperature.
  • Regio-scrambling: In SNAr with poly-halogenated pyridines, the most electron-deficient position reacts first. C2/C6 > C4 >> C3/C5.

References

  • Review of Piperidine Synthesis: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).[3][4][5][6] International Journal of Molecular Sciences. Link

  • SNAr Mechanism & Fluorine Effect: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[7] (2014).[8] Organic & Biomolecular Chemistry. Link

  • Buchwald-Hartwig Protocols: Buchwald-Hartwig Coupling.[8][9] (2024).[10][5][6][11] Alfa Chemistry / Organic Synthesis. Link

  • Medicinal Chemistry Applications: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.[5][12] (2022).[5][12] Journal of Medicinal Chemistry. Link

  • BenchChem Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][2] BenchChem Application Notes. Link

Sources

Technical Guide: Mechanistic Elucidation of Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-yl(pyridin-3-yl)methanamine (hereafter referred to as the PPM Scaffold ) represents a privileged pharmacophore in medicinal chemistry. It is structurally characterized by a pyridine ring linked via a methanamine spacer to a piperidine moiety. This architecture is a bioisosteric core found in several clinical-grade inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and, more recently, Lysine-specific demethylase 1 (LSD1) .

This guide provides a rigorous technical framework for investigating the Mechanism of Action (MoA) of the PPM Scaffold. It moves beyond simple binding assertions to explore the causal signal transduction pathways—specifically the RhoA/ROCK/MLC axis —and details the experimental protocols required to validate its activity as an ATP-competitive kinase inhibitor.

Part 1: Structural Basis & Primary Mechanism of Action

The Pharmacophore: Hinge Binding & Solvent Exposure

The PPM Scaffold functions primarily as a Type I ATP-competitive inhibitor . Its biological activity is dictated by the spatial arrangement of its two heterocycles:

  • Pyridine Moiety (Hinge Binder): The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge region" (e.g., Met156 in ROCK1) within the kinase ATP-binding pocket.

  • Piperidine Moiety (Solvent Tail): The piperidine ring, often protonated at physiological pH, extends into the solvent-exposed region or the ribose-binding pocket. It provides solubility and mimics the lysine side chain of the natural ATP substrate, often forming salt bridges with conserved aspartate or glutamate residues (e.g., Asp216 or Glu193).

  • Methanamine Linker: This spacer allows for rotational freedom, enabling the molecule to adopt an induced-fit conformation that maximizes van der Waals contacts within the hydrophobic cleft.

Primary Pathway: The RhoA-ROCK-Actomyosin Axis

The most authoritative mechanistic hypothesis for PPM derivatives is the inhibition of ROCK1 and ROCK2 isoforms.

  • Physiological Context: ROCK is a downstream effector of the small GTPase RhoA .[1] Upon activation, ROCK phosphorylates the Myosin Light Chain (MLC) and inhibits Myosin Light Chain Phosphatase (MLCP) .

  • Inhibitor Effect: By occupying the ATP pocket of ROCK, the PPM Scaffold prevents the transfer of the

    
    -phosphate from ATP to MLC.
    
  • Phenotypic Outcome: This results in decreased actomyosin contractility, leading to vasodilation (cardiovascular indication), trabecular meshwork relaxation (glaucoma indication), or neurite outgrowth (neuroregeneration).

Secondary Mechanism: Epigenetic Modulation (LSD1)

Recent structure-activity relationship (SAR) studies suggest that 3-substituted pyridine-piperidine scaffolds can also inhibit LSD1 (KDM1A) . In this context, the piperidine amine mimics the methylated lysine substrate of Histone H3, blocking the demethylase activity and altering gene expression profiles related to cancer cell proliferation.[2]

Part 2: Signal Transduction Visualization

The following diagram illustrates the canonical signaling pathway targeted by the PPM Scaffold, highlighting the dual regulation of Myosin Light Chain (MLC) phosphorylation.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS MYPT1 (Phosphatase Subunit) ROCK->MBS Phosphorylates (Thr853/696) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation (Ser19) PPM PPM Scaffold (Inhibitor) PPM->ROCK ATP-Competitive Inhibition MLCP MLCP (Inactive) MBS->MLCP Inactivates pMLC p-MLC (Phosphorylated) MLCP->pMLC Dephosphorylates MLC->pMLC Kinase Activity Actin Actomyosin Contraction pMLC->Actin Promotes Stress Stress Fiber Formation Actin->Stress Cellular Morphology

Figure 1: The RhoA/ROCK signaling cascade. The PPM Scaffold inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC, ultimately leading to the disassembly of stress fibers.

Part 3: Experimental Protocols for Validation

To scientifically validate the MoA of the PPM Scaffold, a tiered experimental approach is required.

Biochemical Validation: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of the PPM Scaffold against recombinant ROCK1/2 and assess selectivity against PKA (a common off-target).

Reagents:

  • Recombinant Human ROCK1/ROCK2.

  • Substrate: S6 Kinase Peptide or Long S6 Peptide.

  • Ultrapure ATP (10 µM - Km apparent).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute the PPM Scaffold in 100% DMSO to prepare a 10-point dose-response curve (starting at 100 µM, 1:3 serial dilution).

  • Incubation: Mix 2 µL of inhibitor with 4 µL of Kinase/Buffer master mix in a 384-well white plate. Incubate for 10 min at RT to allow hinge binding.

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate for 30 min.

  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Cellular Validation: Stress Fiber Disassembly Assay

Objective: Confirm that biochemical inhibition translates to a functional cellular phenotype (cytoskeletal relaxation).

Protocol:

  • Seeding: Plate HeLa or NIH3T3 cells on fibronectin-coated glass coverslips (10,000 cells/well). Allow adhesion for 24 hours.

  • Treatment: Treat cells with the PPM Scaffold (1 µM, 10 µM, 50 µM) or Vehicle (0.1% DMSO) for 1 hour.

    • Positive Control: Y-27632 (10 µM).[3]

  • Fixation: Wash with PBS and fix with 4% Paraformaldehyde (warm) for 15 min.

  • Permeabilization: Treat with 0.1% Triton X-100 in PBS for 5 min.

  • Staining:

    • F-Actin: Phalloidin-iFluor 488 (1:1000).

    • Nuclei: DAPI (1 µg/mL).

  • Imaging: Acquire images using Confocal Microscopy (60x oil objective).

  • Quantification: Use ImageJ to quantify "Cell Circularity" and "Fiber Density." ROCK inhibition causes cell elongation (neurite outgrowth) or rounding (loss of tension) depending on the cell type, but universally reduces central stress fibers.

Part 4: Data Interpretation & Reference Standards

When analyzing the PPM Scaffold, compare results against known standards to verify potency and selectivity.

Compound ClassRepresentative DrugTargetExpected IC50 (Biochemical)Key Structural Feature
PPM Scaffold ExperimentalROCK1/20.05 - 1.0 µM Pyridine-Methanamine-Piperidine
IsoquinolineFasudil (HA-1077)ROCK/PKA1.9 µM (ROCK2)Isoquinoline ring
Pyridine-AmideY-27632ROCK1/20.14 µM (ROCK2)Pyridine ring + Cyclohexane
BenzamideRipasudil (K-115)ROCK1/20.051 µM (ROCK2)Fluoroisoquinoline

Interpretation Logic:

  • If IC50 < 100 nM and Stress Fibers disappear: Validated Potent ROCK Inhibitor.

  • If IC50 > 10 µM but active in cells: Suspect off-target mechanism (e.g., metabolite activity or GPCR modulation).

  • If Cytotoxicity is high (Cell viability < 50% at 10 µM): Suspect non-specific amine toxicity rather than specific kinase inhibition.

References

  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[4] Journal of Medicinal Chemistry, 59(6), 2269–2300.[4]

  • Liao, C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] Journal of Medicinal Chemistry, 59(6).[4]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-983.

  • BenchChem. (2025).[5] The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry.

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.[6] Journal of Medicinal Chemistry, 58(12), 5028-5037.[6]

Sources

Physicochemical properties of (4-Piperidin-4-yl-3-pyridinyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-Piperidin-4-yl-3-pyridinyl)methanamine , a critical diaza-heterocyclic scaffold used in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other kinase-targeted therapeutics.

Synonyms: 3-(Aminomethyl)-4-(piperidin-4-yl)pyridine; 1-(4-(Piperidin-4-yl)pyridin-3-yl)methanamine Chemical Formula: C₁₁H₁₇N₃ Molecular Weight: 191.28 g/mol

Molecular Identity & Structural Analysis[1][2]

(4-Piperidin-4-yl-3-pyridinyl)methanamine is a trifunctional heterocyclic building block characterized by a central pyridine ring substituted at the C3 and C4 positions. Its structural architecture is defined by three distinct nitrogenous centers, each conferring unique reactivity and physicochemical behavior:

  • Pyridine Nitrogen (N1): An aromatic nitrogen with weak basicity, serving as a hydrogen bond acceptor.

  • Primary Amine (C3-Methylamine): A highly nucleophilic, primary aliphatic amine attached via a methylene linker, acting as the primary site for derivatization (e.g., amide coupling, sulfonylation).

  • Piperidine Nitrogen (N4'): A secondary aliphatic amine within a saturated ring, providing high basicity and solubility, often serving as the solvent-exposed solubilizing group in drug design.

Structural Parameters
ParameterValue
Formula C₁₁H₁₇N₃
Exact Mass 191.1422
Rotatable Bonds 2 (C3-CH2, C4-C4')
Topological Polar Surface Area (TPSA) 64.1 Ų
Complexity 215 (Estimated)
Csp³ Fraction 0.55 (6/11 carbons are sp³)

Physicochemical Profiling

Understanding the ionization and lipophilicity profile is critical for handling, purification, and predicting the pharmacokinetic behavior of downstream analogs.

Ionization Constants (pKa)

The molecule possesses three ionizable centers. The predicted pKa values (based on Hammett equations and heterocyclic chemistry principles) are:

  • pKa₁ (Piperidine NH): ~11.0 ± 0.5 (Most basic; protonated at physiological pH).

  • pKa₂ (Primary Amine -NH₂): ~9.2 ± 0.4 (Moderately basic; largely protonated at physiological pH).

  • pKa₃ (Pyridine N): ~5.4 ± 0.3 (Weakly basic; protonated only under acidic conditions).

Implication: At pH 7.4, the molecule exists predominantly as a dication (+2 charge), which significantly impacts its solubility and membrane permeability.

Solubility & Lipophilicity
  • LogP (Octanol/Water): ~0.6 (Experimental estimate for free base).

  • LogD (pH 7.4): < -1.5 (Due to dicationic state).

  • Aqueous Solubility:

    • Free Base: Moderate (> 10 mg/mL).

    • HCl Salt: Very High (> 100 mg/mL).

  • Organic Solubility: Soluble in DMSO, Methanol, and Dichloromethane (free base). Insoluble in non-polar solvents (Hexane, Diethyl ether).

Stability Profile
  • Hygroscopicity: The free amine is hygroscopic and readily absorbs atmospheric moisture.

  • Air Sensitivity: The primary amine is susceptible to carbamylation (reaction with atmospheric CO₂) to form carbamic acid species upon prolonged exposure.

  • Oxidation: Susceptible to N-oxidation at the pyridine or piperidine nitrogen if stored improperly.

Synthetic Methodology

The synthesis of (4-Piperidin-4-yl-3-pyridinyl)methanamine typically proceeds via a convergent route involving a Suzuki-Miyaura coupling followed by sequential reduction and deprotection.

Primary Synthetic Pathway

The following workflow describes the synthesis starting from 4-chloronicotinonitrile and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .

SynthesisPathway Start 4-Chloronicotinonitrile (Starting Material) Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Inter1 Intermediate A: 4-(N-Boc-tetrahydropyridin-4-yl) nicotinonitrile Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate B: 4-(N-Boc-piperidin-4-yl) nicotinonitrile Step2->Inter2 Step3 Nitrile Reduction (Raney Ni, NH3/MeOH) Inter2->Step3 Inter3 Intermediate C: N-Boc-(4-piperidin-4-yl-3-pyridinyl) methanamine Step3->Inter3 Step4 Acid Deprotection (HCl/Dioxane or TFA) Inter3->Step4 Final Target: (4-Piperidin-4-yl-3-pyridinyl) methanamine Step4->Final

Figure 1: Step-wise synthetic route for (4-Piperidin-4-yl-3-pyridinyl)methanamine.

Detailed Protocol: Nitrile Reduction (Step 3)

Note: This is the critical step determining yield and purity.

  • Reagents: Intermediate B (1.0 eq), Raney Nickel (50% w/w slurry in water), 7M NH₃ in Methanol (10 vol).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Charge Intermediate B and NH₃/MeOH into the vessel.

    • Add Raney Nickel catalyst carefully (Pyrophoric!).

    • Purge vessel with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 psi H₂ and stir at room temperature for 12 hours.

    • Monitor: TLC or LC-MS for disappearance of nitrile peak.

  • Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate under reduced pressure to yield the crude amine (Intermediate C).

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are expected.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Pyridine C2-H 8.45Singlet (s)1HAromatic (Ortho to N)
Pyridine C6-H 8.35Doublet (d)1HAromatic (Ortho to N)
Pyridine C5-H 7.20Doublet (d)1HAromatic (Meta to N)
-CH₂-NH₂ 3.80Singlet (s)2HBenzylic Methylene
Piperidine C2/6-H 3.05Multiplet (m)4HRing adjacent to NH
Piperidine C4-H 2.80Multiplet (m)1HMethine bridge
Piperidine C3/5-H 1.60 - 1.80Multiplet (m)4HRing methylenes
Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: m/z 192.15

  • Fragment Ions:

    • m/z 175 (Loss of NH₃)

    • m/z 84 (Piperidine ring fragment)

Handling, Storage & Safety[5]

Storage Conditions
  • Temperature: -20°C (Long-term); 2-8°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen to prevent carbonate formation.

  • Container: Amber glass vials with Teflon-lined caps.

Safety Hazards
  • Corrosivity: As a free base, the molecule is corrosive to skin and eyes (Category 1B).

  • Toxicity: Treat as a potential kinase inhibitor; handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Pyrophoric Hazard: If using Raney Nickel for synthesis, exercise extreme caution during filtration.

References

  • Liao, H., et al. (2013). "Design and synthesis of novel Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(4), 1046-1050. Link

  • Feng, Y., et al. (2015). "Discovery of substituted 4-(pyridin-4-yl)piperidines as potent Rho-kinase inhibitors." Journal of Medicinal Chemistry, 58(15), 5789-5807. Link

  • Chemical Book. "4-(Piperidin-4-yl)pyridine Properties and Synthesis." Accessed February 18, 2026. Link

  • PubChem. "Compound Summary: 4-(4-Piperidinyl)pyridine." National Library of Medicine. Accessed February 18, 2026. Link

  • BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." Accessed February 18, 2026. Link

The Piperidine Scaffold: A Privileged and Versatile Core in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the field of medicinal chemistry.[1][2] Its widespread presence in a multitude of FDA-approved drugs and natural alkaloids is a testament to its status as a "privileged scaffold."[3][4] This guide provides a comprehensive technical exploration of the multifaceted roles of piperidine derivatives in pharmaceutical applications. We will delve into the structural and physicochemical properties that make this moiety a cornerstone of drug design, survey its broad-spectrum pharmacological activities across various therapeutic areas, and examine the key mechanisms of action that underpin its clinical success. Furthermore, this document offers insights into synthetic strategies, provides a detailed experimental protocol for the synthesis and characterization of a model piperidine compound, and visualizes critical biological pathways and workflows. This guide is designed to serve as an essential resource for professionals engaged in the discovery and development of next-generation therapeutics, leveraging the proven potential of the piperidine core.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

Introduction: Structure and Properties

Piperidine is a saturated heterocycle consisting of a six-membered ring containing five carbon atoms and one nitrogen atom.[1] This simple structure belies a chemical versatility that makes it immensely valuable in drug design. The nitrogen atom imparts basicity, allowing for the formation of salts to improve solubility and handling, while the sp³-hybridized carbons provide a flexible, three-dimensional scaffold that can be readily functionalized to achieve precise interactions with biological targets.[3][4]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is a quintessential example, appearing in over twenty different classes of pharmaceuticals, from central nervous system (CNS) agents to anticancer drugs.[1][5][6] Its utility stems from several key attributes:

  • Structural Versatility: The piperidine ring can adopt various conformations (e.g., chair, boat), allowing its substituents to be oriented in specific spatial arrangements to optimize binding affinity with a target protein's active site.[3]

  • Modulation of Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond acceptor, while an N-H group can act as a hydrogen bond donor. Alkylation or acylation of the nitrogen allows for fine-tuning of a molecule's lipophilicity, basicity, and metabolic stability, which are critical parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Enhanced Drug-Likeness: The presence of a piperidine motif often improves a compound's pharmacokinetic properties. It can enhance metabolic stability and facilitate transport across biological membranes, including the blood-brain barrier, making it particularly valuable for CNS-acting drugs.[3][5]

Broad-Spectrum Pharmacological Applications

The structural versatility of the piperidine ring has enabled its incorporation into a vast array of therapeutics targeting a wide range of diseases.[7][8]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in the treatment of CNS disorders. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors is key to their success.[9]

  • Analgesics: The piperidine scaffold is the core pharmacophore of potent opioid analgesics, including morphine, pethidine, and fentanyl.[10][11] These drugs exert their effects by binding to µ-opioid receptors in the central nervous system.

  • Antipsychotics: First and second-generation antipsychotic drugs like haloperidol, risperidone, and pimozide feature a piperidine ring, which is crucial for their antagonism of dopamine D2 receptors.[7][12]

  • Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][5][13]

Oncology

In cancer therapy, piperidine derivatives act on a variety of targets to inhibit tumor growth and proliferation.[5][14][15]

  • Kinase Inhibitors: Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), contains a piperidine moiety that contributes to its optimal pharmacological properties.[2]

  • NF-κB Pathway Inhibition: Certain piperidinone derivatives have been shown to inhibit IκB kinase (IKKb), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in chronic inflammation and cancer.[5]

  • Apoptosis Induction: Both natural and synthetic piperidine compounds, including the black pepper alkaloid piperine, can induce apoptosis (programmed cell death) in cancer cells by modulating pathways involving Bcl-2 and caspases.[14][16]

Infectious and Parasitic Diseases

The piperidine scaffold is also found in agents used to combat infectious diseases.

  • Antiviral Agents: Certain piperidine derivatives are being investigated for their antiviral properties, with some showing activity against influenza and hepatitis C.[7][17]

  • Antiparasitic Agents: Halofuginone, a synthetic analog of the natural piperidine alkaloid febrifugine, is used as an effective antiparasitic drug.[5]

Table 1: Examples of FDA-Approved Piperidine-Containing Drugs
Drug NameTherapeutic ClassPrimary Indication
Fentanyl Opioid AnalgesicSevere Pain
Haloperidol AntipsychoticSchizophrenia, Tourette's Syndrome
Donepezil Acetylcholinesterase InhibitorAlzheimer's Disease
Risperidone Atypical AntipsychoticSchizophrenia, Bipolar Disorder
Crizotinib Kinase InhibitorNon-Small Cell Lung Cancer
Methylphenidate CNS StimulantADHD, Narcolepsy
Loperamide Opioid Receptor AgonistDiarrhea
Pimozide AntipsychoticTourette's Syndrome

Key Mechanistic Insights

The therapeutic effects of piperidine derivatives are rooted in their precise interactions with specific biological targets. Understanding these mechanisms is fundamental to rational drug design.

Mechanism: Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

In Alzheimer's disease, cognitive decline is associated with a deficit of the neurotransmitter acetylcholine. AChE inhibitors like Donepezil work to increase the levels of acetylcholine in the brain. The piperidine moiety in Donepezil is crucial for its binding within the active site gorge of the AChE enzyme, helping to position the molecule for optimal inhibition.[5]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Postsynaptic ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neuronal_Signal Neuronal Signal AChR->Neuronal_Signal Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibits caption Donepezil inhibits AChE, increasing ACh levels in the synapse.

Caption: Donepezil inhibits AChE, increasing ACh levels in the synapse.

Mechanism: Targeting Receptor Tyrosine Kinases in Cancer

Receptor tyrosine kinases (RTKs) like ALK are critical drivers of cell proliferation and survival. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that cause constitutive, uncontrolled activation of the kinase, driving oncogenesis. ALK inhibitors like Crizotinib, which contains a piperidine ring, function as competitive ATP-binding site inhibitors, blocking downstream signaling pathways and halting cancer cell growth.[2][5]

ALK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Crizotinib Crizotinib (Piperidine Derivative) Crizotinib->ALK Inhibits (ATP-Competitive) caption Crizotinib inhibits the ALK fusion protein, blocking pro-survival pathways.

Caption: Crizotinib inhibits the ALK fusion protein, blocking pro-survival pathways.

Synthetic and Medicinal Chemistry Strategies

The development of efficient synthetic routes to access diverse piperidine derivatives is a cornerstone of their application in drug discovery.

Foundational Synthetic Routes
  • Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing the piperidine core. Substituted pyridines can be reduced using various catalysts, such as rhodium, ruthenium, or nickel, often under high pressure and temperature.[1][2] The choice of catalyst can influence the stereoselectivity of the reaction, which is critical for chiral drugs.[1]

  • Reductive Amination: The cyclization of dicarbonyl compounds or their precursors with an amine source via reductive amination is a powerful strategy for constructing the piperidine ring.

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex and highly substituted piperidines.[1][18]

Drug Discovery Workflow

The incorporation of a piperidine scaffold is a strategic choice in the drug discovery process. It is often introduced to modulate a lead compound's properties or used as a starting point for library synthesis.

Drug_Discovery_Workflow Start Identify Privileged Scaffold (e.g., Piperidine) Library Combinatorial Library Synthesis (Varying R-groups on Piperidine Core) Start->Library Screening High-Throughput Screening (HTS) (Identify Hits) Library->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Lead_Opt Lead Optimization (Improve ADME/Tox Properties) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A typical drug discovery workflow starting with a privileged scaffold.

Experimental Protocol: Synthesis and Characterization

This section provides a representative, self-validating protocol for the synthesis of N-benzyl-4-piperidone, a common intermediate in pharmaceutical synthesis. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-4-piperidone from 4-piperidone monohydrate hydrochloride and benzyl bromide.

Methodology: Reductive Amination via N-Alkylation

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents). Causality: K₂CO₃ is a base used to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid (HBr) byproduct formed during the reaction, driving the equilibrium towards the product.

    • Add acetonitrile (CH₃CN) as the solvent. Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

    • Stir the suspension vigorously for 15 minutes at room temperature to ensure complete neutralization.

  • N-Alkylation:

    • Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension. Causality: Benzyl bromide is the electrophile. It is added dropwise to control the reaction rate and prevent potential side reactions. A slight excess ensures complete consumption of the starting piperidone.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the piperidone nitrogen and the benzylic carbon.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with water and brine. Causality: Washing removes any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Causality: Chromatography separates the desired product from unreacted benzyl bromide and any non-polar impurities, yielding the pure N-benzyl-4-piperidone.

  • Characterization (Self-Validating System):

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic peaks for the benzylic protons (singlet, ~3.6 ppm), the protons on the piperidine ring adjacent to the nitrogen (triplet, ~2.8 ppm), and the protons adjacent to the carbonyl group (triplet, ~2.5 ppm), as well as the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm). The integration of these peaks should correspond to the number of protons in the structure.

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect to see a peak for the carbonyl carbon (~208 ppm), the benzylic carbon (~63 ppm), and the carbons of the piperidine and benzene rings in their expected regions.

    • Mass Spectrometry (MS): Obtain an ESI-MS spectrum to confirm the molecular weight of the product. Look for the [M+H]⁺ ion corresponding to the calculated molecular weight.

Conclusion and Future Outlook

The piperidine scaffold is an undeniably powerful tool in the arsenal of the medicinal chemist. Its combination of structural simplicity, synthetic accessibility, and profound impact on pharmacological and pharmacokinetic properties has cemented its role as a privileged structure in drug discovery.[19] From alleviating pain to fighting cancer and slowing the progression of neurodegenerative diseases, piperidine derivatives have had a transformative impact on human health.[5][7]

Future research will continue to leverage this versatile core. The development of stereoselective syntheses to access specific chiral piperidine derivatives will remain a key focus, as chirality is often critical for biological activity and selectivity.[20][21] Furthermore, the application of piperidine-based scaffolds in emerging therapeutic areas, such as targeted protein degradation (PROTACs) and the development of novel anti-infective agents, promises to open new frontiers in medicine. The continued exploration of this remarkable heterocycle will undoubtedly lead to the discovery of the next generation of life-saving therapeutics.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Scribd. Available at: [Link]

  • Pharmaceutical Piperidine Derivatives Market 2026 Forecast to 2033. LinkedIn. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Piperidone & Piperidine Derivatives. Vasudha Pharma Chem Limited. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. Available at: [Link]

  • WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer. Google Patents.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Detailed synthesis protocol for Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for Piperidin-4-yl(pyridin-3-yl)methanamine , a privileged scaffold in medicinal chemistry often found in Dual Leucine Zipper Kinase (DLK) inhibitors and GPCR ligands.

Unlike standard textbook methods that often fail due to the instability of pyridine-based metallics or sluggish imine formation, this protocol utilizes Knochel’s Turbo Grignard chemistry for C–C bond formation and Titanium(IV)-mediated reductive amination for the installation of the chiral amine center. This "self-validating" workflow prioritizes intermediate stability and purification efficiency.

Retrosynthetic Analysis & Strategy

The target molecule features a primary amine bridging two heterocycles: a piperidine (aliphatic) and a pyridine (aromatic). The most reliable disconnection is at the C–N bond (reductive amination) and the C–C bond (acylation).

Strategic Logic:

  • Amine Installation: Direct reductive amination of the corresponding ketone is preferred over nucleophilic addition to nitriles to avoid over-alkylation side products.

  • Ketone Construction: The use of Turbo Grignard (iPrMgCl·LiCl) allows for the generation of the 3-pyridyl metalloid at convenient temperatures (0 °C) without the cryogenic requirements (-78 °C) of lithium-halogen exchange, ensuring higher reproducibility.

  • Piperidine Protection: A Boc-group is essential to prevent self-quenching of the Grignard reagent by the secondary amine.

Retrosynthesis Target This compound (Target) Ketone Intermediate 3: tert-Butyl 4-nicotinoylpiperidine-1-carboxylate (Key Ketone) Ketone->Target Reductive Amination (Ti(OiPr)4, NH3, NaBH4) Weinreb Intermediate 2: Weinreb Amide (Activated Piperidine) Weinreb->Ketone Grignard Addition (iPrMgCl·LiCl) Pyridyl 3-Bromopyridine + Turbo Grignard Pyridyl->Ketone C-C Bond Formation Start Starting Material: N-Boc-isonipecotic acid Start->Weinreb Amide Coupling (EDCI, N,O-DMHA)

Figure 1: Retrosynthetic tree illustrating the convergent strategy via Weinreb amide and Turbo Grignard coupling.

Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert commercially available N-Boc-isonipecotic acid into an activated electrophile suitable for Grignard addition.

Reagents:

  • N-Boc-isonipecotic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOBt (1.5 equiv) or HATU (1.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M)

Protocol:

  • Activation: In a round-bottom flask, dissolve N-Boc-isonipecotic acid in DCM. Add TEA and cool to 0 °C.

  • Coupling: Add HOBt and EDCI·HCl. Stir for 30 minutes to form the active ester.

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1M HCl (aq). Extract with DCM. Wash organic layer with sat.[1][2] NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Product should be a colorless oil/solid.

    • Checkpoint: ¹H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.1 ppm) singlets.

Phase 2: The "Turbo Grignard" Coupling (Key Step)

Objective: Install the pyridine ring.[3] Standard Grignard reagents often fail with electron-deficient pyridines; Knochel’s Turbo Grignard (iPrMgCl·LiCl) is used here to facilitate rapid iodine/bromine exchange.

Reagents:

  • 3-Bromopyridine (1.2 equiv)

  • Isopropylmagnesium chloride - Lithium chloride complex (iPrMgCl·LiCl) (1.3 equiv, 1.3M in THF)

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • THF (Anhydrous)[4]

Protocol:

  • Metallation: Flame-dry a 3-neck flask under Argon. Add 3-Bromopyridine and anhydrous THF. Cool to 0 °C (ice bath).

  • Exchange: Dropwise add iPrMgCl·LiCl solution. Stir at RT for 1–2 hours.

    • Mechanism:[4][5][6] The LiCl breaks up Grignard aggregates, accelerating the Br -> MgCl exchange.

  • Coupling: Cool the pyridyl-Grignard solution back to 0 °C. Add the Weinreb amide (dissolved in minimal THF) dropwise.

  • Quench: After 3 hours, quench with sat. NH₄Cl solution.

  • Purification: Extract with EtOAc. The crude residue is purified via silica gel chromatography (Hexanes/EtOAc gradient).[7]

    • Target:tert-Butyl 4-nicotinoylpiperidine-1-carboxylate .

Phase 3: Titanium-Mediated Reductive Amination

Objective: Convert the ketone to the primary amine. Direct reductive amination with ammonia is difficult due to equilibrium favorability; Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to drive imine formation.

Reagents:

  • Ketone Intermediate (1.0 equiv)[8]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Ammonia (7M in Methanol) (5.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

Protocol:

  • Imine Formation: In a sealed tube, dissolve the ketone in 7M NH₃/MeOH. Add Ti(OiPr)₄ carefully (reaction is slightly exothermic). Seal and stir at RT for 6–12 hours.

    • Observation: The solution may turn slightly cloudy or yellow as the titanium-imine complex forms.

  • Reduction: Cool to 0 °C. Carefully add NaBH₄ (gas evolution!). Stir for 2 hours at RT.

  • Quench (Critical): Quench by adding 1M NaOH or NH₄OH. A white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Isolation: Concentrate the filtrate. The Boc-protected amine is usually pure enough for the next step.

Phase 4: Global Deprotection & Salt Formation

Reagents:

  • 4M HCl in Dioxane or TFA/DCM (1:4)

Protocol:

  • Dissolve the Boc-amine in minimal DCM.

  • Add 4M HCl in Dioxane (10 equiv). Stir at RT for 2 hours.

  • Precipitation: The product often precipitates as the dihydrochloride salt. Dilute with diethyl ether to maximize precipitation.

  • Filtration: Filter the white solid under nitrogen. Wash with ether.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Water Content (Phase 2) < 50 ppmGrignard reagents are intolerant to moisture. Flame-drying and inert atmosphere are non-negotiable.
Temperature (Phase 2) 0 °C to RT3-Pyridyl Grignard is stable at RT with LiCl, unlike the Lithium species which requires -78 °C.
Ti(OiPr)₄ Stoichiometry 2.0 EquivEssential to scavenge water generated during imine formation, driving equilibrium to the right.
Quench pH (Phase 3) Basic (>pH 10)Ensures the amine remains unprotonated for extraction (if not filtering TiO₂ directly).

Analytical Characterization

Target Molecule: this compound dihydrochloride

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.80 (s, 1H, Py-H2), 8.70 (d, 1H, Py-H6), 8.50 (d, 1H, Py-H4), 7.95 (dd, 1H, Py-H5).

    • δ 4.35 (d, 1H, CH-NH₂).

    • δ 3.45–3.30 (m, 2H, Pip-H2/6 eq), 2.95–2.80 (m, 2H, Pip-H2/6 ax).

    • δ 2.10–1.90 (m, 1H, Pip-H4), 1.70–1.40 (m, 4H, Pip-H3/5).

  • LC-MS:

    • Expected Mass [M+H]⁺: ~192.15 (Free base).

Workflow Visualization

Workflow Step1 Step 1: Activation (Weinreb Amide) Step2 Step 2: Coupling (Turbo Grignard) Step1->Step2 Isolated Intermediate Step3 Step 3: Reductive Amination (Ti-Mediated) Step2->Step3 Purified Ketone Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Boc-Amine Final Final Product (Dihydrochloride Salt) Step4->Final Precipitation

Figure 2: Sequential workflow for the synthesis of this compound.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.

  • BenchChem. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide."

  • Santa Cruz Biotechnology. "Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride Product Page."

Sources

Mastering the Synthesis of Piperidinyl-Pyridinyl Methanamines: A Guide to Reductive Amination Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidinyl-Pyridinyl Methanamines in Modern Drug Discovery

The piperidinyl-pyridinyl methanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from the favorable physicochemical properties conferred by the piperidine and pyridine rings, which can influence solubility, lipophilicity, and metabolic stability, while also providing key points for molecular recognition by biological targets. Reductive amination stands out as a cornerstone of synthetic strategies for constructing these valuable molecules, prized for its efficiency, operational simplicity, and broad functional group tolerance.[2] This application note provides an in-depth exploration of various reductive amination methods for the synthesis of piperidinyl-pyridinyl methanamines, offering detailed protocols, mechanistic insights, and a comparative analysis to guide researchers in this critical area of drug development.

Theoretical Framework: The Mechanism and Nuances of Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that transforms a carbonyl group into an amine via an intermediate imine or iminium ion.[3][4] The process can be performed in a single pot ("direct" reductive amination) or in a stepwise manner ("indirect" reductive amination) where the imine is pre-formed.[4] The success of this reaction hinges on the chemoselective reduction of the C=N bond of the imine/iminium ion in the presence of the starting carbonyl compound.

The general mechanism proceeds as follows:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the imine/iminium ion intermediate.

Methodologies for Piperidinyl-Pyridinyl Methanamine Synthesis

The synthesis of piperidinyl-pyridinyl methanamines typically involves the reaction of a pyridine carbaldehyde or a pyridyl ketone with a piperidine derivative. Several robust methods have been developed, each with its own set of advantages and considerations.

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reagent for reductive amination.[4] Its popularity stems from its mildness, high chemoselectivity for imines over carbonyls, and its effectiveness under slightly acidic conditions which favor iminium ion formation.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with STAB and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.

  • Stoichiometry: A slight excess of the amine and the reducing agent is typically used to ensure complete conversion of the aldehyde.

Experimental Protocol: Synthesis of (Piperidin-4-yl)(pyridin-2-yl)methanamine

Materials:

  • Pyridine-2-carbaldehyde

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of pyridine-2-carbaldehyde (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected amine in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir the mixture at room temperature for 2-4 hours.

  • Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as the TFA salt. Collect the solid by filtration and wash with diethyl ether to yield (piperidin-4-yl)(pyridin-2-yl)methanamine.

Method 2: Catalytic Reductive Amination via Transfer Hydrogenation

Catalytic transfer hydrogenation is an increasingly popular green chemistry approach for reductive amination.[5] This method utilizes a transition metal catalyst (e.g., based on iridium, rhodium, or nickel) and a hydrogen donor (e.g., formic acid, isopropanol) to effect the reduction.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Iridium and rhodium complexes are often highly efficient for the transfer hydrogenation of imines.

  • Hydrogen Donor: Formic acid and its salts (like ammonium formate) are common, safe, and inexpensive hydrogen sources.

  • Solvent: Protic solvents like methanol or water are often used in transfer hydrogenation reactions.

Experimental Protocol: Synthesis of N-benzyl-1-(pyridin-3-yl)methanamine

Materials:

  • Pyridine-3-carbaldehyde

  • Benzylamine

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Sodium formate

  • Methanol

Procedure:

  • Catalyst Activation (if necessary): In some protocols, a pre-catalyst may need to be activated.

  • Reaction Setup: In a reaction vessel, combine pyridine-3-carbaldehyde (1.0 eq), benzylamine (1.1 eq), [Cp*IrCl₂]₂ (0.5-2 mol%), and sodium formate (2.0 eq) in methanol.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours to overnight.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis of Reductive Amination Methods

MethodReducing Agent/CatalystTypical YieldReaction TimeFunctional Group ToleranceKey AdvantagesKey Disadvantages
Hydride-Based Sodium Triacetoxyborohydride (NaBH(OAc)₃)Good to Excellent12-24 hoursHighMild, highly selective, commercially available.Stoichiometric waste, moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Good12-24 hoursModerate to HighEffective, less sensitive to moisture than NaBH(OAc)₃.Highly toxic cyanide byproduct.[3]
Pyridine-Borane ComplexGood16 hoursGoodMild, alternative to cyanoborohydride.Can be less reactive for hindered substrates.
Catalytic Iridium or Rhodium Complexes with FormateGood to Excellent3-24 hoursHighHigh atom economy, low catalyst loading, green.[8]Catalyst cost and sensitivity.
Nickel Nanoparticles with IsopropanolModerate to Excellent~24 hoursModerateInexpensive catalyst, uses a common solvent as H-donor.[7]Catalyst can be deactivated, lower reactivity for aliphatic aldehydes.[7]

Visualizing the Synthetic Pathways

Workflow for STAB-Mediated Reductive Amination

STAB_Reductive_Amination cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection A Pyridine Carbaldehyde + Piperidine Derivative B Imine/Iminium Intermediate A->B DCM, Acetic Acid C Crude Boc-Protected Product B->C NaBH(OAc)3 D Quench (NaHCO3) C->D E Column Chromatography D->E F Pure Boc-Protected Amine E->F G TFA/DCM F->G H Final Product (Piperidinyl-Pyridinyl Methanamine) G->H Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction RCHO Aldehyde (R-CHO) Intermediate Hemiaminal RCHO->Intermediate + R'2NH R2NH Amine (R'2NH) Imine Imine/Iminium Ion Intermediate->Imine - H2O Product Final Amine Imine->Product + [H]⁻ Hydride Hydride Source (e.g., [H]⁻ from NaBH(OAc)3)

Caption: General mechanism of reductive amination.

Conclusion and Future Perspectives

Reductive amination is an indispensable tool for the synthesis of piperidinyl-pyridinyl methanamines, offering a range of methodologies to suit different synthetic needs and constraints. While hydride-based methods, particularly those employing sodium triacetoxyborohydride, remain the workhorses in many research labs due to their reliability and predictability, catalytic transfer hydrogenation methods are gaining prominence as more sustainable and atom-economical alternatives. The choice of method will ultimately depend on factors such as substrate scope, desired scale, cost, and the specific functional groups present in the starting materials. As the demand for novel and complex bioactive molecules continues to grow, the development of even more efficient, selective, and environmentally benign reductive amination protocols will undoubtedly remain a key focus of synthetic chemistry research.

References

Sources

Application Note: High-Yield Purification Strategies for Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the isolation of Piperidin-4-yl(pyridin-3-yl)methanamine , a highly polar, polybasic scaffold common in kinase inhibitor synthesis.[1]

Executive Summary & Chemical Logic

The target molecule, This compound , presents a "perfect storm" of purification challenges. It contains three distinct basic centers:

  • Piperidine Nitrogen: Secondary amine (

    
    ).[1]
    
  • Methanamine Nitrogen: Primary amine (

    
    ).[1]
    
  • Pyridine Nitrogen: Aromatic heterocycle (

    
    ).[1]
    

The Challenge: Standard Normal Phase (NP) chromatography on silica gel is often disastrous.[1] The free amines interact strongly with the acidic silanols of the stationary phase, leading to irreversible adsorption, severe peak tailing ("streaking"), and low mass recovery. Furthermore, the molecule’s high water solubility makes aqueous workups (liquid-liquid extraction) inefficient, as the compound partitions poorly into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) unless the pH is meticulously controlled (


).[1]

The Solution: This protocol details a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) chromatography followed by a High-pH Reverse Phase (RP) polishing step.[1] This orthogonal approach ensures >95% recovery and >98% purity.[1]

Purification Decision Tree (Workflow)

The following logic gate determines the optimal purification route based on crude mixture complexity.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze Impurity Profile (LC-MS / TLC) Start->Analysis Decision Major Impurities? Analysis->Decision RouteA Non-Basic Impurities (Starting materials, neutral byproducts) Decision->RouteA Neutral/Acidic RouteB Basic/Polar Impurities (Isomers, partial reductions) Decision->RouteB Structurally Similar SCX Protocol 1: SCX Catch-and-Release (Removes non-basics) RouteA->SCX PrepLC Protocol 2: High pH Prep-HPLC (C18, pH 10) RouteB->PrepLC SCX->PrepLC If <95% Pure Salt Protocol 3: Salt Formation (HCl or Oxalate) SCX->Salt If >95% Pure PrepLC->Salt Final Pure Target Molecule Salt->Final

Figure 1: Strategic workflow for purifying polybasic amine intermediates.

Detailed Protocols

Protocol 1: SCX "Catch-and-Release" (Primary Isolation)

Objective: Isolate the basic target from non-basic reaction debris (catalysts, phosphine oxides, unreacted neutrals).[1] Mechanism: The sulfonic acid moieties on the SCX resin protonate the amines, binding them ionically while neutrals wash through.

Materials:

  • Stationary Phase: Silica-based propylsulfonic acid (SCX-2) cartridges (e.g., Biotage® ISOLUTE® SCX-2).[1]

  • Loading Solvent: Methanol (MeOH) or DCM:MeOH (1:1).[1]

  • Wash Solvent: 100% MeOH.[1]

  • Elution Solvent: 2M Ammonia (

    
    ) in MeOH (commercial or prepared in situ).
    

Step-by-Step Procedure:

  • Conditioning: Flush the SCX column with 2 Column Volumes (CV) of MeOH.[1]

  • Loading: Dissolve the crude residue in the minimum amount of MeOH. Load onto the cartridge.

    • Note: If solubility is poor, add DCM, but ensure the mixture is not cloudy.

  • Washing (The "Catch"): Elute with 3–5 CV of neutral MeOH .

    • Observation: Collect this fraction.[1] It contains non-basic impurities.[1] The target amine remains bound to the column.

  • Elution (The "Release"): Elute with 2–4 CV of 2M

    
     in MeOH .
    
    • Mechanism:[1][2][3][4] The excess ammonia deprotonates the target amine, breaking the ionic bond with the sulfonic acid.

  • Concentration: Evaporate the ammoniacal fractions under reduced pressure. Do not heat above 40°C to prevent oxidation.[1]

Validation: Check the "Wash" fraction by TLC/LC-MS. It should contain no target mass (


).[1]
Protocol 2: High pH Reverse Phase Chromatography (Polishing)

Objective: Separate the target from other closely related amine impurities (e.g., regioisomers).[1] Why High pH? At low pH (e.g., TFA/Water), the molecule is tri-protonated and extremely polar, eluting in the void volume (dead time) with poor resolution. At pH 10 , the amines are largely deprotonated (neutral), increasing hydrophobicity and retention on the C18 column, leading to sharper peaks and better separation.

Chromatographic Conditions:

Parameter Setting
Column C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18)

| Mobile Phase A | 10 mM Ammonium Bicarbonate (


) in Water, pH 10 (adjusted with 

) | | Mobile Phase B | Acetonitrile (ACN) | | Gradient | 5% B to 40% B over 15 minutes (Slope depends on column dimensions) | | Detection | UV @ 254 nm (Pyridine absorbance) and 215 nm (Amine/Piperidine) |[1]

Procedure:

  • Dissolve the residue from Protocol 1 in 10% ACN / 90% Water (pH 10 buffer).

  • Inject onto the Prep-HPLC system.[1]

  • Collect fractions based on UV threshold.

  • Important Workup: Pool fractions. Remove ACN via rotary evaporation.[1] The remaining aqueous solution is basic.[1] Lyophilize (freeze-dry) directly to obtain the free base as a white powder.[1]

    • Caution: Liquid-liquid extraction of the fractions is not recommended due to water solubility.[1] Lyophilization is superior.[1]

Protocol 3: Salt Formation (Stabilization)

Free amines are prone to oxidation and carbamate formation (reaction with atmospheric


).[1] Converting the oil/gum into a crystalline salt is crucial for long-term storage.[1]

Method A: Hydrochloride Salt

  • Dissolve the purified free base in dry Ethanol (EtOH) or Diethyl Ether (

    
    ).[1]
    
  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (3.0 – 3.5 equivalents).

  • A white precipitate should form immediately.[1]

  • Stir for 30 minutes. Filter and wash with cold

    
    .
    

Method B: Oxalate Salt (For Crystallinity) [1]

  • If the HCl salt is hygroscopic (sticky), use Oxalic acid.[1]

  • Dissolve 1 eq of free base in hot EtOH.

  • Add 3 eq of Oxalic acid dissolved in hot EtOH.

  • Allow to cool slowly to room temperature to induce crystallization.

Troubleshooting & Causality

ProblemRoot CauseCorrective Action
Compound elutes in Void Volume (RP) pH is too low; molecule is fully ionized.[1]Switch to High pH (pH 10) buffer or use HILIC mode.[1]
Low Recovery from SCX Compound is sticking too tightly or precipitating.[1]Ensure elution solvent is strong enough (2M

).[1] Add 10% water to elution solvent to solubilize salts.[1]
Broad/Tailing Peaks (LC) Silanol interactions or column overload.Use "end-capped" columns (e.g., BEH/CSH technology).[1] Reduce injection volume.
Product turns yellow/brown Oxidation of the primary amine.Store under Argon/Nitrogen.[1] Store as HCl salt immediately after purification.

References

  • Biotage Application Note: "Strategies for the Purification of Highly Polar Amines." Biotage Literature, 2023.[1][5]

  • BenchChem Protocols: "Purification of Piperidine Reaction Products: Carbonate Salt Formation and Distillation." BenchChem Application Notes, 2025. [1]

  • Sigma-Aldrich Technical Guide: "Derivatization and Separation of Aliphatic Amines." MilliporeSigma Technical Library.

  • ResearchGate Discussion: "Purification of complex, polar, amide reaction mixtures using SCX." ResearchGate Community Threads, 2023.

Sources

Application of the Piperidin-4-yl(pyridin-3-yl)methanamine Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The confluence of piperidine and pyridine rings within a single molecular framework represents a cornerstone of modern medicinal chemistry. These two heterocycles are among the most prevalent structural motifs in FDA-approved drugs, owing to their favorable physicochemical properties and their ability to engage in a multitude of interactions with biological targets.[1] The piperidine ring, with its inherent three-dimensionality, provides an excellent scaffold for orienting substituents in precise vectors, while the pyridine ring serves as a versatile hydrogen bond acceptor and can participate in aromatic interactions.

This technical guide focuses on the emerging potential of the Piperidin-4-yl(pyridin-3-yl)methanamine scaffold and its close structural analogues. While public domain data on this specific molecule is nascent, the extensive research into its constituent parts and closely related structures strongly suggests its significant promise in the development of novel therapeutics. This document will therefore serve as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring this promising area of medicinal chemistry. We will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols, drawing insights from well-documented analogues to provide a comprehensive and actionable resource.

Synthetic Pathways: Accessing the Core Scaffold

A key precursor to this compound is the corresponding ketone, Piperidin-4-yl-pyridin-3-yl-methanone, which is commercially available.[2] The most direct and widely applicable method for the conversion of this ketone to the desired primary amine is through reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of the title compound from its ketone precursor, employing a Boc-protection strategy to ensure selectivity.

Step 1: N-Boc Protection of the Piperidine

  • Rationale: The piperidine nitrogen is a reactive secondary amine. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions during the subsequent reduction step.

  • Procedure:

    • Dissolve Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (TEA) (2.5 eq).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate.

Step 2: Reductive Amination

  • Rationale: This step converts the carbonyl group to a primary amine. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent is a standard and effective method.

  • Procedure:

    • Dissolve the Boc-protected ketone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of 1M HCl.

    • Make the solution basic with 2M NaOH and extract with DCM.

    • Dry the combined organic layers and concentrate to yield tert-butyl 4-((pyridin-3-yl)methyl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water, basify with 2M NaOH, and extract with DCM.

    • Dry and concentrate the organic layers to obtain this compound.

Synthetic Pathway Piperidin-4-yl-pyridin-3-yl-methanone Piperidin-4-yl-pyridin-3-yl-methanone Boc-protected ketone Boc-protected ketone Piperidin-4-yl-pyridin-3-yl-methanone->Boc-protected ketone (Boc)2O, TEA Boc-protected amine Boc-protected amine Boc-protected ketone->Boc-protected amine NH4OAc, NaBH3CN This compound This compound Boc-protected amine->this compound TFA

Caption: Synthetic route to this compound.

Emerging Therapeutic Applications: Insights from Structural Analogues

The medicinal chemistry value of the this compound scaffold can be inferred from the biological activities of its close analogues. Two particularly promising areas of application are in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology and C-X-C chemokine receptor type 4 (CXCR4) antagonists for immunology and oncology.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4]

Structurally related 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent inhibitors of LSD1.[3] These compounds exhibit low nanomolar potency and high selectivity against other monoamine oxidases. The piperidine moiety in these inhibitors is crucial for their activity, likely by forming key interactions within the enzyme's active site.

Compound IDR1R2Ki (µM)[3]
1 4-CN-Ph4-Me-Ph0.029
2 4-CN-Ph4-Et-Ph0.200
3 4-CN-Ph4-iPr-Ph0.088
4 4-CN-Ph4-OMe-Ph0.740
5 4-CN-Ph4-OCF3-Ph0.046
6 4-CN-PhPyridin-3-yl3.2
7 4-CN-Ph4-Me-Pyridin-3-yl0.38

Data extracted from reference[3]

The SAR data suggest that the piperidin-4-ylmethoxy pyridine core is a valid starting point for potent LSD1 inhibitors. The nature of the substituents on the terminal phenyl and pyridine rings significantly influences potency.

LSD1 Signaling Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1/me0 LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 H3K4me2->LSD1 Gene Repression Gene Repression H3K4me1->Gene Repression Inhibitor This compound Analogue Inhibitor->LSD1 CXCR4 Signaling Pathway cluster_cell_membrane Cell Membrane CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G-protein G-protein CXCR4->G-protein Downstream Signaling e.g., Ca2+ mobilization, MAPK activation G-protein->Downstream Signaling Antagonist This compound Analogue Antagonist->CXCR4

Caption: Antagonism of CXCR4 signaling.

Protocol 3: CXCR4 Calcium Mobilization Assay

This protocol provides a method to assess the functional antagonism of CXCR4 by test compounds.

  • Principle: Activation of the G-protein coupled receptor CXCR4 leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line expressing CXCR4 (e.g., Jurkat cells)

    • Fluo-4 AM or a similar calcium indicator dye

    • CXCL12 (recombinant human)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Load the CXCR4-expressing cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells and resuspend them in assay buffer.

    • In a 96-well plate, add the test compounds to the cells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate the measurement of fluorescence and, after establishing a baseline, add CXCL12 to stimulate the cells.

    • Continue to measure the fluorescence to record the calcium flux.

    • Analyze the data to determine the inhibitory effect of the test compounds on the CXCL12-induced calcium mobilization and calculate IC50 values.

Experimental Workflow: A Roadmap for Scaffold Exploration

The following diagram illustrates a typical workflow for the evaluation of novel compounds based on the this compound scaffold.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural Confirmation Structural Confirmation Purification->Structural Confirmation Primary Assay (e.g., LSD1) Primary Assay (e.g., LSD1) Structural Confirmation->Primary Assay (e.g., LSD1) Selectivity Assays (e.g., MAO-A/B) Selectivity Assays (e.g., MAO-A/B) Primary Assay (e.g., LSD1)->Selectivity Assays (e.g., MAO-A/B) Functional Assay (e.g., Cell Proliferation) Functional Assay (e.g., Cell Proliferation) Selectivity Assays (e.g., MAO-A/B)->Functional Assay (e.g., Cell Proliferation) SAR Studies SAR Studies Functional Assay (e.g., Cell Proliferation)->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies

Sources

Navigating the Synthesis of N-Alkylated Piperidines: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its N-alkylation is a fundamental transformation in medicinal chemistry, enabling the modulation of pharmacological properties and the construction of diverse molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary experimental procedures for the N-alkylation of the piperidine ring, delving into the underlying principles, practical considerations, and step-by-step protocols.

Introduction: The Significance of N-Alkylated Piperidines

The nitrogen atom of the piperidine ring serves as a crucial handle for chemical modification. The introduction of various alkyl and aryl groups at this position can profoundly influence a molecule's potency, selectivity, pharmacokinetic profile, and toxicity. N-arylpiperidines, for instance, are integral components of numerous drugs with applications as antibiotics, anticancer agents, and antipsychotics.[1] This guide will explore the most prevalent and effective methods for achieving this critical transformation.

Core Methodologies for N-Alkylation

The synthetic strategies for N-alkylation of the piperidine ring can be broadly categorized into three main approaches:

  • Reductive Amination: A versatile and widely used one-pot reaction that forms secondary or tertiary amines from aldehydes or ketones.[2][3][4]

  • Direct Alkylation with Alkyl Halides: A classical and straightforward method involving the nucleophilic substitution of an alkyl halide by the piperidine nitrogen.

  • Metal-Catalyzed Cross-Coupling Reactions: Powerful methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, for the formation of N-aryl bonds.[1][5]

Each of these methodologies possesses distinct advantages and is suited for different synthetic contexts. The choice of method depends on factors such as the nature of the desired alkyl or aryl group, the presence of other functional groups in the molecule, and the desired scale of the reaction.

In-Depth Analysis and Protocols

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[3] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of piperidine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated piperidine.[2][6]

Causality Behind Experimental Choices:

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is a favored reducing agent because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound and is stable in weakly acidic conditions.[2] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also commonly employed. Stronger reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the starting aldehyde or ketone, leading to undesired side products.[7]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is a critical parameter as acid catalysis is required for the formation of the iminium ion intermediate. However, strongly acidic conditions can lead to the hydrolysis of the reducing agent.[6]

  • Solvent: Methanol or other protic solvents are commonly used as they facilitate both the iminium ion formation and the subsequent reduction.

Visualizing the Workflow:

Reductive_Amination_Workflow Piperidine Piperidine Mix Mix Piperidine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Reaction One-Pot Reaction Mix->Reaction Acid Weak Acid (e.g., Acetic Acid) Acid->Reaction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Piperidine Purification->Product

Caption: General workflow for the reductive amination of piperidine.

Detailed Protocol: N-Benzylation of Piperidine via Reductive Amination

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-benzylpiperidine.

Data Presentation: Comparison of Reducing Agents

Reducing AgentReaction ConditionsTypical YieldsKey Advantages
NaBH₃CNWeakly acidic (pH 4-6)Good to ExcellentSelective for iminium ions, stable in mild acid.[2]
NaBH(OAc)₃Aprotic solvents (DCM, THF)Good to ExcellentMild, non-toxic, easy to handle.
Catalytic Hydrogenation (H₂, Pd/C)NeutralGood to Excellent"Green" method, high atom economy.
Direct Alkylation with Alkyl Halides: A Classic Approach

The direct N-alkylation of piperidine with alkyl halides is a fundamental and widely practiced method. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

  • Base: A base is often required to neutralize the hydrohalic acid (HX) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[8] The choice of base can influence the reaction rate and prevent the formation of the piperidinium salt, which would halt the reaction.

  • Solvent: Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable.

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt if an excess of the alkyl halide is used.[8] This can be minimized by using a slight excess of piperidine or by slow addition of the alkyl halide.

Visualizing the Mechanism:

Direct_Alkylation_Mechanism cluster_0 Nucleophilic Attack (SN2) cluster_1 Deprotonation Piperidine Piperidine (Nu) TransitionState [Piperidine---R---X]‡ Piperidine->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylpiperidinium Halide TransitionState->Product DeprotonationProduct N-Alkylated Piperidine Product->DeprotonationProduct ConjugateAcid B-H⁺ Product->ConjugateAcid Base Base (B:) Base->DeprotonationProduct

Caption: Mechanism of direct N-alkylation of piperidine.

Detailed Protocol: N-Ethylation of Piperidine

Materials:

  • Piperidine

  • Ethyl bromide (EtBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add ethyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • The residue can be further purified by distillation or column chromatography to yield pure N-ethylpiperidine.

Metal-Catalyzed Cross-Coupling: Forging N-Aryl Bonds

The synthesis of N-arylpiperidines often requires more specialized methods than simple alkylation. The Buchwald-Hartwig amination and the Ullmann condensation are the premier choices for this transformation.[1][5]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[9] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Ullmann Condensation: A copper-catalyzed reaction that is particularly useful for the N-arylation of amines with aryl iodides.[5] While it often requires higher reaction temperatures than the Buchwald-Hartwig reaction, it can be a more cost-effective option.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOtBu) is crucial for the success of the Buchwald-Hartwig amination.[5] For the Ullmann condensation, a copper(I) source (e.g., CuI) and a ligand (e.g., L-proline) are typically employed.[5]

  • Aryl Halide: The reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the order I > Br > Cl. Aryl chlorides are often more challenging substrates.

  • Inert Atmosphere: These reactions are sensitive to oxygen and moisture, and therefore must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Visualizing the Catalytic Cycle (Buchwald-Hartwig):

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex Ar-Pd(II)(Piperidine)L₂⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(Piperidinyl)L₂ Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product N-Arylpiperidine Red_Elim->Product ArX Ar-X ArX->OxAdd Piperidine Piperidine Piperidine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig N-Arylation of Piperidine

Materials:

  • Piperidine

  • Aryl bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 eq) and piperidine (1.2 eq) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Purification and Characterization

Regardless of the synthetic method employed, the purification of the N-alkylated piperidine is a critical final step.

Purification Techniques:

  • Distillation: Effective for volatile liquid products.

  • Column Chromatography: The most common method for purifying a wide range of compounds. For basic piperidine derivatives, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing on silica gel.[10]

  • Crystallization: A powerful technique for obtaining highly pure solid products.[10]

  • Acid-Base Extraction: Useful for separating the basic piperidine product from neutral or acidic impurities.[10]

Characterization:

The structure and purity of the synthesized N-alkylated piperidines are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[11][12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion

The N-alkylation of the piperidine ring is a fundamental and versatile transformation in organic synthesis and drug discovery. A thorough understanding of the available methodologies, including reductive amination, direct alkylation, and metal-catalyzed cross-coupling, allows researchers to select the most appropriate strategy for their specific synthetic goals. By carefully considering the reaction conditions, purification techniques, and characterization methods outlined in this guide, scientists can efficiently and reliably synthesize a wide range of N-alkylated piperidine derivatives for further investigation.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. (2018, October 26). Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved from [Link]

  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Retrieved from [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules - Taylor & Francis. (2025, April 9). Retrieved from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Retrieved from [Link]

  • WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents.
  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Retrieved from [Link]

  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a - ACS Publications. Retrieved from [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Two Consecutive PTC N-Alkylations - PTC Organics, Inc. Retrieved from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC. Retrieved from [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - MDPI. (2023, June 27). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]

  • ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Retrieved from [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. (2023, June 7). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Retrieved from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - SciSpace. Retrieved from [Link]

  • US2363158A - Process for the purification of piperidine - Google Patents.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2025, May 21). Retrieved from [Link]

Sources

Application Notes & Protocols: Assay Development for Screening Piperidin-4-yl(pyridin-3-yl)methanamine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperidin-4-yl(pyridin-3-yl)methanamine Scaffolds

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents.[1][2] Its unique three-dimensional arrangement, combining a flexible piperidine ring with a hydrogen-bond-accepting pyridine moiety, facilitates interactions with a wide array of biological targets.[2] This has led to the development of compounds targeting neurological disorders, various cancers, and inflammatory conditions.[1][2][3][4][5][6] The ability to readily modify this core structure allows for the creation of large chemical libraries, each with the potential to yield novel drug candidates.

High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of thousands of compounds to identify those that interact with a specific biological target.[7][8][9] This application note provides a comprehensive guide to developing robust and reliable biochemical and cell-based assays for screening this compound libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols, and discuss critical data analysis and quality control measures.

Pillar 1: Strategic Assay Selection for Screening Campaigns

The success of any HTS campaign hinges on the selection of an appropriate assay format.[10] The choice depends on the nature of the biological target and the desired information (e.g., direct binding, enzymatic inhibition, or modulation of a cellular pathway). For this compound libraries, which have shown promise against diverse target classes like G-protein coupled receptors (GPCRs) and kinases, a multi-pronged assay strategy is often most effective.[4][11]

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified components to directly measure the interaction between a compound and its target.[7] They are invaluable for identifying direct binders and determining inhibitory constants (IC50 or Ki).

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection, offering high sensitivity and reduced background interference.[12][13][14][15] It is adaptable for both binding and enzyme activity assays.[8] In a kinase assay, for instance, a donor fluorophore-labeled antibody recognizes a phosphorylated substrate, while an acceptor fluorophore is linked to the substrate itself. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[12]

  • AlphaLISA®/AlphaScreen®: These bead-based, non-radioactive, homogeneous assays are highly sensitive and suitable for HTS.[16][17][18][19][20] When a biological interaction brings donor and acceptor beads close, singlet oxygen molecules produced by the donor bead upon laser excitation diffuse to the acceptor bead, triggering a chemiluminescent signal.[16][17][18] This technology is versatile for studying protein-protein interactions, receptor-ligand binding, and enzyme activity.[8][16][20]

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[21][22][23][24][25] When a small fluorescent ligand binds to a larger protein target, its tumbling slows, resulting in an increase in the polarization of emitted light.[21][24][25] This method is ideal for competitive binding assays to screen for compounds that displace the fluorescent ligand.[23][24]

Cell-Based Assays: Assessing Functional Consequences in a Physiological Context

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a target within a living cell.[7] They are crucial for confirming the activity of hits identified in biochemical screens and for understanding their mechanism of action.

  • GPCR Signaling Assays: Since many drugs target GPCRs, a variety of assays have been developed to measure their activation.[11][26][27] These include quantifying second messengers like cyclic AMP (cAMP) and inositol monophosphate (IP1), or measuring calcium mobilization.[11][27][28] Reporter gene assays, where receptor activation leads to the expression of a reporter protein like luciferase, are also widely used.[11][26] Another common approach is to monitor the recruitment of β-arrestin to the activated GPCR.[11][26][28]

  • Enzyme Activity in Cells: The activity of intracellular enzymes can be monitored using various methods. For kinases, phosphorylation of a specific substrate can be detected using phospho-specific antibodies in formats like cell-based ELISA or HTRF.

Pillar 2: Self-Validating Protocols for Robust Screening

A robust and reproducible assay is the cornerstone of a successful HTS campaign.[7][8] The following protocols are designed to be self-validating, incorporating key quality control metrics.

Protocol 1: Primary HTS Using HTRF® for a Kinase Target

This protocol describes a competitive binding assay to identify inhibitors of a hypothetical kinase.

Materials and Reagents:

  • Purified Kinase

  • Biotinylated Kinase Substrate (Peptide or Protein)

  • Europium (Eu3+) Cryptate-labeled anti-phospho-substrate Antibody (Donor)

  • Streptavidin-conjugated XL665 (Acceptor)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)

  • This compound Library (in DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Experimental Workflow Diagram:

HTRF_Kinase_Assay cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound 1. Add Compounds (20 nL) Enzyme_Substrate 2. Add Kinase/Substrate Mix (5 µL) Compound->Enzyme_Substrate Dispense ATP_start 3. Add ATP (5 µL) Enzyme_Substrate->ATP_start Dispense Incubate 4. Incubate (60 min, RT) Detection_Mix 5. Add Detection Mix (10 µL) (Eu-Ab & SA-XL665) Incubate_Detect 6. Incubate (60 min, RT) Read_Plate 7. Read Plate (HTRF Reader)

Caption: HTRF Kinase Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each compound from the library source plates to the 384-well assay plates. Also, prepare columns with a known inhibitor (positive control) and DMSO only (negative control).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer at 2X the final desired concentration. Dispense 5 µL of this mix into each well.

  • Reaction Initiation: Prepare a 2X solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Eu3+-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plates on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

Data Analysis and Quality Control: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percentage of inhibition is then calculated for each compound. The quality of the assay is assessed using the Z'-factor, which should be ≥ 0.5 for a robust screen.[7][9]

Protocol 2: Secondary Assay Using a Cell-Based GPCR β-Arrestin Recruitment Assay

This protocol describes a confirmatory assay for hits that potentially target a specific GPCR.

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR fused to a TEV protease cleavage site and β-arrestin fused to a permuted luciferase.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., Opti-MEM)

  • Known agonist for the GPCR (positive control)

  • Test compounds (hits from the primary screen)

  • Luciferase substrate

  • 384-well white, clear-bottom cell culture plates

  • Luminometer

B_Arrestin_Assay Seed_Cells Seed_Cells Incubate_Overnight Incubate_Overnight Add_Compounds Add_Compounds Incubate_Treatment Incubate_Treatment Add_Substrate Add_Substrate Incubate_Readout Incubate_Readout Read_Luminescence Read_Luminescence

Sources

Characterization of Piperidin-4-yl(pyridin-3-yl)methanamine salts for research use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Physicochemical Characterization of Piperidin-4-yl(pyridin-3-yl)methanamine Salts

Abstract

This compound is a versatile heterocyclic scaffold pivotal in modern medicinal chemistry, appearing in numerous developmental compounds.[1] The free base's physicochemical properties, however, can present challenges for handling, formulation, and bioavailability. Salt formation is a critical strategy to optimize these characteristics.[2][3][4] This guide provides a comprehensive framework of application notes and detailed protocols for the thorough physicochemical characterization of various salt forms of this compound, ensuring data integrity and reproducibility for research and development applications. We emphasize the causality behind methodological choices, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Salt Formation and Characterization

The therapeutic potential of a small molecule is intrinsically linked to its physicochemical properties. For amine-containing compounds like this compound, the free base is often a liquid or a low-melting-point solid with limited aqueous solubility and potential for chemical instability.

Salt formation, the reaction of the basic nitrogen centers with an acid, is a fundamental strategy to overcome these limitations.[3][4] The resulting ionic interaction can significantly enhance the compound's crystallinity, melting point, aqueous solubility, dissolution rate, and stability.[2][5] However, not all salts are equal. The choice of the counterion (e.g., chloride, sulfate, tartrate) can lead to vastly different properties, including the propensity to form hydrates or polymorphs.[5]

Therefore, a systematic and rigorous characterization of potential salt candidates is not merely a quality control exercise; it is a cornerstone of early-stage drug development. It provides the empirical data needed to select the optimal salt form with properties tailored for further research, formulation, and ultimately, clinical success. This document outlines the critical analytical techniques required for this comprehensive evaluation.

The Characterization Workflow: An Integrated Approach

A successful characterization strategy relies on the integration of multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and reliable profile of the salt form. The following workflow illustrates a logical progression from initial confirmation to in-depth solid-state and solution property analysis.

G cluster_0 Part 1: Identity & Purity Confirmation cluster_1 Part 2: Solid-State Properties cluster_2 Part 3: Physicochemical Performance cluster_3 Part 4: Data Synthesis Synthesis Salt Synthesis (e.g., HCl, Tartrate) NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure Synthesis->NMR MS Mass Spectrometry Confirms Mass of Free Base Synthesis->MS HPLC HPLC-UV/MS Determines Purity & Identity Synthesis->HPLC FTIR FTIR Spectroscopy Confirms Salt Formation HPLC->FTIR TGA Thermogravimetric Analysis (TGA) Assesses Thermal Stability & Solvation DSC Differential Scanning Calorimetry (DSC) Determines Melting Point & Polymorphism Solubility Thermodynamic Solubility Measures Equilibrium Solubility DSC->Solubility Hygroscopicity Hygroscopicity (DVS) Assesses Moisture Uptake Report Comprehensive Data Profile & Salt Form Selection Hygroscopicity->Report

Caption: Integrated workflow for the characterization of new salt forms.

Protocols for Identity and Purity Confirmation

Before assessing complex properties, it is imperative to confirm that the correct salt has been formed and to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR are used to confirm the covalent structure of the organic cation. Upon protonation of the amine groups, characteristic downfield shifts in the signals of adjacent protons and carbons are observed, providing indirect evidence of salt formation.[6][7]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the salt in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is preferred as it will exchange with the N-H protons, simplifying the spectrum.

    • Acquisition: Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

    • Analysis: Compare the acquired spectra to the spectrum of the free base. Identify shifts in the protons and carbons alpha to the nitrogen atoms in both the piperidine and pyridine rings.[8][9][10] For example, the pyridine α-protons (positions 2 and 6) are expected to shift significantly downfield upon protonation of the pyridine nitrogen.

Mass Spectrometry (MS)
  • Principle: MS confirms the molecular weight of the parent molecule. Electrospray Ionization (ESI) is ideal for this compound, as it will readily form the protonated molecular ion [M+H]⁺ in the positive ion mode.[11][12]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the salt in a suitable solvent like methanol or acetonitrile/water.

    • Infusion: Infuse the sample directly into an ESI-MS system.

    • Acquisition: Acquire the mass spectrum in positive ion mode.

    • Analysis: Verify the presence of the [M+H]⁺ ion corresponding to the exact mass of the this compound free base. Fragmentation patterns can also be studied to further confirm the structure.[13]

High-Performance Liquid Chromatography (HPLC) for Purity
  • Principle: HPLC separates the compound of interest from any impurities. Due to the polar and basic nature of the analyte, standard reversed-phase (C18) chromatography can result in poor peak shape and retention.[14] A mixed-mode or HILIC column is often more effective.[15][16]

  • Protocol:

    • Column Selection: A mixed-mode column with both reversed-phase and ion-exchange characteristics is recommended.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: Develop a gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Detection: UV detection at a suitable wavelength (e.g., 260 nm, corresponding to the pyridine ring) and/or MS detection.

    • Analysis: Integrate the peak area of the main component and all impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocols for Solid-State Characterization

The solid-state properties of a salt dictate its stability, manufacturability, and dissolution behavior.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR is a rapid and powerful technique to confirm salt formation. The conversion of a free amine (R₃N) to an ammonium salt (R₃NH⁺) results in the appearance of a very broad and strong absorption band between 2200-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration.[17] This feature is typically absent in the free base spectrum.

  • Protocol:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal.

    • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Compare the salt spectrum to the free base spectrum. Confirmation of salt formation is achieved by observing the disappearance of the secondary amine N-H stretch (if visible) and the appearance of the broad ammonium N-H⁺ stretching band.[17]

Thermal Analysis (TGA and DSC)
  • Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.[18][19] Performed in sequence or simultaneously, they reveal the salt's melting point, decomposition temperature, and the presence of water or solvent molecules (solvates/hydrates).[20][21][22]

  • Protocol:

    • Sample Preparation: Accurately weigh 3-5 mg of the salt into an aluminum DSC/TGA pan.

    • TGA Method: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • DSC Method: Heat the sample from 25 °C to a temperature just below its decomposition point (determined by TGA) at 10 °C/min.

    • Analysis:

      • TGA: Any significant weight loss before decomposition indicates the presence of volatile components like water or solvent.

      • DSC: A sharp endotherm corresponds to the melting point (Tₒₙₛₑₜ). The presence of multiple thermal events may indicate polymorphism or phase transitions.[5]

G cluster_0 Input Data cluster_1 Interpretation cluster_2 Conclusion TGA TGA Data (Weight % vs. Temp) WeightLoss Weight Loss before Decomposition? TGA->WeightLoss Decomp Decomposition (Tₔ) TGA->Decomp DSC DSC Data (Heat Flow vs. Temp) ThermalEvent Sharp Endotherm in DSC? DSC->ThermalEvent Solvate Hydrate/Solvate Present WeightLoss->Solvate Yes Anhydrous Anhydrous/Ansolvous WeightLoss->Anhydrous No Melting Melting Point (Tₘ) ThermalEvent->Melting Yes

Caption: Decision logic for interpreting thermal analysis data.

Protocols for Physicochemical Performance

These properties directly impact how the compound will behave in a research or formulation setting.

Thermodynamic Aqueous Solubility
  • Principle: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[23][24] The shake-flask method is the gold standard.[25]

  • Protocol:

    • Sample Preparation: Add an excess amount of the salt to a known volume of a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. Ensure solid material remains visible.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge or filter the suspension to separate the saturated solution from the undissolved solid.[23]

    • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration using a validated HPLC method (as described in section 3.3).

    • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Hygroscopicity Assessment
  • Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][27] This is a critical parameter as moisture uptake can affect chemical stability, physical form, and handling properties.[28] Dynamic Vapor Sorption (DVS) is the modern instrumental method, but a simpler gravimetric method as described in the European Pharmacopeia can be used for classification.[29]

  • Protocol (Ph. Eur. Method):

    • Drying: Dry the sample (approx. 100 mg) to a constant weight in a desiccator over P₂O₅.

    • Exposure: Place the dried sample in a controlled humidity chamber maintained at 80% ± 2% Relative Humidity (RH) and 25 °C ± 1 °C.

    • Measurement: After 24 hours, re-weigh the sample.

    • Classification: Categorize the hygroscopicity based on the percentage weight gain as defined in the pharmacopeia.[29]

Data Synthesis and Salt Selection

The ultimate goal of characterization is to enable an informed decision. By compiling the data into a summary table, different salt forms can be directly compared.

Table 1: Exemplary Comparative Data for Two Salt Forms

ParameterSalt Form A (Hydrochloride)Salt Form B (Tartrate)Rationale
Purity (HPLC) >99.5%>99.5%Ensures comparison of intrinsic properties.
Form White Crystalline SolidWhite Crystalline SolidCrystalline forms are generally preferred for stability.[4]
Melting Point (DSC) 185 °C152 °CHigher melting point often correlates with greater lattice energy and stability.
Solvation (TGA) Anhydrous (<0.2% wt loss)Monohydrate (~3.5% wt loss)Hydrate formation can be complex to control during manufacturing.
Solubility (pH 7.4) 25 mg/mL75 mg/mLHigher solubility is often desirable for bioavailability.
Hygroscopicity Slightly Hygroscopic (1.5% gain)Hygroscopic (6.8% gain)Lower hygroscopicity simplifies handling and storage.[]
Recommendation Primary Candidate. Good thermal stability and low hygroscopicity.Secondary Candidate. Excellent solubility but potential handling issues due to hygroscopicity and hydrate formation.

Conclusion

The comprehensive characterization of this compound salts is a critical, data-driven process. By employing an integrated suite of orthogonal analytical techniques—from fundamental identity confirmation by NMR and MS to detailed solid-state analysis by FTIR and thermal methods, and performance evaluation through solubility and hygroscopicity studies—researchers can build a robust understanding of their material. This detailed application guide provides the necessary protocols and scientific rationale to confidently select the optimal salt form, thereby mitigating future development risks and accelerating the research timeline.

References

  • Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry. (URL: [Link])

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (URL: [Link])

  • Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. (URL: [Link])

  • Salt Screening | Improved Pharma. (URL: [Link])

  • Hygroscopicity Evaluation - Technology Networks. (URL: [Link])

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. (URL: [Link])

  • Determining the water solubility of difficult-to-test substances A tutorial review. Analytica Chimica Acta. (URL: [Link])

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. (URL: [Link])

  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • Characterisation of salts of drug substances | Request PDF - ResearchGate. (URL: [Link])

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. (URL: [Link])

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (URL: [Link])

  • PIPERIDINE - Ataman Kimya. (URL: [Link])

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (URL: [Link])

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (URL: [Link])

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Microchimica Acta. (URL: [Link])

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (URL: [Link])

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (URL: [Link])

  • Preparation and Performance Evaluation of Small-Molecule Ammonium as a Shale Hydration Inhibitor - MDPI. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • Chemical shift of NMR spectroscopy for a pyridine and a piperidine molecules adsorbed on the TM-(Al-Mg) nanoalloy surfaces. ResearchGate. (URL: [Link])

  • Pharmaceutical Quality Control Using Thermal Analysis Methods | TSI Journals. (URL: [Link])

  • Method for determining solubility of a chemical compound - Google P
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: [Link])

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. (URL: [Link])

  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its deriv
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (URL: [Link])

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. (URL: [Link])

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (URL: [Link])

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH. (URL: [Link])

  • Preparation and performance evaluation of small molecule ammonium salt inhibitors synthesized from mixed amines. Highlights in Science, Engineering and Technology. (URL: [Link])

  • Solubility: An overview - Int J Pharm Chem Anal. (URL: [Link])

  • Preparation and performance evaluation of small molecule ammonium salt inhibitors synthesized from mixed amines - Semantic Scholar. (URL: [Link])

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. (URL: [Link])

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (URL: [Link])

Sources

Large-scale synthesis and process development of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Scale-Up Strategies for Piperidine Scaffolds

Executive Summary

Piperidine is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Donepezil (Alzheimer’s), Fentanyl (analgesic), and Methylphenidate (ADHD). While laboratory synthesis often relies on small-scale reductions using sodium borohydride or expensive homogeneous catalysts, industrial scale-up demands robust, cost-effective, and safe methodologies.

This guide details the transition from medicinal chemistry routes to scalable process chemistry, focusing on Heterogeneous Catalytic Hydrogenation (Batch and Flow) and Asymmetric Synthesis . It addresses critical process parameters (CPPs), safety regarding high-pressure hydrogen, and impurity control.

Strategic Route Selection

Before initiating process development, the synthetic strategy must be evaluated against cost of goods (COGs) and safety profiles.

Pathway Decision Matrix

The choice between reducing a pyridine precursor versus constructing the ring (e.g., via intramolecular reductive amination) depends heavily on the availability of starting materials and stereochemical requirements.

RouteSelection Start Target Piperidine Derivative Chirality Is the Piperidine Chiral? Start->Chirality A No (Achiral/Racemic) Chirality->A B Yes (Enantiopure) Chirality->B A1 Route A: Pyridine Hydrogenation (Lowest Cost, High Atom Economy) A->A1 B1 Are chiral centers on the ring? B->B1 B2 Route B: Asymmetric Hydrogenation (Ir/Rh Catalysts, High Cost) B1->B2 Yes B3 Route C: Chiral Pool / Resolution (Tartaric Acid Resolution) B1->B3 No (Side chain only)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical complexity.

Core Technology: Catalytic Hydrogenation (Batch)

The industrial standard for converting pyridines to piperidines is heterogeneous hydrogenation. This process is atom-economical but presents significant safety hazards (high pressure


, pyrophoric catalysts).
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Catalyst 5% Rh/C or 5% Pt/CSelectivity: Pd/C is effective but can cause dehalogenation or debenzylation (if N-benzyl is present). Rh/C operates at lower pressures and preserves N-benzyl groups best [1].
Solvent Acetic Acid / MeOHActivation: Pyridines poison catalysts by binding to the metal surface via the nitrogen lone pair. Acidic media protonates the nitrogen (

), preventing poisoning and accelerating the rate [2].
Pressure 5–20 barThermodynamics: Higher pressure favors the saturated product but increases engineering controls.
Temperature 50–80°CKinetics: Arrhenius acceleration. Warning: Exotherms can be severe.
Selectivity Challenges (The "Donepezil" Problem)

In the synthesis of Donepezil intermediates, a common challenge is reducing the pyridine ring without cleaving the N-benzyl group.

  • Problem: Pd/C favors hydrogenolysis (cleavage) of benzyl groups.

  • Solution: Use PtO₂ (Adams' Catalyst) or Rh/C in acetic acid. These catalysts are less active toward C-N bond cleavage compared to Pd [3].

Process Intensification: Continuous Flow Chemistry

Batch hydrogenation at scale (>100 kg) requires massive high-pressure vessels (autoclaves), which are essentially "potential bombs." Continuous flow chemistry mitigates this risk by minimizing the active volume of hydrogen.

Flow Reactor Design

Using a packed-bed reactor (e.g., H-Cube Pro or custom trickle-bed), the reaction can be run at "forbidden" batch conditions (e.g., 100 bar, 150°C) safely.

FlowSetup Feed Feed Solution (Pyridine + AcOH) Pump HPLC Pump (High Pressure) Feed->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2Gen H2 Generator / Mass Flow H2Gen->Mixer Reactor Packed Bed Reactor (CatCart: Rh/C) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (100 bar) Reactor->BPR Collect Product Collection (Piperidine) BPR->Collect

Figure 2: Schematic of a continuous flow hydrogenation setup. The BPR ensures H2 remains dissolved in the liquid phase.

Detailed Experimental Protocols

Protocol A: Batch Hydrogenation (Representative Scale-Up)

Target: Synthesis of 4-substituted piperidine from 4-substituted pyridine.

Safety Pre-Check:

  • Self-Validation: Confirm autoclave burst disk rating > operational pressure. Ensure oxygen sensor in the suite is active.

  • Catalyst Handling: Pt/C and Pd/C are pyrophoric. Never add dry catalyst to organic solvent. Wet with water first.

Procedure:

  • Charge: To a 2L Hastelloy autoclave, charge Substituted Pyridine (100 g, 1.0 equiv) and Glacial Acetic Acid (500 mL, 5 vol).

  • Inertion: Purge vessel with

    
     (3 cycles, 5 bar).
    
  • Catalyst Addition: Make a slurry of 5% Pt/C (5 g, 5 wt% loading) in water (10 mL) and add to the reactor under

    
     counter-flow.
    
  • Hydrogenation: Pressurize with

    
     to 10 bar . Heat to 60°C .
    
    • Process Control: Monitor

      
       uptake via mass flow controller. Reaction is complete when uptake plateaus (approx. 6-12 hours).
      
  • Work-up: Cool to 20°C. Vent

    
    . Purge with 
    
    
    
    .
  • Filtration: Filter catalyst through a Celite pad (keep wet to prevent ignition).

  • Neutralization: Concentrate acetic acid. Basify residue with 50% NaOH (exothermic!) to pH > 12 to liberate the free amine.

  • Extraction: Extract with MTBE, dry over

    
    , and concentrate.
    
Protocol B: Continuous Flow Hydrogenation (High Throughput)

Reference: Adapted from Kappe et al. [4]

  • Feed Preparation: Dissolve substrate (0.5 M) in EtOH/AcOH (9:1).

  • Reactor Setup: Equip flow reactor with a 10% Rh/C cartridge (70 mm length).

  • Parameters:

    • Pressure: 80 bar (System pressure maintained by BPR).

    • Temperature: 80°C.

    • Flow Rate: 1.0 mL/min.

    • H2 Mode: Full H2 mode (excess gas).

  • Execution: Pump solvent to equilibrate. Switch to feed solution.

  • Collection: Collect output after 2 reactor volumes (residence time distribution stabilization).

  • Self-Validation: Analyze aliquots by GC-MS every 30 mins to ensure no catalyst leaching or deactivation.

Advanced Topic: Asymmetric Hydrogenation

For chiral piperidines (e.g., 2- or 3-substituted), standard heterogeneous hydrogenation yields racemates.

  • Modern Approach: Use Iridium-Phosphoramidite complexes or Chiral N-Heterocyclic Carbene (NHC) ligands.

  • Mechanism: The pyridine is often activated as an N-acyl or N-benzyl salt, breaking aromaticity and allowing the chiral catalyst to direct hydride attack [5].

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2859-2862. [Link]

  • Rao, R. J., et al. (2007).[1] "Efficient and Industrially Viable Synthesis of Donepezil." Synthetic Communications, 37(17), 2847-2853. [Link]

  • Irfan, M., Glasnov, T. N., & Kappe, C. O. (2009).[2] "Continuous Flow Hydrogenation of Functionalized Pyridines." European Journal of Organic Chemistry, 2009(9), 1327-1334.[2] [Link]

  • Wang, D. S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(4), 2557-2590. [Link]

Sources

Application Note: Optimization of Piperidine-Pyridine Scaffolds for Highly Selective PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical therapeutic target for B-cell malignancies (CLL, FL) and inflammatory diseases.[1] While first-generation inhibitors (e.g., Idelalisib) validated the target, they suffered from toxicity profiles associated with off-target inhibition of other PI3K isoforms (particularly PI3K


 and 

). This application note details the development of next-generation inhibitors utilizing a piperidine-pyridine scaffold . We provide a comprehensive guide on Structure-Activity Relationship (SAR) design strategies to maximize isoform selectivity, followed by validated protocols for biochemical screening (ADP-Glo™) and cellular target engagement (p-AKT quantification).

Rational Design: The Piperidine-Pyridine Scaffold

The piperidine-pyridine motif offers a versatile pharmacophore for kinase inhibition. In the context of PI3Kδ, this scaffold is engineered to exploit the unique "propeller-shaped" binding mode that distinguishes the delta isoform from the ubiquitous alpha and beta isoforms.

Structural Logic & SAR Strategy

The design relies on three pharmacophoric interactions within the ATP-binding pocket:

  • Hinge Binder (Pyridine): The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amine of Val851 in the hinge region. This mimics the adenine ring of ATP.

  • Solubility & Orientation (Piperidine): The piperidine ring, typically attached at the C3 or C4 position of the pyridine, acts as a semi-rigid spacer. It directs substituents away from the hinge and towards the solvent-exposed region or the affinity pocket.

  • Selectivity Switch (The "Affinity Pocket"): To achieve PI3Kδ selectivity over PI3K

    
    , substituents on the piperidine nitrogen (e.g., sulfonamides, amides) are designed to project into the specificity pocket (between Trp760 and Met752). PI3Kδ is conformationally flexible here; bulky groups can induce a conformational change in Met752 (opening the pocket) that PI3K
    
    
    
    (rigid) cannot accommodate.
Signaling Pathway Context

Understanding the downstream effects is crucial for assay design. PI3Kδ activation converts PIP2 to PIP3, recruiting AKT to the membrane via its PH domain, leading to phosphorylation at T308 and S473.

PI3K_Signaling BCR B-Cell Receptor (CD79A/B) SYK SYK / LYN BCR->SYK Activation PI3K PI3Kδ (p110δ / p85) SYK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1/2 AKT->mTOR Activation FoxO FoxO (Transcription) AKT->FoxO Inhibition (Phosphorylation)

Figure 1: The PI3Kδ signaling cascade in B-cells. Inhibition of PI3Kδ prevents PIP3 generation, blocking AKT phosphorylation (S473).

Biochemical Screening Protocol (ADP-Glo™)

Objective: Determine the IC50 of piperidine-pyridine derivatives against recombinant PI3Kδ enzyme. Methodology: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies ADP generated during the kinase reaction.[2] It is preferred over fluorescence polarization for its high sensitivity at low ATP conversion rates.

Reagents & Materials[3][4][5]
  • Enzyme: Recombinant human PI3Kδ (p110δ/p85α complex).

  • Substrate: PIP2:PS lipid substrate (sonicated to form micelles).

  • ATP: Ultra-pure ATP (Promega).[3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[4][3][5]

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of piperidine-pyridine analogs in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:25 into Assay Buffer to create 4X working solutions (Final DMSO in assay = 1%).

  • Kinase Reaction Assembly (384-well plate):

    • Step A: Add 2.5 µL of 4X Compound working solution to wells.

    • Step B: Add 2.5 µL of 4X PI3Kδ Enzyme (Optimization required: aim for ~2-5 nM final).

    • Step C: Pre-incubate for 15 minutes at RT to allow compound-enzyme binding.

    • Step D: Add 5 µL of 2X ATP/Lipid Substrate Mix (Final ATP = Km[app], typically 25-50 µM).

    • Total Volume: 10 µL.

    • Incubation: 60 minutes at 23°C (RT).

  • ADP Detection:

    • Step E: Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops kinase reaction, depletes remaining ATP).

    • Step F: Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT. (Converts generated ADP to ATP -> Luciferase light signal).[2][4]

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Validation

Calculate % Inhibition using the formula:



  • RLU_max: No compound (DMSO only).

  • RLU_min: No enzyme background.

  • QC Criteria: Z' factor > 0.5 is required for assay acceptance.

Cellular Potency Protocol (p-AKT S473 ELISA)

Objective: Validate target engagement in a relevant B-cell lymphoma model. Cell Line: SU-DHL-6 (Diffuse Large B-Cell Lymphoma) or Mino (Mantle Cell Lymphoma). These lines have high basal PI3K activity.

Experimental Workflow
  • Cell Seeding:

    • Seed SU-DHL-6 cells at

      
       cells/mL in RPMI-1640 + 10% FBS in 96-well plates (100 µL/well).
      
    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Add compounds (serial dilutions) to cells.[3][6]

    • Incubate for 1-2 hours . (Note: PI3K inhibition is rapid; 1 hour is usually sufficient for p-AKT reduction).

  • Stimulation (Optional but Recommended):

    • For lines with low basal activity, stimulate with Anti-IgM (10 µg/mL) for the last 15 minutes of compound incubation to hyper-activate the BCR pathway.

  • Lysis & Detection (Sandwich ELISA):

    • Centrifuge plate, remove supernatant, and wash with cold PBS.

    • Lyse cells using Lysis Buffer (containing Protease/Phosphatase inhibitors: PMSF, Na3VO4).

    • Transfer lysates to ELISA plates coated with anti-AKT capture antibody.

    • Incubate 2 hours, Wash.

    • Add Biotinylated Anti-p-AKT (S473) detection antibody.[7]

    • Add Streptavidin-HRP -> TMB Substrate -> Stop Solution.

    • Read Absorbance at 450 nm.

Selectivity Profiling & Data Interpretation

A successful piperidine-pyridine candidate must show >100-fold selectivity against PI3K


 to avoid insulin-resistance side effects.

Table 1: Representative Data Structure for Lead Optimization

Compound IDR-Group (Piperidine N)PI3Kδ IC50 (nM)PI3K

IC50 (nM)
Selectivity Fold (

)
SU-DHL-6 EC50 (nM)
Ref (Idelalisib) Quinazolinone core2.5820328x15
PP-01 Methyl (Simple)1502001.3x>1000
PP-02 Isopropyl-Sulfonamide1260050x85
PP-03 (Lead) Bicyclic Heterocycle 1.8 >5000 >2700x 8
Screening Cascade Diagram

The following workflow ensures only high-quality hits progress to ADME/Tox.

Screening_Cascade Library Piperidine-Pyridine Library Biochem Biochemical Screen (ADP-Glo, 10µM) Library->Biochem Primary Screen IC50 Dose Response (IC50 Determination) Biochem->IC50 Hits (>50% Inh) Selectivity Isoform Selectivity (vs α, β, γ) IC50->Selectivity Potent (<100nM) Cellular Cellular Potency (p-AKT in SU-DHL-6) Selectivity->Cellular Selective (>50x) ADME ADME/Tox (Microsomal Stability) Cellular->ADME Permeable & Potent

Figure 2: Integrated screening cascade for PI3Kδ inhibitor discovery.

References

  • Fradera, X., et al. (2019). Design of selective PI3Kδ inhibitors using an iterative scaffold-hopping workflow. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vanhaesebroeck, B., et al. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of 3-(Piperidin-4-ylmethoxy)pyridine Compounds as Potent and Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and epigenetics.

Introduction: Targeting Epigenetic Regulation in Cancer

The epigenetic landscape, particularly the post-translational modification of histones, plays a pivotal role in regulating gene expression.[1][2] Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by contributing to the silencing of tumor suppressor genes.[1][4] This makes LSD1 a compelling therapeutic target for anticancer drug discovery.[1][5]

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has emerged as a promising chemotype for developing potent and selective LSD1 inhibitors.[1][2] These compounds have demonstrated significant inhibitory activity against LSD1 with high selectivity over related monoamine oxidases (MAO-A and MAO-B), which is a critical attribute for minimizing off-target effects.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biochemical evaluation of this class of inhibitors, offering detailed protocols and expert insights to facilitate their development and application in research settings. One notable clinical candidate, iadademstat (ORY-1001), a selective LSD1 inhibitor, has shown promising results in clinical trials for AML and SCLC.[4][6][7][8]

I. Synthesis and Methodologies: A Modular Approach

The synthesis of 3-(piperidin-4-ylmethoxy)pyridine derivatives is typically achieved through a convergent strategy, allowing for modular diversification of the core scaffold. A common and effective approach involves the coupling of a protected piperidin-4-ylmethanol moiety with a functionalized pyridine ring, followed by cross-coupling reactions to introduce substituents.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process. The piperidine nitrogen is first protected, commonly with a tert-butyloxycarbonyl (BOC) group, to prevent side reactions. The core ether linkage is then formed, followed by sequential Suzuki couplings to build the final substituted pyridine structure. The final step involves the deprotection of the piperidine nitrogen to yield the target compound.

Synthetic Workflow A BOC-Protected 4-(hydroxymethyl)piperidine C Ether Formation (e.g., Mitsunobu or Williamson) A->C B Substituted 3-Hydroxypyridine B->C D Protected Intermediate C->D E Suzuki Coupling 1 (R5 introduction) D->E F Intermediate 2 E->F G Suzuki Coupling 2 (R6 introduction) F->G H Fully Substituted Protected Compound G->H I BOC Deprotection (e.g., TFA or HCl) H->I J Final Compound: 3-(piperidin-4-ylmethoxy)pyridine Derivative I->J

Caption: General Synthetic Workflow for 3-(piperidin-4-ylmethoxy)pyridine Derivatives.

Detailed Protocol: Synthesis of a Representative Compound

This protocol details a representative synthesis adapted from published literature, focusing on the key transformations.[1]

Step 1: Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming the crucial C-O bond between the pyridine and piperidine moieties.[9][10][11] This SN2 reaction involves the deprotonation of the hydroxyl group on the pyridine ring to form a nucleophilic alkoxide, which then displaces a leaving group on the piperidine-derived electrophile.

  • Reactants: tert-butyl 4-(chloromethyl)piperidine-1-carboxylate and 5-bromo-6-chloropyridin-3-ol.

  • Rationale: Using a pre-formed electrophile like 4-(chloromethyl)piperidine (with a BOC-protected nitrogen) provides a good leaving group (Cl⁻) for the SN2 reaction.[12][13] The BOC group is acid-labile and ensures the piperidine nitrogen does not interfere with the coupling reaction. The bromo and chloro substituents on the pyridine ring serve as handles for subsequent Suzuki cross-coupling reactions.

Protocol:

  • To a solution of 5-bromo-6-chloropyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the phenolic hydroxyl group to form the sodium alkoxide. The reaction is exothermic and produces hydrogen gas, hence the need for slow addition at low temperature.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the BOC-protected ether intermediate.

Step 2: Sequential Suzuki Cross-Coupling

Suzuki coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. Here, it is used to introduce aryl or heteroaryl substituents at the C5 and C6 positions of the pyridine ring.

  • Rationale: The differential reactivity of the C-Br and C-Cl bonds on the pyridine ring can often be exploited for selective, sequential couplings. The C-Br bond is generally more reactive in Suzuki couplings than the C-Cl bond, allowing for the selective introduction of the first substituent at the C5 position.

Protocol (First Suzuki Coupling):

  • In a reaction vessel, combine the BOC-protected ether intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio), and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to isolate the mono-substituted product.

Repeat this protocol with the second boronic acid to install the substituent at the C6 position.

Step 3: BOC Deprotection

The final step is the removal of the acid-sensitive BOC protecting group to reveal the secondary amine of the piperidine ring.

  • Rationale: The piperidine nitrogen is often crucial for biological activity, potentially forming key interactions with the target enzyme.[14] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the BOC group.

Protocol:

  • Dissolve the fully substituted, BOC-protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final compound. Further purification by chromatography or recrystallization may be necessary.

II. Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitors.

Technique Purpose Expected Observations for a Representative Compound
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the aromatic protons on the pyridine and substituent rings, the piperidine ring protons, and the methylene bridge protons (-OCH₂-). Integration of peaks should match the number of protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for all unique carbon atoms, including aromatic, aliphatic, and quaternary carbons.
LC-MS Determines molecular weight and assesses purity.A major peak in the chromatogram corresponding to the product, with the mass spectrometer showing the expected [M+H]⁺ ion.
HPLC Quantifies purity.A single major peak, with purity typically >95% for compounds intended for biological assays.

III. In Vitro Evaluation of LSD1 Inhibition

Mechanism of Inhibition

Enzyme kinetics and molecular docking studies suggest that 3-(piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors with respect to the histone H3K4 substrate.[1][2] They are believed to occupy the substrate-binding pocket of LSD1, preventing the demethylation of H3K4.

Biochemical Assay Protocol: HRP-Coupled Fluorometric Assay

This assay is a widely used method for measuring LSD1 activity in a high-throughput format.[3] It quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the FAD-dependent demethylation reaction.

LSD1 Assay Principle cluster_0 LSD1 Catalytic Cycle cluster_1 Detection System H3K4me2 Substrate H3K4me2 Substrate LSD1-FAD LSD1-FAD H3K4me2 Substrate->LSD1-FAD Demethylation H3K4me1 + HCHO H3K4me1 + HCHO LSD1-FAD->H3K4me1 + HCHO LSD1-FADH2 LSD1-FADH2 LSD1-FAD->LSD1-FADH2 O2 O2 LSD1-FADH2->O2 Re-oxidation H2O2 H2O2 O2->H2O2 H2O2->LSD1-FAD H2O2_out H2O2 H2O2->H2O2_out HRP Horseradish Peroxidase H2O2_out->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Amplex Red Amplex Red (Non-fluorescent) Amplex Red->HRP

Caption: Principle of the HRP-coupled assay for measuring LSD1 activity.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate (e.g., H3K4me2 peptide corresponding to amino acids 1-21)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic peroxidase substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well black assay plates

  • Test compounds (dissolved in DMSO)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

  • In a 384-well plate, add the test compound solution or vehicle control (DMSO in assay buffer).

  • Add the LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Prepare the detection mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding the detection mixture to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode at 37 °C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Biological Data

The following table summarizes the inhibitory potency and selectivity of representative compounds from this class, as reported in the literature.[1]

CompoundLSD1 Kᵢ (nM)MAO-A Kᵢ (μM)MAO-B Kᵢ (μM)Selectivity (LSD1 vs. MAO-B)
5 29> 509.7> 334x
16 100> 5018.7> 187x
17 60> 5017.1> 285x
22 110> 50> 50> 454x

Data extracted from Zheng, Y. C., et al. (2016). J Med Chem.[1][2]

These data highlight the excellent potency of the 3-(piperidin-4-ylmethoxy)pyridine scaffold against LSD1 and, crucially, its high selectivity over the structurally related MAO enzymes.[1]

IV. Cell-Based Assays: Confirming Cellular Activity

To validate the findings from biochemical assays, it is essential to assess the activity of the inhibitors in a cellular context.

  • Target Engagement Assay: Measures the ability of the compound to bind to LSD1 within intact cells. This can be performed using techniques like cellular thermal shift assay (CETSA) or with specialized chemoprobes.[15]

  • Histone Methylation Assay: Western blotting or immunofluorescence can be used to measure the levels of H3K4me2 in cells treated with the inhibitors. A potent inhibitor should lead to an increase in cellular H3K4me2 levels.[2]

  • Anti-proliferative Assay: The effect of the compounds on the growth and viability of cancer cell lines (e.g., AML or SCLC cell lines) is measured. EC₅₀ values can be determined to quantify the cellular potency. Potent compounds in this class have been shown to inhibit cancer cell proliferation with EC₅₀ values in the nanomolar range.[1][2]

V. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Synthesis: Low yield in Williamson ether synthesis Incomplete deprotonation of the alcohol. Poor quality of the alkyl halide. Steric hindrance.Ensure NaH is fresh and the reaction is under a strictly inert atmosphere. Use a phase-transfer catalyst if solubility is an issue. Confirm the purity of the starting materials.
Synthesis: Incomplete Suzuki coupling Inactive catalyst. Inefficient base or solvent system. Boronic acid decomposition.Use a fresh batch of palladium catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. Ensure the boronic acid is pure and dry.
Biochemical Assay: High background signal Autoxidation of the fluorogenic substrate. Contamination in reagents.Prepare the Amplex Red solution fresh and protect it from light. Use high-purity water and reagents. Run a control without enzyme to measure background.
Biochemical Assay: Low signal-to-noise ratio Low enzyme activity. Sub-optimal substrate concentration.Use a fresh aliquot of enzyme. Titrate the enzyme and substrate concentrations to find the optimal conditions for your assay setup.
Cell-Based Assay: Discrepancy with biochemical IC₅₀ Poor cell permeability of the compound. Compound is a substrate for efflux pumps. Compound instability in cell culture media.Assess compound permeability using a PAMPA assay. Test for efflux pump interaction (e.g., using P-gp inhibitors). Evaluate compound stability in media over the time course of the experiment.

Conclusion

The 3-(piperidin-4-ylmethoxy)pyridine scaffold represents a highly validated and promising platform for the design of potent and selective LSD1 inhibitors. The synthetic routes are modular and robust, allowing for extensive structure-activity relationship (SAR) exploration. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these compounds. With their demonstrated efficacy in biochemical and cellular assays, and the clinical validation of related molecules, this class of inhibitors holds significant potential for the development of novel epigenetic therapies for cancer.[1][6][16]

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253–263. [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • American Chemical Society. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Oryzon Genomics. Clinical Trials. Oryzon. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]

  • Oryzon Genomics. (2018). ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001). GlobeNewswire. [Link]

  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. [Link]

  • Biotech Spain. (2025). ORYZON announces positive clinical data of iadademstat at ASH-2025. Biotechgate. [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • American Chemical Society. (2020). Nucleosome Binding by the Lysine Specific Demethylase 1 (LSD1) Enzyme Enables Histone H3 Demethylation. Biochemistry. [Link]

  • Targeted Oncology. (2021). FDA Grants ODD to Novel LSD1 Inhibitor in Acute Myeloid Leukemia. Targeted Oncology. [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Google Patents. (2019). US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors.
  • Google Patents. (2019). US10329255B2 - Salts of an LSD1 inhibitor.
  • Taylor & Francis Online. (2022). LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Taylor & Francis Online. [Link]

  • ResearchGate. (2016). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). PubMed Central. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • PubChem. 4-(Chloromethyl)piperidine. PubChem. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Bentham Science. (2021). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed Central. [Link]

Sources

Application Notes and Protocols for Multi-Component Reaction Strategies in Functionalized Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyridines and the Efficiency of Multi-Component Reactions

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its presence in numerous FDA-approved drugs, natural products like vitamins and alkaloids, and vital agrochemicals underscores its significance.[1][2] The pyridine ring's unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on a molecule's solubility and bioavailability, make it a privileged structure in the design of novel therapeutics.[2][3][4] Consequently, the development of efficient and versatile methods for the synthesis of functionalized pyridines is of paramount importance to researchers in pharmaceuticals and life sciences.[2]

Traditional multi-step syntheses of complex pyridine derivatives often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. Multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative, offering a more streamlined approach to constructing molecular complexity.[5] MCRs combine three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This inherent efficiency leads to higher atom economy, reduced solvent usage, and simplified experimental procedures, aligning with the principles of green chemistry.[5][6]

This guide provides an in-depth exploration of key MCR strategies for the synthesis of functionalized pyridines, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

I. The Hantzsch Dihydropyridine Synthesis: A Classic MCR with Modern Adaptations

First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone of pyridine synthesis and a prime example of a pseudo-four-component reaction.[7] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine.[7][8] The Hantzsch synthesis is renowned for its reliability and has been instrumental in the development of important pharmaceuticals, such as the calcium channel blocker nifedipine.[8][9]

A. Mechanistic Rationale

The reaction proceeds through a cascade of well-understood transformations, primarily involving Knoevenagel condensation and Michael addition. The initial steps involve the formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the aldehyde and the second equivalent of the β-ketoester. These intermediates then combine, cyclize, and dehydrate to furnish the 1,4-DHP ring.

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation BetaKetoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration DHP 1,4-Dihydropyridine Cyclization_Dehydration->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized Pyridine Oxidation->Pyridine

Caption: Workflow of the Hantzsch Pyridine Synthesis.

B. Protocol: One-Pot Synthesis of a Substituted Pyridine

This protocol describes a modern, efficient, one-pot synthesis of a poly-substituted pyridine utilizing an in-situ oxidation step.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 20 mmol)

  • Ammonium acetate (10 mmol)

  • Oxidizing agent (e.g., Iodine, 10 mmol)

  • Solvent (e.g., Ethanol, 50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (10 mmol) in ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once the formation of the dihydropyridine intermediate is complete, add the oxidizing agent (e.g., iodine, 10 mmol) portion-wise to the refluxing solution.

  • Continue to reflux the mixture for an additional 1-2 hours until the oxidation is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.

C. Data and Considerations
ParameterTypical Value/ObservationCausality and Insights
Yield 70-95%One-pot nature and efficient bond formation contribute to high yields.
Reaction Time 3-6 hoursCan be accelerated with microwave irradiation.[7]
Solvent Ethanol, Acetic AcidProtic solvents facilitate the condensation steps. Green chemistry approaches utilize water or solvent-free conditions.[6][7]
Catalyst Often acid or base-catalyzedP-toluenesulfonic acid (PTSA) or piperidine can be used.[7] Ionic liquids and nanocatalysts are modern, greener alternatives.[7][10]

Expertise & Experience: The choice of oxidizing agent is critical. While classic methods used nitric acid, modern protocols favor milder reagents like iodine or ceric ammonium nitrate (CAN) to avoid harsh conditions and side reactions.[7][11] The Knoevenagel–Fries modification allows for the synthesis of unsymmetrical pyridines by using two different β-dicarbonyl compounds.[8]

II. Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis is a powerful two-step method that provides access to 2,3,6-trisubstituted pyridines.[12][13][14] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product.[12][13][14] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[12]

A. Mechanistic Pathway

The reaction is initiated by the Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate undergoes E/Z isomerization, followed by a 6π-electrocyclization and subsequent elimination of water to afford the aromatic pyridine ring.

Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Key steps in the Bohlmann-Rahtz Pyridine Synthesis.

B. Protocol: One-Pot Bohlmann-Rahtz Synthesis

Modern advancements have enabled this reaction to be performed in a more efficient one-pot, three-component fashion, where the enamine is generated in situ.[12][13]

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

  • Ammonium acetate (15 mmol)

  • Ethynylketone (e.g., 1-Phenyl-2-propyn-1-one, 10 mmol)

  • Acid catalyst (e.g., Acetic acid, 5 mL)

  • Solvent (e.g., Toluene, 50 mL)

  • Round-bottom flask (100 mL) with Dean-Stark apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine the β-ketoester (10 mmol), ammonium acetate (15 mmol), and ethynylketone (10 mmol) in toluene (50 mL).

  • Add acetic acid (5 mL) as a catalyst.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • The reaction first forms the enamine in situ, which then reacts with the ethynylketone.

  • Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired trisubstituted pyridine.

C. Comparative Data and Insights
ParameterBohlmann-Rahtz SynthesisHantzsch Synthesis
Final Product Aromatic Pyridine1,4-Dihydropyridine
Oxidation Step Not requiredRequired
Versatility Generally more versatile for substitution patternsWell-established for symmetrical products
Reaction Conditions Often requires higher temperaturesMilder conditions are often sufficient

Trustworthiness: A significant drawback of the original Bohlmann-Rahtz synthesis was the need for high temperatures for the cyclodehydration step.[12] The use of acid catalysts like acetic acid, Amberlyst-15, or Lewis acids such as zinc bromide significantly lowers the required temperature, making the reaction more practical and applicable to a wider range of substrates.[12][13]

III. Guareschi-Thorpe Reaction: Synthesis of 2-Pyridones

The Guareschi-Thorpe reaction is a classic MCR for the synthesis of 2-pyridones (or their tautomeric 2-hydroxypyridines).[15][16] It typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[15][17][18] This method is particularly valuable for accessing pyridone scaffolds, which are important in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors and as bioisosteres for amides.[4]

A. Mechanistic Overview

The reaction is initiated by a Knoevenagel condensation between the β-dicarbonyl compound and the active methylene of the cyano-compound. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and subsequent tautomerization to yield the stable 2-pyridone ring.

B. Protocol: Green Synthesis of a 2-Pyridone Derivative

Recent advancements have focused on developing more environmentally friendly protocols for the Guareschi-Thorpe reaction, often utilizing aqueous media.[16][19]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 10 mmol)

  • Cyanoacetamide (10 mmol)

  • Ammonium carbonate (15 mmol)

  • Water (30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, suspend the 1,3-dicarbonyl compound (10 mmol), cyanoacetamide (10 mmol), and ammonium carbonate (15 mmol) in water (30 mL).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Ammonium carbonate serves as both the nitrogen source and a mild base to promote the reaction.[16][18]

  • Maintain the temperature and continue stirring for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield the pure 2-pyridone.

Authoritative Grounding: The use of ammonium carbonate in an aqueous medium represents a significant green advancement for this reaction.[16][19] This approach is inexpensive, user-friendly, and avoids the use of hazardous organic solvents, with the product often precipitating directly from the reaction medium, simplifying the work-up.[16][19]

IV. Emerging Multi-Component Strategies for Pyridine Synthesis

The field of MCRs is continually evolving, with new and innovative strategies being developed to access diverse pyridine scaffolds.

  • Domino Reactions: These reactions involve a cascade of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials.[20][21] Silver-catalyzed domino reactions of isocyanides have been shown to be effective for synthesizing fully substituted pyridines.[20]

  • Nanocatalysis in MCRs: The use of nanoparticles as catalysts in MCRs for pyridine synthesis has gained significant attention.[10][22][23] Nanocatalysts offer high surface area, enhanced catalytic activity, and the potential for easy recovery and reuse, contributing to more sustainable synthetic processes.[23]

  • [4+2] Cycloadditions: Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are a powerful tool for constructing the pyridine ring with a high degree of control over regioselectivity.[24]

Conclusion

Multi-component reactions represent a paradigm shift in the synthesis of functionalized pyridines, offering significant advantages in terms of efficiency, atom economy, and environmental impact. The classic Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, along with modern innovations, provide a robust toolkit for researchers and drug development professionals. By understanding the underlying mechanisms and leveraging the detailed protocols provided, scientists can accelerate the discovery and development of novel pyridine-based molecules with therapeutic potential. The continued evolution of MCRs, driven by principles of green chemistry and innovative catalysis, promises an even more powerful and sustainable future for pyridine synthesis.

References

  • Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers (RSC Publishing).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society Green Chemistry Institute.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • Pyridine and Pyridine Derivatives. Scribd.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC.
  • Hantzsch pyridine synthesis. Grokipedia.
  • Pyridine Synthesis: A Comprehensive Overview. Ptis.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. ResearchGate.
  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd.
  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. MDPI.
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Guareschi-Thorpe synthesis of pyridine. Germán Fernández.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Learning from the Hantzsch synthesis. American Chemical Society.
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research.
  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development.
  • A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. Benchchem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Drug Design, Development and Therapy.
  • Pyridones in drug discovery: Recent advances. ResearchGate.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Piperidin-4-yl(pyridin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yields for Piperidin-4-yl(pyridin-3-yl)methanamine

Ticket ID: #SYN-PIP-PYR-001 Topic: Troubleshooting Low Yields in Reductive Amination/Synthesis Assigned Scientist: Senior Application Scientist, Process Chemistry

Executive Summary: The Structural Challenge

The synthesis of This compound presents a "perfect storm" of synthetic challenges. You are likely targeting the branched primary amine structure: CH(NH₂)(Piperidin-4-yl)(Pyridin-3-yl) .

Low yields in this synthesis are rarely due to a single error. They typically stem from three converging factors:

  • Steric Hindrance: The ketone precursor (di-heteroaryl ketone) is sterically crowded, making imine formation slow.

  • Competitive Reduction: Standard reducing agents (NaBH₄) often reduce the ketone to an alcohol faster than the imine forms.

  • Amphoteric Solubility: The product is a polar polyamine. It dissolves in water during work-up and chelates with metal catalysts, leading to massive isolation losses.

This guide moves beyond basic protocols to address the thermodynamics and isolation physics causing your yield loss.

Part 1: The Synthetic Route & Decision Matrix

Is your precursor strategy correct? The most reliable route is the Reductive Amination of the corresponding ketone (tert-butyl 4-(nicotinoyl)piperidine-1-carboxylate). If you are attempting nucleophilic substitution (e.g., Grignard addition to a nitrile), yields will be poor due to the basicity of the pyridine ring.

The "Titanium Fix" for Hindered Ketones

If you are using standard reductive amination conditions (NH₄OAc/NaBH₃CN in Methanol), you will likely see yields <30% due to slow imine formation.

The Solution: You must use Titanium(IV) isopropoxide [Ti(OiPr)₄] . Titanium acts as a dual-function Lewis acid and water scavenger.[1] It coordinates to the ketone oxygen, increasing electrophilicity, and drives the equilibrium toward the imine (Schiff base) by trapping the water byproduct.

Recommended Protocol (The Mattson Modification):

  • Imine Formation: Stir Ketone (1.0 eq) + Ammonia equivalent (2.0 eq) + Ti(OiPr)₄ (2.0 eq) in THF for 6–12 hours.

  • Reduction: Add NaBH₄ (1.5 eq) in situ.

ReactionLogic Start Start: Ketone Precursor Check1 Are you using Ti(OiPr)4? Start->Check1 Fail1 Issue: Slow Imine Formation Result: Ketone reduced to Alcohol Check1->Fail1 No Step2 Add Ti(OiPr)4 + NH3/NH4Cl Stir 6-12h (Anhydrous) Check1->Step2 Yes Step3 Add NaBH4 (In Situ) Step2->Step3 Check2 Is Piperidine N-Protected? Step3->Check2 Fail2 Issue: Catalyst Poisoning / Side Reactions Check2->Fail2 No (Free NH) Success High Conversion to Amine Check2->Success Yes (N-Boc)

Caption: Figure 1. Decision tree for optimizing the reductive amination step. The inclusion of Titanium(IV) isopropoxide is the critical branch point for hindered ketones.

Part 2: Troubleshooting Specific Failure Modes

Issue 1: "I see starting material or the Alcohol byproduct by LCMS."

Diagnosis: The imine did not form completely before the reducing agent was added. The Fix:

  • Switch Reagents: Stop using NaBH(OAc)₃ for this specific ketone. It is too bulky and weak for sterically hindered di-aryl ketones. Use the Ti(OiPr)₄ / NaBH₄ system described above.

  • Ammonia Source: Use 2M NH₃ in Methanol or NH₄Cl + Et₃N . Avoid aqueous ammonia, as water inhibits the titanium catalyst.

Issue 2: "The reaction worked, but I lost everything during extraction."

Diagnosis: Your product is a highly polar amine. At neutral or acidic pH, it is protonated and stays in the water layer. Even at basic pH, the pyridine ring makes it water-soluble. The Fix: The "Salting Out" & Solvent Switch

  • Quench: Quench the Ti(OiPr)₄ reaction with limited water (it forms a white TiO₂ precipitate). Filter this solid; your product might be trapped in the "cake." Wash the cake thoroughly with DCM.

  • pH Adjustment: Adjust the aqueous layer to pH > 12 using 2M NaOH.

  • Extraction Solvent: DCM is often insufficient. Use Chloroform:Isopropanol (3:1) or n-Butanol . These mixtures are more polar and extract hydrophilic amines better.

  • Salt Saturation: Saturate the aqueous layer with solid NaCl ("salting out") to force the organic product into the organic layer.

Issue 3: "My yield is low after deprotection (Boc removal)."

Diagnosis: If you used HCl/Dioxane or TFA, your product is now a hydrochloride or trifluoroacetate salt. These are hygroscopic and often form oils that are hard to crystallize. The Fix:

  • Do not try to extract the free base after deprotection.

  • Isolate the salt directly by precipitation with Diethyl Ether or MTBE .

  • If you need the free base, use an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.

    • Load: Dissolve in MeOH, load onto SCX.

    • Wash: Wash with MeOH (removes non-basic impurities).

    • Elute: Elute with 2M NH₃ in MeOH.[2]

Part 3: Quantitative Data & Reagent Comparison

Table 1: Comparison of Reductive Amination Conditions for Di-Aryl Ketones

Reagent SystemImine Conversion RatePrimary Side ReactionTypical YieldRecommendation
NH₄OAc / NaBH₃CN Slow (<50% in 24h)Ketone

Alcohol
20–40%Not Recommended for this substrate.
NH₄OAc / NaBH(OAc)₃ Very SlowNo Reaction / Stalled<15%Avoid . Sterically too bulky.
Ti(OiPr)₄ / NH₃ / NaBH₄ Fast (>95% in 6h)Minimal75–90% Gold Standard for this synthesis.
Hydroxylamine / Hydrogenation CompletePyridine Poisoning of Pd/CVariableGood alternative, but requires 2 steps (Oxime isolation).

Part 4: Detailed Experimental Protocol (The "Titanium Route")

Note: Ensure all glassware is oven-dried. Ti(OiPr)₄ is moisture sensitive.

  • Setup: In a sealed tube or RBF under Nitrogen, dissolve N-Boc-4-(nicotinoyl)piperidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Add Titanium(IV) isopropoxide (2.0 equiv).

  • Amine Addition: Add 2M NH₃ in Methanol (3–4 equiv) or NH₄Cl (2.0 equiv) + Et₃N (2.0 equiv).

  • Imine Formation: Stir at ambient temperature for 12 hours. Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone peak.

  • Reduction: Cool to 0°C. Cautiously add NaBH₄ (1.5 equiv) portion-wise. (Caution: Gas evolution).

  • Work-up (Critical):

    • Quench with 1N NH₄OH (stops the reaction and precipitates Titanium salts).

    • Dilute with EtOAc. Filter the white slurry through Celite. Wash the Celite pad with EtOAc/MeOH (9:1) to recover trapped product.

    • Wash the filtrate with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography using DCM/MeOH/NH₄OH (90:9:1).

WorkupFlow Reaction Reaction Mixture (Ti Complex) Quench Quench: 1N NH4OH Reaction->Quench Filter Filter TiO2 Solids (Celite) Quench->Filter Wash CRITICAL: Wash Solids with EtOAc/MeOH (9:1) Filter->Wash Extract Filtrate: Extract (DCM/IPA 3:1) Wash->Extract

Caption: Figure 2.[3] Modified work-up procedure to prevent product loss in Titanium dioxide precipitates.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] The Journal of Organic Chemistry, vol. 61, no.[4][5][6] 11, 1996, pp. 3849–3862.[4][5] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][6] Journal of the Chemical Society, Perkin Transactions 1, 1995. (Demonstrates the specific utility for hindered ketones).

  • Clayden, J., et al. "Organic Chemistry." Oxford University Press.

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Methodological Support Subject: Troubleshooting Diastereocontrol in Piperidine Assembly Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Challenge

Piperidines are the "engine blocks" of small-molecule therapeutics (e.g., Tofacitinib, Paroxetine). However, their non-planar chair conformation creates a distinct challenge: controlling the relationship between substituents (cis/trans) .

Unlike flat aromatic systems, piperidines undergo ring-flipping. Your synthetic success depends on dominating one of two forces:

  • Thermodynamic Control: Relying on A-values to force substituents into the lowest-energy diequatorial conformation (usually cis-2,6).

  • Kinetic Control: Using steric approach vectors (hydrogenation) or dipole stabilization (lithiation) to force a "higher energy" isomer.

This guide is structured to troubleshoot specific failures in these mechanisms.

Module 1: Heterogeneous Hydrogenation (The "Hardware" Approach)

Core Issue: You are reducing a pyridine or pyridinium salt and getting poor diastereomeric ratios (dr).

The Science: Anchoring & Acid Effects

In neutral media, the pyridine ring binds flat to the catalyst surface. Hydrogen adds from the bottom, but the product can desorb and re-adsorb, leading to scrambling.

  • The Fix: Acidic Media. Protonating the pyridine (forming the pyridinium) creates a rigid, positively charged species. This "anchors" the nitrogen to the catalyst surface (or polar layer) and prevents desorption until saturation is complete, often leading to all-cis selectivity (the "blanket" effect).

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Low cis selectivity (e.g., < 5:1) Neutral solvent allowed product desorption/isomerization.Switch to Acidic Solvent: Use Glacial Acetic Acid or MeOH with 1.1 eq. HCl. This promotes "all-face" addition.
Incomplete Conversion Catalyst poisoning by the basic piperidine product.Increase Pressure/Temp: Move to 50–100 bar H₂. Add Additive: 10 mol% HBr can reactivate Pt surfaces.
De-halogenation observed Pd/C is too active for C-Cl/C-Br bonds.Switch Catalyst: Use PtO₂ (Adam's Catalyst) or Rh/C. These are less prone to oxidative addition into C-X bonds.
Racemization of Chiral Auxiliaries High temp caused auxiliary cleavage.Glorius Protocol: Use PtO₂, 100 bar H₂, in AcOH at room temp. (See Protocol A).
Protocol A: The Glorius Asymmetric Hydrogenation

Standard for creating chiral piperidines with high dr from pyridines.

  • Substrate: Pyridine with a chiral oxazolidinone auxiliary at C2.

  • Catalyst: 5 mol% PtO₂.

  • Solvent: Glacial Acetic Acid (0.1 M concentration).

  • Conditions: Pressurize to 100 bar H₂ (high pressure is critical for rate > isomerization). Stir at 25°C for 24h.

  • Workup: Filter through Celite. Basify with Na₂CO₃ (carefully!).

  • Expected Result: >95:5 dr (all-cis relative to auxiliary).

HydrogenationWorkflow Start Start: Pyridine Reduction CheckSub Is the Pyridine 2,6-Disubstituted? Start->CheckSub Goal Desired Isomer? CheckSub->Goal AcidPath Use PtO2 / AcOH (Kinetic 'All-Cis' Route) Goal->AcidPath I need CIS NeutralPath Use Rh/C / MeOH (Thermodynamic Mix) Goal->NeutralPath I need TRANS (harder) ResultCis Result: High Cis-Selectivity (Diequatorial) AcidPath->ResultCis Protonation Anchors Face ResultMix Result: Cis/Trans Mixture NeutralPath->ResultMix

Caption: Decision tree for maximizing cis-selectivity in pyridine hydrogenation via acid-mediated anchoring.

Module 2: N-Boc Lithiation (The "Software" Approach)

Core Issue: You need to introduce a substituent trans to an existing group, or you are failing to get regio/stereocontrol during C-H functionalization.

The Science: Dipole Stabilization (Beak-Lee Methodology)

N-Boc piperidine is not just a protected amine; it is a dipole. When you treat it with s-BuLi/TMEDA, the lithium coordinates to the Boc carbonyl oxygen. This directs deprotonation to the equatorial alpha-proton.

  • The Trap: The electrophile usually approaches with retention of configuration (equatorial attack). This typically yields trans-2,3 or specific cis-2,4 relationships depending on the starting conformer.

Troubleshooting Guide: Lithiation
SymptomProbable CauseCorrective Action
No Reaction / SM Recovery Deprotonation failed; Temperature too high (decomposition).Strict Temp Control: Maintain -78°C . Use s-BuLi (stronger/faster than n-BuLi for this). Ensure TMEDA (1.2 eq) is fresh/distilled.
Wrong Diastereomer Thermodynamic equilibration of the lithio-species.Quench Faster: The kinetic lithio-species (equatorial) can isomerize to axial if left too long. Add electrophile immediately after 15-30 min lithiation.
Regio-scrambling (C2 vs C6) Lack of directing group dominance.Use C-H Activation: If C2 is blocked, C6 lithiation is favored. If C2 is open, it is the primary site.
Protocol B: Beak's Alpha-Lithiation (Kinetic Control)

Standard for introducing substituents alpha to Nitrogen.

  • Setup: Flame-dry flask, Ar atmosphere.

  • Reagents: N-Boc-piperidine (1.0 eq) + TMEDA (1.2 eq) in anhydrous Et₂O (THF can sometimes promote isomerization, Et₂O is safer for kinetic control).

  • Lithiation: Cool to -78°C. Dropwise add s-BuLi (1.2 eq). Stir for only 10-15 minutes .

    • Critical: Do not stir >1h; the lithio-species is unstable.

  • Trapping: Add Electrophile (e.g., MeI, CO₂) dissolved in Et₂O.

  • Warm up: Allow to warm to RT slowly over 2 hours.

LithiationMech cluster_warn Failure Mode NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (Li coords to C=O) NBoc->Complex s-BuLi / TMEDA Deprot Equatorial Deprotonation (Kinetic) Complex->Deprot -78°C Trapping Electrophile Attack (Retention) Deprot->Trapping E+ Iso Axial Lithio-Species (Thermodynamic) Deprot->Iso Time/Temp > -50°C Product 2-Substituted Product (Equatorial Sub) Trapping->Product

Caption: Mechanism of Beak-Lee Lithiation showing the critical kinetic path vs. thermodynamic failure mode.

Module 3: Thermodynamic Equilibration (The "Fix-It" Strategy)

Core Issue: You synthesized a mixture of cis/trans isomers (e.g., 2,6-disubstituted), but you need the pure thermodynamic product (usually cis).

The Science: A-Values & Reversibility

In 2,6-disubstituted piperidines, the cis isomer allows both groups to be equatorial (Energy = 0). The trans isomer forces one group axial (Energy ≈ +1.8 to 3.0 kcal/mol depending on the group).

  • The Fix: If your synthesis yields a mix, you can force conversion to the cis isomer if the C-N bond or C-C bond can be reversibly broken/formed (e.g., via iminium ion exchange).

Protocol C: Acid-Mediated Isomerization (The "Reset")

Applicable if the alpha-proton is enolizable or via reversible ring-opening.

  • Substrate: Mixture of cis/trans piperidines.

  • Reagent: AlCl₃ (Lewis Acid) or refluxing HCl.

  • Mechanism: Reversible formation of an iminium ion or enamine allows the substituent to rotate to the equatorial position to minimize 1,3-diaxial strain.

  • Procedure: Reflux the mixture in MeOH/HCl for 12h. Neutralize and check dr. The ratio should shift heavily toward cis-2,6.

FAQ: Rapid Troubleshooting

Q: I need a trans-2,6-piperidine. Everything here favors cis. How do I get trans? A: You are fighting thermodynamics. You cannot use equilibration. You must use Kinetic Ring Closure .

  • Method: Use Ring-Closing Metathesis (RCM) on a diene precursor where the stereocenters are already set in the acyclic chain.

  • Alternative: Use a nucleophilic substitution (SN2) on a pre-formed cyclic sulfate or halide, which inverts the stereocenter.

Q: My N-Boc lithiation yield is 30%. Where is the rest? A: Likely "carbamate migration." If the temperature rises above -50°C, the lithium species attacks its own Boc group. Keep it cold (-78°C) and quench strictly.

Q: Can I use Pd/C for the Glorius hydrogenation? A: Generally, no. Pd/C is less effective at reducing the aromatic ring under the specific acidic conditions required for high cis-selectivity compared to PtO₂ or Rh/C. PtO₂ is the gold standard here.

References
  • Glorius, F., et al. (2004).[1][2] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Beak, P., & Lee, W. K. (1990). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines.[3] Journal of Organic Chemistry. Link

  • O'Brien, P., et al. (1998). Asymmetric deprotonation of N-Boc-piperidine: synthesis of (R)-2-propylpiperidine (coniine). Chemical Communications.[4] Link

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron. Link

  • Klier, L., et al. (2019). Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles.[5] Angewandte Chemie. Link

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification methods.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when purifying polar, basic compounds.

Q1: Why are my peaks for amine compounds always tailing or asymmetrical in reversed-phase HPLC?

A: This is the most frequent challenge and is almost always caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: Silanol Interactions: Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1] In mobile phases with a pH above 3, these silanols can become ionized (Si-O⁻).[3] Your polar amine, which is typically protonated and positively charged (R-NH₃⁺) in the mobile phase, will interact strongly with these negative sites via a secondary ion-exchange mechanism.[3][4][5] This strong, non-hydrophobic interaction leads to delayed and uneven elution, resulting in a "tailing" peak.[3][4]

  • Overloading: Injecting too much sample can saturate the primary retention sites on the column, leading to a characteristic "shark fin" or overload tailing shape.[1][4]

Q2: My polar amine isn't retained at all on my C18 column and elutes in the void volume. What should I do?

A: This indicates that your compound is too polar for the reversed-phase stationary phase to retain it via hydrophobic interactions. Even with 100% aqueous mobile phase, there isn't enough interaction to slow the compound down.[6][7]

Quick Solutions:

  • Employ a More Polar Stationary Phase: Consider columns with embedded polar groups (EPG) or those specifically designed for use in highly aqueous conditions.[7][8]

  • Switch Chromatographic Mode: This is a classic scenario where Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution.[9][10] HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[11][12]

Q3: I have to add triethylamine (TEA) to my mobile phase to get good peak shape, but it's interfering with my mass spectrometry (MS) signal. Are there alternatives?

A: Yes. While TEA is an effective competing base that masks silanol sites, it is known to cause ion suppression in MS.[13][14]

MS-Compatible Alternatives:

  • Volatile Buffers: Use an acidic mobile phase with a volatile buffer like ammonium formate or ammonium acetate. The ammonium ions can provide a competing interaction with the silanols, while the low pH suppresses silanol ionization.[5]

  • Modern Column Chemistries: The best solution is often to use a modern, high-purity silica column with advanced end-capping.[2][15][16] These columns have a much lower concentration of accessible silanol groups, often eliminating the need for additives like TEA.[2]

  • Alternative Chromatography: Techniques like Mixed-Mode or SFC offer excellent peak shape for amines without requiring involatile mobile phase additives.[17][18]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Peak Tailing in Reversed-Phase Chromatography

Peak tailing is a critical issue that compromises resolution and quantification accuracy.[1] The first step in solving it is to identify its cause.

Visualizing the Problem: The Silanol Interaction

The diagram below illustrates how a protonated amine analyte can be undesirably retained by an ionized silanol group, leading to peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si O1 O Silica->O1 Si_O_minus Si-O⁻ Silica->Si_O_minus C18 C18 Chain Silica->C18 Analyte_Good Analyte (Neutral) R-NH₂ Analyte_Good->C18 Desired Hydrophobic Interaction Analyte_Bad Analyte (Protonated) R-NH₃⁺ Analyte_Bad->Si_O_minus Strong Ionic Interaction (Causes Tailing) caption Mechanism of Peak Tailing for Amines

Caption: Unwanted ionic interaction causing peak tailing.

Troubleshooting Workflow

Follow this workflow to systematically address peak shape issues.

Workflow Start Problem: Poor Peak Shape for Amine Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Additive Is a Competing Base Used (e.g., TEA)? Check_pH->Check_Additive Yes Sol_Adjust_pH Action: Lower Mobile Phase pH to 2.5-3.0 Check_pH->Sol_Adjust_pH No Check_Column Is the Column Modern & End-Capped? Check_Additive->Check_Column Yes Sol_Add_Base Action: Add Competing Base (e.g., 0.1% TEA) Check_Additive->Sol_Add_Base No Switch_Mode Is Analyte Very Polar? Check_Column->Switch_Mode Yes Sol_Change_Column Action: Use High-Purity, End-Capped Column Check_Column->Sol_Change_Column No Sol_HILIC Action: Switch to HILIC or Mixed-Mode Chromatography Switch_Mode->Sol_HILIC Yes Success Resolution: Symmetrical Peak Achieved Switch_Mode->Success No Sol_Adjust_pH->Success Sol_Add_Base->Success Sol_Change_Column->Success Sol_HILIC->Success

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol: Mobile Phase pH Adjustment

Lowering the mobile phase pH is often the simplest and most effective first step to improve peak shape for basic compounds.[2][3]

  • Objective: To protonate the residual silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary ionic interactions.[2]

  • Initial Condition Check: Confirm your current mobile phase pH. If it is above 3.5, this strategy is likely to be effective.

  • Reagent Preparation: Prepare your aqueous mobile phase (e.g., water or a buffer) and add a suitable acid (e.g., formic acid or trifluoroacetic acid) to adjust the pH to between 2.5 and 3.0.

  • System Equilibration: Flush your HPLC system and column thoroughly with the new, lower-pH mobile phase. Ensure the system is fully equilibrated before injecting your sample.

  • Analysis: Inject your polar amine sample. You should observe a significant improvement in peak symmetry and potentially a slight change in retention time.

Guide 2: Selecting the Right Chromatographic Technique

When standard reversed-phase fails, a change in methodology is required. The choice of technique depends on the specific properties of your amine compound.

TechniquePrinciple of SeparationBest For...AdvantagesKey Considerations
Reversed-Phase (with optimization) Hydrophobic interactions.[3]Moderately polar amines.Wide availability of columns and established methods.Prone to peak tailing without optimization (pH control, additives, modern columns).[3][4]
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[11][12]Very polar, hydrophilic amines with poor RP retention.[9][10][19]Excellent retention for highly polar compounds; MS-friendly mobile phases.[12]Requires careful equilibration; sensitive to water content in the sample solvent.
Ion-Exchange (IEX) Electrostatic interactions between charged analytes and a charged stationary phase.[20]Amines that carry a stable positive charge.High selectivity and loading capacity for charged molecules.[17][21][22]Requires salt gradients for elution, which can be incompatible with MS; may not separate neutral impurities.[23]
Mixed-Mode (MMC) A combination of two or more retention mechanisms (e.g., RP and IEX).[17][24]Complex mixtures containing amines, neutral compounds, and other ionizable species.Highly tunable selectivity by adjusting pH, ionic strength, and organic content.[23][25]Method development can be more complex due to multiple interacting variables.[24]
Supercritical Fluid (SFC) Normal-phase separation using supercritical CO₂ as the primary mobile phase.[]Chiral amines and for high-throughput preparative purification.Fast, efficient separations with reduced organic solvent consumption.[][27]Requires specialized instrumentation; analyte must be soluble in CO₂/modifier mixtures.[27]
Protocol: Deactivating Silica Gel for Flash Chromatography of Basic Amines

For preparative flash chromatography, the acidic nature of standard silica gel can cause irreversible adsorption and loss of basic compounds.[13] Deactivating the silica with a basic modifier is a crucial step.[8][14]

  • Objective: To neutralize the acidic silanol sites on the silica gel surface to prevent strong adsorption of the basic amine analyte.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Dry pack your flash chromatography column with the appropriate amount of silica gel.

  • Prepare Deactivating Solvent: Take a portion of your initial, least polar elution solvent (e.g., 100% Hexane or DCM) and add 1-2% triethylamine (TEA) or ammonium hydroxide.

  • Column Deactivation: Flush the packed column with 3-5 column volumes of this deactivating solvent. This ensures all the acidic sites are neutralized by the competing base.

  • Column Equilibration: Flush the column with 3-5 column volumes of your starting elution solvent (this time, without the added base) to remove excess, unbound TEA or ammonia.

  • Sample Loading and Elution: Load your sample and begin the purification using your predetermined solvent gradient. The amine compound should now elute with a much-improved peak shape and recovery.

By understanding the chemical interactions at play and systematically applying these troubleshooting strategies, you can overcome the inherent challenges of purifying polar amine compounds, leading to more efficient, reproducible, and successful separations.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, February 14).
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1).
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mixed-Mode Chromatography and Stationary Phases.
  • A catalytic role of surface silanol groups in CO2 capture on the amine-anchored silica support. (2022, February 9). Yavuz Lab.
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Common Causes Of Peak Tailing in Chrom
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
  • The role of water in promoting cooperative interactions between amine and grafted Sn or Ti Sites on silica. Royal Society of Chemistry.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. (2021, March 11).
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek.
  • Amines analysis by ion chromatography.
  • A catalytic role of surface silanol groups in CO2 capture on the amine-anchored silica support. RSC Publishing.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography. (2025, August 7).
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Preparative SFC Method Development.
  • Evolution of Mixed-Mode Chromatography.
  • How Good is SFC for Polar Analytes?
  • Silanol-rich Platelet Silica Modified with Branched Amine for Efficient CO2 Capture. (2018, January 24). UQ eSpace.
  • HILIC. Dr. Maisch.
  • Additives enhancing supported amines performance in CO 2 capture from air. (2026, January 4). Wiley Online Library.
  • Amine-Functionalized Mesoporous Silica Adsorbent for CO 2 Capture in Confined-Fluidized Bed: Study of the Breakthrough Adsorption Curves as a Function of Several Oper
  • Why it matters and how to get good peak shape. (2023, August 10). Agilent.
  • Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Tosoh Bioscience.
  • HILIC HPLC Column: Advanced HILIC Columns. Phenomenex.
  • Mixed-Mode Chromatography.
  • Strategies for the Flash Purific
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent.
  • TROUBLESHOOTING GUIDE. Restek.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MTC USA.
  • Ion Exchange Chrom
  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
  • Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • Enantiomeric Purific
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25).

Sources

Stability and proper storage conditions for Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for Piperidin-4-yl(pyridin-3-yl)methanamine . As this compound is a specialized building block often used in the synthesis of kinase inhibitors (e.g., JAK, ROCK), specific stability data is rarely published.[1][2] This guide synthesizes established chemical principles for its functional groups (primary amine, secondary piperidine, pyridine) to provide a robust handling protocol.[1][2]

Stability, Storage, and Handling Guide[1][2]

Compound Identity:

  • Systematic Name: 1-(Piperidin-4-yl)-1-(pyridin-3-yl)methanamine[1][2]

  • Chemical Class: Heterocyclic Amine / Chiral Primary Amine[1][2]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Highly reactive, basic, nucleophilic.[1][2]
      
    • Secondary Amine (Piperidine Ring): Basic, prone to oxidation/nitrosation.[1][2]

    • Pyridine Ring: Aromatic, weakly basic, generally stable but light-sensitive.[1][2]

Part 1: Critical Storage & Stability Protocols

Storage Specifications

To maximize shelf life and maintain chemical integrity (>98% purity), follow this tiered storage protocol.

ParameterSpecification Technical Rationale
Temperature -20°C (Long-term) Slows oxidative deamination and thermally induced degradation.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Critical: Prevents reaction with atmospheric

(carbamate formation) and

(oxidation).[1][2]
Container Amber Glass Vial Protects the pyridine ring from potential photo-degradation.[1][2]
Seal Teflon-lined Cap + Parafilm Ensures an airtight seal to prevent moisture ingress (hygroscopicity).[1][2]
Desiccant Required The compound (especially as a salt) is hygroscopic; moisture accelerates hydrolysis and degradation.[1][2]
The "Yellowing" Phenomenon (Oxidation)

Issue: Users often report the compound turning from off-white/colorless to pale yellow or brown.[1][2]

  • Mechanism: This is typically due to the N-oxidation of the piperidine or primary amine, or trace formation of imines via oxidative dehydrogenation.[1][2]

  • Impact: Often, the color change represents <1% impurity.[1][2] The chromophores (colored compounds) have high extinction coefficients, making the sample look worse than it is.[1][2]

  • Action: Verify purity via LC-MS or

    
    -NMR. If purity is >95%, use as is. If <90%, repurify.[1][2]
    
The "White Crust" Phenomenon (Carbamate Formation)

Issue: A white, crusty solid forms on the rim of the vial or the surface of the oil.[1][2]

  • Mechanism: Primary and secondary amines react rapidly with atmospheric

    
     to form carbamates (ammonium carbamate salts).[1][2]
    
    • Reaction:

      
      [1][2]
      
  • Prevention: Always flush the headspace with Argon before closing the vial.[1][2]

Part 2: Interactive Troubleshooting Guide (Q&A)

Q1: My sample arrived as a viscous oil, but the datasheet says "Solid". Is it degraded?

Answer: Not necessarily.[1][2]

  • Explanation: Free base amines of this molecular weight are often low-melting solids or viscous oils.[1][2] They can exist in a supercooled liquid state.[1][2]

  • Hygroscopicity Factor: If the vial was not perfectly sealed, the compound may have absorbed water from the air, lowering its melting point (depression of freezing point).[1][2]

  • Diagnostic: Check the

    
    -NMR in 
    
    
    
    or
    
    
    . Look for a water peak. If the structure is intact, dry under high vacuum (<1 mbar) for 24 hours to remove water.[1][2] It may solidify.[1][2]
Q2: Can I store this compound in DMSO or Methanol stock solutions?

Answer:

  • DMSO: Yes, but with caution. Store at -80°C. DMSO is hygroscopic and can facilitate oxidation over months.[1][2]

  • Methanol/Ethanol: No (Long-term). Primary amines can react slowly with dissolved

    
     or trace aldehydes/ketones in the solvent.[1][2]
    
  • Recommendation: Store as a neat solid/oil. Prepare fresh solutions immediately before use.

Q3: The LC-MS shows a peak at M+16.[1][2] What is this?

Answer: This is likely the N-Oxide .[1][2]

  • Cause: Exposure to air (oxygen) or old peroxide-containing solvents (like uninhibited ethers/THF).[1][2]

  • Resolution: This is a chemical impurity.[1][2] It cannot be removed easily by simple washing.[1][2] Column chromatography is required (DCM/MeOH with

    
     additive).[1][2]
    

Part 3: Visual Decision Tree & Workflows

Workflow 1: Handling & Storage Decision Tree

Use this logic flow to determine the safety of your sample based on visual inspection.[1][2]

StorageDecision Start Inspect Compound (Visual Check) ColorCheck Is the color White / Colorless? Start->ColorCheck Texture Texture Change? (Solid -> Oil / Crust) Start->Texture Yellow Pale Yellow / Brown ColorCheck->Yellow No Good Status: OK Proceed with Experiment ColorCheck->Good Yes CheckPurity Action: Run LC-MS / NMR Yellow->CheckPurity Carbamate Diagnosis: Carbamate/Water Action: Dry under Vacuum Texture->Carbamate Yes (Crust/Oil) Purify Purity < 90%? Action: Re-purify CheckPurity->Purify Degradation UseIt Purity > 95%? Action: Use Immediately CheckPurity->UseIt Minor Impurity Carbamate->CheckPurity

Figure 1: Decision matrix for assessing compound integrity based on visual cues.[1][2]

Workflow 2: Optimal Storage Protocol

Follow this sequence whenever you finish using the compound.

StorageProtocol Step1 1. Wipe Rim (Remove Residue) Step2 2. Flush Headspace (Argon/Nitrogen - 10s) Step1->Step2 Step3 3. Seal Tightly (Cap + Parafilm) Step2->Step3 Step4 4. Secondary Containment (Desiccator / Bag) Step3->Step4 Step5 5. Freeze (-20°C) Step4->Step5

Figure 2: Step-by-step protocol for re-sealing and storing the compound to prevent degradation.

Part 4: Experimental Procedures

Protocol A: Removing Carbamate Contamination (The "White Crust")

If your sample has formed a crust due to


 exposure:
  • Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM).[1][2]

  • Filter: The carbamate salt is often less soluble in DCM than the free base.[1][2] Filter off any insoluble white solids.[1][2]

  • Wash (Optional): If the crust was extensive, wash the organic layer with saturated aqueous

    
     (mild base wash).[1][2]
    
  • Dry: Dry the organic layer over anhydrous

    
    .
    
  • Concentrate: Remove solvent under reduced pressure.

  • Vacuum: Dry under high vacuum for >4 hours to remove trace solvent and moisture.[1][2]

Protocol B: Preparing a Stock Solution
  • Solvent: Use Anhydrous DMSO (stored over molecular sieves).[1][2]

  • Concentration: Prepare at 10 mM or 50 mM.

  • Aliquot: Do not store in one large bottle. Aliquot into single-use vials (e.g., 50 µL each).

  • Freeze: Store aliquots at -80°C.

  • Usage: Thaw once, use, and discard. Do not refreeze.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21186518, [3-(Aminomethyl)piperidin-4-yl]methanamine (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1][2] (Mechanisms of amine oxidation and reaction with carbonyls/CO2).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1][2] (Basicity data for piperidine and pyridine). Retrieved from [Link][1][2]

Sources

Technical Support Center: Solubility Optimization for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Development Support Hub. Current Topic: Troubleshooting Pyridine Derivative Solubility in Biological Assays. Support Lead: Senior Application Scientist, High-Throughput Screening Core.

Executive Summary: The "Pyridine Paradox"

Pyridine rings are ubiquitous in medicinal chemistry as bioisosteres for phenyl rings, offering improved metabolic stability and hydrogen-bonding potential. However, they present a distinct "solubility cliff" in biological assays.

The Root Cause: Unsubstituted pyridine has a pKa of ~5.2. At physiological pH (7.4), the nitrogen is deprotonated (neutral). Unlike the protonated cationic form (soluble in water), the neutral form is often highly lipophilic and planar, leading to


-

stacking
and rapid precipitation when diluted from organic stocks (DMSO) into aqueous buffers.

This guide provides three field-proven workflows to overcome these limitations without compromising biological data integrity.

Module 1: The "Crash-Out" Phenomenon

Issue: Compound precipitates immediately upon dilution into media, or shows "noisy" absorbance data.

The Mechanism: Standard protocols often call for a "Direct Dilution" (e.g., 1000x DMSO stock directly into Media). This creates a transient region of high local concentration and low solubility, forcing the hydrophobic pyridine to nucleate and crash out before it can disperse.

The Solution: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 0.1% DMSO. Use an intermediate step to lower the dielectric constant shock.

Protocol 1: Step-Down Serial Dilution
  • Primary Stock: Prepare 10 mM compound in 100% anhydrous DMSO.

  • Intermediate Stock (10x): Dilute Primary Stock 1:10 into a compatible co-solvent vehicle (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible) to create a 1 mM solution.

    • Why? This pre-wets the compound and breaks up initial aggregates while maintaining enough organic solvent to prevent crashing.

  • Final Assay Concentration (1x): Dilute the Intermediate Stock 1:100 into the final assay media (warm, 37°C).

    • Result: Final DMSO is 0.5% (Check tolerance, see FAQ), but the compound enters the aqueous phase as a dispersed monomer, not a solid precipitate.

Visualization: Direct vs. Step-Down Workflow

DilutionWorkflow Stock 10mM DMSO Stock Direct Direct Dilution (1:1000 into Media) Stock->Direct High Shock Inter Intermediate Step (1mM in 50% DMSO) Stock->Inter Step 1: Buffering Precip Precipitation (Nucleation Event) Direct->Precip Final Final Assay Well (10µM, <1% DMSO) Inter->Final Step 2: Dispersion

Caption: Figure 1. Comparison of Direct Dilution (high risk of precipitation) vs. Step-Down Dilution (stabilized dispersion).

Module 2: The "Invisible Aggregate" (False Positives)

Issue: You observe steep Hill slopes (>2.0) or erratic IC50 values. The compound appears active but is actually inhibiting the target non-specifically via colloidal aggregation.

The Mechanism: Pyridine derivatives are notorious for forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false-positive inhibition. This phenomenon was extensively characterized by Shoichet et al. [1].

The Solution: The Detergent Challenge Aggregates are sensitive to non-ionic detergents; specific binding interactions are not.

Protocol 2: The Detergent Control Assay

Run your standard IC50 assay in duplicate plates:

  • Plate A: Standard Assay Buffer.

  • Plate B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

Data Interpretation:

Observation (IC50 Shift)DiagnosisAction
No Shift (Plate A ≈ Plate B)True BinderProceed with lead optimization.
Right-Shift (Plate B IC50 >> Plate A)AggregatorCompound is a false positive (colloidal artifact).
Loss of Activity (Plate B = Inactive)AggregatorDiscard hit or re-engineer scaffold.

Critical Note: Ensure your protein target tolerates 0.01% Triton X-100 before running this control.

Module 3: Formulation Fixes (Cyclodextrins)

Issue: The compound is bioactive but requires >1% DMSO to remain soluble, which is toxic to your specific cell line (e.g., primary neurons).

The Solution: Host-Guest Complexation Use 2-Hydroxypropyl-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD)
. Unlike DMSO, which is a solvent, HP-

-CD is a "molecular bucket" that encapsulates the hydrophobic pyridine ring, shielding it from the aqueous environment while keeping it in solution [2].
Protocol 3: HP-

-CD Stock Preparation

Standard DMSO stocks cannot be used here. You must prepare a new aqueous stock.

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your solid pyridine derivative directly to the HP-

    
    -CD vehicle to achieve a 1-5 mM concentration.
    
  • Solubilization:

    • Method A (Passive): Shake at 200 rpm at 37°C for 4-6 hours.

    • Method B (Active): Sonicate in a water bath for 30 mins (monitor temperature to prevent degradation).

  • Assay Use: Dilute this stock directly into cell media.

    • Safety: Most cell lines tolerate up to 0.5-1.0% HP-

      
      -CD without toxicity [3].[1]
      
Troubleshooting Logic Tree

Use this decision matrix to select the correct troubleshooting path for your specific failure mode.

TroubleshootingTree Start Solubility Issue Detected Precip Visible Precipitate? Start->Precip YesPrecip Yes: 'Crashing Out' Precip->YesPrecip Cloudy/Particles NoPrecip No: Erratic Data/Steep Slope Precip->NoPrecip Clear but Noisy StepDown Try Step-Down Dilution (Module 1) YesPrecip->StepDown Detergent Run Detergent Control (Module 2) NoPrecip->Detergent StillPrecip Still Precipitating? StepDown->StillPrecip Cyclo Switch to HP-beta-CD (Module 3) StillPrecip->Cyclo Yes

Caption: Figure 2. Decision tree for diagnosing and resolving pyridine solubility issues.

Frequently Asked Questions (FAQ)

Q: Can I just acidify my assay buffer to protonate the pyridine? A: Generally, no . While lowering pH to <5.0 would protonate the pyridine (pKa ~5.2) and increase solubility, most biological assays (enzymatic or cellular) require pH 7.0–7.4. Acidifying the buffer will likely denature your protein target or kill your cells, yielding false negatives.

Q: What is the absolute maximum DMSO concentration for cell-based assays? A:

  • Gold Standard: < 0.1% v/v.[2][3]

  • Robust Lines (HeLa, HEK293): Up to 0.5% is often tolerated for short durations (<24h).

  • Sensitive Lines (Primary, Stem Cells): Strictly < 0.1%.[3]

  • Note: Always run a "Vehicle Only" control to normalize data.

Q: My compound is a salt (HCl salt). Why is it still precipitating in media? A: This is the "Disproportionation Trap." You dissolved the salt in water/DMSO, but when you added it to the buffered media (pH 7.4), the buffering capacity of the media stripped the proton from your pyridine. The compound reverted to its neutral free-base form and precipitated. Solution: Use the HP-


-CD protocol (Module 3) to stabilize the neutral form.
References
  • Shoichet, B. K. (2006).[4] Interpreting the activity of small molecules in high-throughput screening. Nature Chemical Biology, 2, 479–486.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][1] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451–1459.

Sources

Technical Support Center: Efficient Removal of Boc from Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BOC-PIP-DEPROT-001 Subject: Optimization of N-Boc Deprotection Protocols for Piperidine Scaffolds

Introduction: The Piperidine Challenge

Welcome to the Technical Support Center. You are likely here because you are working with N-Boc-piperidine derivatives—a ubiquitous pharmacophore in drug discovery (e.g., Ibrutinib, Tofacitinib).

While Boc removal is often considered "routine," piperidine intermediates present specific challenges:

  • Volatility: Low molecular weight piperidines (free base) are volatile and easily lost during concentration.

  • Hygroscopicity: Piperidinium salts (TFA/HCl) often form "gummy" oils rather than crystalline solids, complicating handling.

  • Basic Residue: The secondary amine formed is highly basic (

    
    ), requiring careful neutralization strategies if the free base is desired.
    

This guide provides field-tested protocols to maximize yield and purity.

Reaction Mechanism & Logic

Understanding the failure points requires understanding the mechanism. The reaction is an acid-catalyzed elimination.[1]

Key Insight: The reaction generates a tert-butyl cation .[1][2] Without a "scavenger" (nucleophile), this cation can re-attack electron-rich regions of your molecule (e.g., indoles, phenols, or benzyl groups attached to the piperidine), leading to irreversible alkylation side products.

BocMechanism cluster_0 Activation cluster_1 Fragmentation cluster_2 Termination Start N-Boc Piperidine Protonated Protonated Intermediate Start->Protonated + H+ Carbamic Carbamic Acid (Unstable) Protonated->Carbamic - Cation Cation tert-Butyl Cation Protonated->Cation Cleavage Salt Piperidinium Salt Carbamic->Salt - CO2 Gas CO2 (Gas) + Isobutylene (Gas) Cation->Gas Elimination SideProduct t-Butyl Adducts Cation->SideProduct Alkylation (If no scavenger)

Figure 1: Mechanism of acid-catalyzed Boc deprotection highlighting the critical divergence of the tert-butyl cation.[1]

Standard Operating Procedures (SOPs)
Protocol A: The "Standard" TFA Method (High Solubility)

Best for: Complex piperidines soluble in DCM; substrates requiring scavengers.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).

  • Dissolution: Dissolve the N-Boc piperidine (1 mmol) in DCM (5 mL).

    • Note: Concentration matters. Too dilute (<0.1 M) slows the reaction. Aim for 0.2–0.5 M.

  • Scavenger Addition: Add Triethylsilane (2–5 eq).

    • Why? TES traps the tert-butyl cation, preventing it from alkylating your piperidine scaffold.

  • Acid Addition: Add TFA (5 mL) dropwise at 0°C, then warm to Room Temperature (RT).

    • Ratio: Standard is 1:1 TFA:DCM.

  • Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.[2]

    • Tip: The disappearance of starting material is faster than the decarboxylation. Ensure CO2 evolution ceases.

  • Work-up:

    • Option 1 (Salt Isolation): Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove excess TFA.

    • Option 2 (Free Base): Dilute with DCM, wash with sat. NaHCO3 or 1M NaOH. Dry organic layer over Na2SO4. Warning: If MW < 200, do not rotovap to dryness; the free amine may sublime.

Protocol B: The HCl/Dioxane Method (Solid Isolation)

Best for: Generating stable, crystalline hydrochloride salts; avoiding TFA traces.

Reagents: 4M HCl in 1,4-Dioxane.

  • Setup: Place N-Boc piperidine (1 mmol) in a flask (neat or minimal dry dioxane).

  • Reaction: Add 4M HCl in Dioxane (5–10 eq, approx. 2.5 mL).

  • Observation: Stir at RT. Often, the product precipitates as a white solid within 30–60 mins.

  • Isolation:

    • Dilute with dry Diethyl Ether (Et2O) or Hexanes.

    • Filter the solid under Nitrogen.

    • Wash with Et2O.

    • Result: Pure Piperidine·HCl salt.[1]

Troubleshooting Guide (FAQ)

Q1: My product is a "gummy" oil instead of a solid after TFA removal. How do I fix this?

  • Cause: Residual TFA forms a hygroscopic melt with piperidines.

  • Solution: Perform an Ion Exchange or Trituration .

    • Trituration: Dissolve the oil in a minimum amount of MeOH/DCM, then add excess cold Et2O or Hexanes while stirring vigorously.

    • Ion Exchange: Dissolve in MeOH, treat with Amberlyst A-21 (weakly basic resin) to remove TFA, then treat with HCl/MeOH to convert to a cleaner HCl salt.

Q2: I lost my product after work-up. Where did it go?

  • Cause A (Volatility): Simple piperidines (e.g., 4-methylpiperidine) are volatile as free bases.

    • Fix: Never evaporate to dryness. Keep as the HCl/TFA salt until the next coupling step.

  • Cause B (Water Solubility): Piperidines are polar. During NaHCO3 wash, the free base might stay in the aqueous layer.

    • Fix: Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl3/IPA (3:1) instead of DCM.

Q3: I see a "M+56" peak in LCMS (Side Product).

  • Cause: tert-Butylation.[2] The tert-butyl cation attacked a nucleophilic site (e.g., Tyrosine, Tryptophan, or the piperidine nitrogen if reaction stalled).

  • Fix: You must use a scavenger cocktail.

    • Cocktail: TFA:DCM:Thioanisole:EDT (45:45:5:5).

Q4: Can I remove Boc selectively in the presence of a benzyl ester?

  • Cause: Strong acids might hydrolyze esters.

  • Fix: Use Zinc Bromide (ZnBr2) or TMSOTf .

    • Protocol: ZnBr2 (5 eq) in DCM, stir overnight. This is milder and leaves benzyl esters/ethers intact.

Comparative Data: Acid Selection
MethodReagentsRateScavenger Need?Product FormSuitability
Standard TFA / DCM (1:1)Fast (<1 h)High TFA Salt (Hygroscopic)General purpose, peptides.
Precipitation 4M HCl / DioxaneMedium (1-2 h)LowHCl Salt (Solid)Stable storage, solid handling.
Mild Lewis Acid ZnBr2 / DCMSlow (12-24 h)LowZn ComplexSensitive substrates (esters).
Green/Thermal H2O (Reflux)Fast (30 min)NoneFree BaseOnly for water-soluble, robust substrates.
Advanced Workflow: Decision Logic

Use this logic flow to select the correct protocol for your specific piperidine intermediate.

DecisionTree Start Substrate: N-Boc Piperidine Sensitive Contains Acid-Sensitive Groups? (e.g., t-Bu esters, Trityl) Start->Sensitive Volatile Is the Free Base Volatile? (MW < 150) Sensitive->Volatile No MethodZn Use ZnBr2 or TMSOTf (Mild Lewis Acid) Sensitive->MethodZn Yes ScavengerCheck Contains Nucleophiles? (Trp, Tyr, Met, Benzyl) Volatile->ScavengerCheck No MethodHCl Use HCl in Dioxane (Isolate as Solid Salt) Volatile->MethodHCl Yes (Keep as Salt) MethodTFA Use TFA/DCM + Scavengers (Triethylsilane/Thioanisole) ScavengerCheck->MethodTFA Yes MethodTFA_Std Use TFA/DCM (Standard) ScavengerCheck->MethodTFA_Std No

Figure 2: Decision matrix for selecting the optimal deprotection reagent.

References
  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavengers like Thioanisole).

  • Greene, T. W., & Wuts, P. G. M. (2007).[3][4] Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (The definitive guide on deprotection conditions).

  • Han, G., et al. (2004).[3][4] "Removal of Boc group by ZnBr2 in DCM." Journal of Organic Chemistry. (Mild Lewis acid protocols).

  • Agami, C., et al. (2002).[3][4] "Green chemistry approaches to Boc removal."[4][5][6] Tetrahedron. (Water-mediated thermal deprotection).[3]

  • BenchChem. (2025). "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." (Review of HCl vs TFA methods).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridin-4-ol / 4-Pyridone Derivatives Status: Operational | Tier: 3 (Advanced Research Support)

Introduction: The "Ghost" in Your Flask

Welcome to the Advanced Application Support Center. If you are working with pyridin-4-ol (4-hydroxypyridine) derivatives, you have likely encountered inconsistent NMR spectra, "impossible" logP values, or reactions that alkylate the "wrong" atom.

The Root Cause: You are not dealing with a single static structure.[1] You are battling keto-enol tautomerism . While many textbooks suggest the "ol" (phenol-like) form is aromatic and therefore stable, experimental reality in the condensed phase (solution/solid) overwhelmingly favors the 4-pyridone (keto) tautomer due to intermolecular hydrogen bonding and solvation effects.

This guide provides the diagnostic tools to identify your tautomer and the synthetic protocols to control it.

Module 1: Diagnostic Troubleshooting (Analytical)

User Ticket #402: "My NMR peaks are broad/split, and the chemical shifts don't match the pyridine prediction. Is my product impure?"

Diagnosis: Likely not impure. You are observing intermediate exchange or a solvent-induced shift toward the pyridone form.

The Science of Detection

In the gas phase, 4-hydroxypyridine is the dominant species (aromaticity prevails). In polar solvents (


, DMSO, Methanol), the equilibrium shifts to 4-pyridone  (stabilized by dipolar resonance and H-bonding).
Diagnostic Workflow

G Start Input: Ambiguous NMR Spectrum Solvent Check Solvent Polarity Start->Solvent Polar Polar (D2O, DMSO, MeOH) Solvent->Polar High Dielectric NonPolar Non-Polar (CDCl3, Benzene) Solvent->NonPolar Low Dielectric Pyridone Dominant: 4-PYRIDONE (Amide-like) Polar->Pyridone Favors Keto form SignalCheck Check C4 Signal (13C) & N Signal (15N) NonPolar->SignalCheck SignalCheck->Pyridone C4 > 170 ppm N shielded Pyridine Dominant: 4-HYDROXYPYRIDINE (Phenol-like) SignalCheck->Pyridine C4 < 165 ppm N deshielded

Figure 1: Decision tree for identifying dominant tautomers based on solvent and spectral data.

Reference Data: Chemical Shift Fingerprints

Use this table to confirm your species. Note the massive difference in Nitrogen NMR, which is the most definitive indicator.

Feature4-Pyridone (Keto) 4-Hydroxypyridine (Enol) Notes

NMR (C4)
170 – 180 ppm 160 – 166 ppm Keto C=O is significantly downfield.

NMR
~100 – 150 ppm ~250 – 300 ppm Pyridone N is protonated/amide-like (Shielded).

NMR (Ring)
doublet (H2/H6) shifted downfielddoublet (H2/H6) less deshieldedH-bonding in pyridone deshields ortho protons.
IR Spectroscopy ~1630–1650 cm⁻¹ (C=O)~3400 cm⁻¹ (OH broad)Look for the strong amide carbonyl stretch.

Pro-Tip: If you see broad peaks, the exchange rate is comparable to the NMR timescale. Run the experiment at a lower temperature (e.g., 250K) to "freeze" the equilibrium and see two distinct sets of peaks, or raise the temperature to coalesce them into a sharp average.

Module 2: Synthetic Control (Reactivity)

User Ticket #899: "I'm trying to synthesize the O-alkyl ether, but I keep getting the N-alkyl pyridone. How do I stop N-alkylation?"

Diagnosis: You are fighting the Ambident Anion problem. The pyridinate anion has two nucleophilic sites: the Oxygen and the Nitrogen.[2]

  • Nitrogen is the "soft" nucleophile (orbital controlled).

  • Oxygen is the "hard" nucleophile (charge controlled).

Under standard basic conditions (


, 

) in polar solvents, N-alkylation dominates because the transition state leading to the stable amide-like pyridone is lower in energy.
Protocol: Selective O-Alkylation (The "Silver Bullet")

To force O-alkylation, you must block the nitrogen or use a "hard" cation that coordinates tightly to the oxygen, making it the leaving group's target.

Reagents:

  • Electrophile: Alkyl Halide (

    
    )
    
  • Base/Promoter: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    )
  • Solvent: Non-polar (Benzene/Toluene) or Chloroform.

Mechanism:


 coordinates to the "soft" halide leaving group and the "soft" nitrogen, while the precipitation of AgX drives the reaction at the Oxygen center.

Step-by-Step Workflow:

  • Dissolve 4-hydroxypyridine derivative (1.0 eq) in anhydrous Toluene or

    
    .
    
  • Add

    
      (1.1 – 1.5 eq). Protect from light.
    
  • Add Alkyl Halide (1.2 eq).

  • Stir at reflux (or

    
    ) for 12-24h.
    
  • Filter off the silver salts (Celite pad).

  • Evaporate solvent. The residue is predominantly the O-alkyl ether .

Protocol: Selective N-Alkylation[3]

To favor the N-alkyl product (often the thermodynamic product):

  • Use a polar aprotic solvent (DMF or DMSO).

  • Use an alkali base (

    
     or 
    
    
    
    ).
  • The "soft" nitrogen attacks the electrophile.

ReactionControl cluster_O Target: O-Alkylation cluster_N Target: N-Alkylation Reactant 4-Hydroxypyridine (Ambident Anion) AgBase Reagent: Ag2CO3 Solvent: Toluene/CHCl3 Reactant->AgBase Hard/Soft Control AlkBase Reagent: K2CO3 / NaH Solvent: DMF/DMSO Reactant->AlkBase Thermodynamic Control O_Product Product: 4-Alkoxypyridine (Ether) AgBase->O_Product Precipitation of AgX N_Product Product: N-Alkyl-4-pyridone (Amide) AlkBase->N_Product Dipolar Stabilization

Figure 2: Synthetic divergence. Silver salts favor O-alkylation; Alkali salts in polar solvents favor N-alkylation.

Module 3: Computational & Biological Modeling

User Ticket #112: "My docking scores are terrible, but the compound is active. Why?"

Diagnosis: Your docking software likely "froze" the ligand as the 4-hydroxypyridine (enol) form because it looks like a standard aromatic ring. However, inside the protein pocket, the 4-pyridone form might be the active binder, or the protein might induce a tautomeric shift.

The Fix:

  • Enumerate Tautomers: Do not rely on the default state. Generate both the 4-one and 4-ol forms as separate ligands.

  • Solvation Penalty: If the protein binds the "ol" form, but the "one" form is 5 kcal/mol more stable in bulk water, you must add a +5 kcal/mol penalty to your binding energy to account for the cost of shifting the equilibrium.

  • LogP Calculation:

    • 4-hydroxypyridine:[1][3][4][5] Higher LogP (more lipophilic).

    • 4-pyridone:[1][2][6][4][5] Lower LogP (more polar, H-bond donor/acceptor).

    • Reality: The experimental LogP is a weighted average. If your model predicts LogP based solely on the "ol" form, it will overestimate membrane permeability.

References

  • Aromaticity and Tautomerism: Cook, M. J., Katritzky, A. R., et al. "Aromaticity and tautomerism.[5] Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series."[5] Journal of the Chemical Society, Perkin Transactions 2, 1973.[5]

  • Solvent Effects on Equilibrium: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society, 1976.

  • Synthetic Selectivity (N vs O Alkylation): Chung, N. M., et al. "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." The Journal of Organic Chemistry, 1970.

  • Silver-Mediated O-Alkylation: General Protocol Validation based on HSAB theory applied to Pyridones. (See: Hopkins, G. C., et al. J. Org.[7] Chem. 1967, 32, 4040).

  • Computational Tautomerism: Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study."[4] Journal of the American Chemical Society, 1991.

Sources

Technical Support Center: Troubleshooting Biological Assays with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperidine Paradox"

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the core for countless GPCR ligands, kinase inhibitors, and ion channel blockers. However, the very properties that make them attractive drug candidates—tunable basicity (pKa ~9–11) and lipophilicity—often introduce specific artifacts in biological assays.

If you are observing inconsistent IC50 values , potency shifts between biochemical and cell-based assays , or steep hill slopes , your compound is likely falling victim to one of three "silent killers": Lysosomal Trapping , Colloidal Aggregation , or N-Oxide Instability .

This guide provides the diagnostic logic and experimental protocols to isolate and resolve these issues.

Part 1: Diagnostic Flowchart

Before altering your chemistry, validate your assay conditions. Use this logic flow to identify the root cause of inconsistency.

PiperidineTroubleshooting Start ISSUE: Inconsistent Assay Results Q1 Is the inconsistency between Biochemical vs. Cellular assays? Start->Q1 BioChem Biochemical Assay Issue Q1->BioChem No (Biochemical only) Cell Cell-Based Assay Issue Q1->Cell Yes (Potency Shift) Q_Agg Does adding 0.01% Triton X-100 restore potency/consistency? BioChem->Q_Agg Res_Agg CAUSE: Colloidal Aggregation (Promiscuous Inhibition) Q_Agg->Res_Agg Yes Q_Stab Check LC-MS of stock. Is M+16 peak present? Q_Agg->Q_Stab No Res_Ox CAUSE: N-Oxide Formation (Stock Degradation) Q_Stab->Res_Ox Yes Q_Lyso Is the compound a weak base (pKa > 8) and lipophilic? Cell->Q_Lyso Test_Lyso Run Assay + 10mM NH4Cl. Does potency improve? Q_Lyso->Test_Lyso Yes Test_Lyso->BioChem No (Check Stability) Res_Trap CAUSE: Lysosomal Trapping (Subcellular Sequestration) Test_Lyso->Res_Trap Yes (Potency Increases)

Caption: Diagnostic workflow for isolating the root cause of piperidine-mediated assay interference. Blue nodes represent decision points; Green nodes represent identified root causes.

Part 2: Critical Troubleshooting Guides

Issue 1: The "Potency Shift" (Lysosomal Trapping)

Symptom: Your compound is potent in enzymatic assays (nM) but shows weak or non-existent activity in cell-based assays (


M), despite having good predicted permeability.

The Science: Piperidines are often lipophilic weak bases . In the neutral pH of the cytosol (pH ~7.2), a fraction of the compound is uncharged and permeable. However, once it diffuses into the acidic lysosome (pH ~4.5–5.0), the piperidine nitrogen becomes protonated (


). The charged species cannot cross the membrane back out, leading to accumulation concentrations up to 1000-fold higher than the cytosol [1, 2]. This "traps" the drug away from its cytosolic or nuclear target.

Mechanism of Action:

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neu Drug (Neutral) Permeable Drug_Prot Drug-H+ (Charged) IMPERMEABLE Drug_Neu->Drug_Prot Diffusion & Protonation (pKa ~9) Drug_Prot->Drug_Neu Blocked Efflux

Caption: The "Ion Trapping" mechanism.[1] Lipophilic piperidines enter lysosomes, become protonated, and are sequestered, reducing effective cytosolic concentration.

Protocol A: Lysosomal Trapping Validation Assay To confirm if your potency loss is due to trapping, you must disrupt the lysosomal pH gradient.

  • Prepare Cells: Seed cells (e.g., HeLa, HEK293) as per standard assay protocol.

  • Pre-treatment: Treat one set of wells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 for 30 minutes prior to compound addition.

    • Why? NH4Cl is a weak base that neutralizes lysosomal pH; Bafilomycin inhibits the H+-ATPase pump.

  • Compound Dosing: Add your piperidine test compound (dose-response) to both "Control" and "NH4Cl-treated" wells.

  • Readout: Measure the IC50/EC50.

  • Analysis:

    • Trapping Positive: If the IC50 in the NH4Cl group is significantly lower (more potent) than the control, your compound is being trapped.

    • Trapping Negative: If IC50s are identical, the issue is likely permeability or efflux (P-gp), not lysosomal sequestration.

Issue 2: False Positives (Colloidal Aggregation)

Symptom: Steep dose-response curves (Hill slope > 2.0), inconsistent results between replicates, or activity that disappears when the protein concentration is increased.

The Science: Many lipophilic piperidines do not dissolve conceptually; they form colloidal aggregates at micromolar concentrations. These aggregates sequester enzyme targets non-specifically, causing false inhibition [3]. This is the most common cause of "flat SAR" (Structure-Activity Relationship) where structural changes don't seem to affect potency logically.

Protocol B: Detergent Sensitivity Test Aggregates are sensitive to detergents; true ligand-protein binding is usually not.

  • Standard Buffer: Run your biochemical assay with standard buffer (often contains 0.001% surfactant).

  • High-Detergent Buffer: Repeat the assay adding 0.01% to 0.1% Triton X-100 or Tween-80 (freshly prepared).

  • Compare IC50s:

    • Aggregator: Activity is lost or IC50 shifts by >10-fold in the presence of higher detergent.

    • True Binder: IC50 remains stable (within 2-3 fold).

Issue 3: Chemical Instability (N-Oxidation)

Symptom: Stock solutions older than 1 month show reduced potency or unexpected peaks in LC-MS.

The Science: The piperidine nitrogen is electron-rich and prone to oxidation, forming N-oxides (


), especially in the presence of peroxides found in aged DMSO or upon exposure to light/air [4]. N-oxides are highly polar and often inactive against the target, or they may possess completely different off-target activities.

Troubleshooting Steps:

  • Check the Stock: Analyze your DMSO stock via LC-MS. Look for a peak at M+16 (Oxygen insertion).

  • Prevention:

    • Store solid compounds under nitrogen/argon.

    • Use high-grade, anhydrous DMSO (stored in aliquots to minimize air exposure).

    • Avoid freeze-thaw cycles of stock solutions.

Part 3: Data & Reference Tables

Table 1: Physicochemical Impact on Assay Performance
ParameterPiperidine CharacteristicAssay ConsequenceMitigation Strategy
pKa Basic (9.0–11.0)High ionization at pH 7.4.Check buffer pH carefully; small shifts change solubility drastically.
LogP High (>3.0)Non-specific binding to plastic.[2]Use Low-Binding polypropylene plates; add 0.1% BSA to buffer.
Solubility Low (Free Base)Precipitation in aqueous buffer.Pre-dilute in DMSO; keep final DMSO <1% but constant.
Stability N-OxidationLoss of active titer.Store at -20°C; purge vials with Argon; test for M+16 peak.
Table 2: FAQ - Quick Fixes

Q: My compound binds to the plastic tips during serial dilution. How do I stop this? A: This is common for lipophilic amines.[3][4] Switch to low-retention tips and ensure your assay buffer contains a carrier protein (BSA or Gelatin) or a surfactant (0.01% Tween-20) before adding the compound.

Q: Can I fix lysosomal trapping by changing the compound structure? A: Yes. You need to lower the pKa of the piperidine nitrogen (target pKa < 7.5) or reduce the overall lipophilicity (LogP). Adding an electron-withdrawing group (e.g., fluorine) adjacent to the nitrogen can lower the pKa, reducing lysosomal accumulation without necessarily destroying target binding [1].

References

  • Danielkewicz, J., et al. (2025). Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine... ResearchGate. Link

  • BioIVT. (2025). Lysosomal Trapping Assays: Mechanisms and Implications.[5] BioIVT Technical Brief. Link

  • Feng, B.Y., et al. (2019). An Aggregation Advisor for Ligand Discovery. National Institutes of Health (PMC). Link

  • BenchChem Technical Support. (2025). Overcoming Solubility and Stability Issues with Piperazine/Piperidine Derivatives. BenchChem.[3][4][6] Link

  • Charles River Laboratories. (2025). Lysosomal Trapping Assays and Drug-Induced Phospholipidosis.[5][7]Link

Sources

Validation & Comparative

Comparative analysis of Piperidin-4-yl vs. Piperidin-3-yl isomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vector & Liability Trade-off

In medicinal chemistry, the choice between Piperidin-4-yl and Piperidin-3-yl isomers is rarely about simple bioisosterism; it is a strategic decision regarding exit vectors and metabolic liabilities .

  • Piperidin-4-yl offers a symmetrical, linear exit vector (

    
    ), ideal for extending pharmacophores deep into solvent-exposed channels. However, its high symmetry often leads to "flat" SAR (Structure-Activity Relationship) and increased hERG liability due to predictable lipophilic alignment.
    
  • Piperidin-3-yl introduces a "kinked" exit vector (

    
    ) and chirality. This breaks molecular symmetry, often improving selectivity by exploiting specific hydrophobic pockets that linear 4-yl analogs miss. Furthermore, 3-substitution can sterically shield the metabolically vulnerable 
    
    
    
    -carbons (C2/C6), altering the ADME profile.

This guide provides a technical comparison of these regioisomers, supported by experimental data on binding affinity, hERG inhibition, and metabolic stability.

Structural & Physicochemical Basis[1][2][3]

The fundamental difference lies in the spatial orientation of substituents and the electronic environment of the basic nitrogen.

Exit Vector Analysis

The "Exit Vector" defines how a substituent attached to the piperidine ring projects into the binding pocket.

  • 4-yl (Para-like): Projects substituents along the axis of the nitrogen lone pair (in chair conformation). This is optimal for bridging two distant binding sites.

  • 3-yl (Meta-like): Projects substituents at an angle. This creates a "bent" morphology, crucial for inducing conformational locks or avoiding steric clashes in shallow pockets.

Physicochemical Properties (Experimental Data)

The following table summarizes the baseline differences in unsubstituted piperidine isomers.

PropertyPiperidin-4-yl (Linear)Piperidin-3-yl (Angled)Impact on Bioassay
Chirality Achiral (Plane of symmetry)Chiral (R/S Enantiomers) 3-yl requires chiral resolution; offers 2x chemical space.
Basic pKa ~11.2~11.03-yl is slightly less basic due to inductive effect of substituent closer to N.
LogP (Methyl) 1.11.1Negligible difference in lipophilicity, but shape affects solvation.
Metabolic Site C-2/C-6 (N-dealkylation)C-2/C-6 (Steric shielding possible)3-yl can block C-2 oxidation if substituted appropriately.

Key Insight: The slightly lower pKa of 3-yl isomers can improve membrane permeability (lower fraction ionized at physiological pH) compared to 4-yl analogs.

Case Study: hERG Inhibition & Safety Profiles

One of the most critical differentiators is the hERG potassium channel blocking liability . Basic amines linked to lipophilic groups are a classic hERG pharmacophore.

Experimental Evidence: Akt Inhibitor Optimization

A study on Akt inhibitors demonstrates how switching substitution patterns affects hERG liability.

Compound A12 (3,4-disubstituted) vs. Compound E22 (3,4,6-trisubstituted) [1]

  • Challenge: The initial 4-yl containing scaffold (A12) showed potent activity but high hERG blockage.

  • Solution: Introducing substituents at the 3- and 6-positions (E22) restricted conformation and shielded the basic nitrogen.

CompoundSubstitution PatternAkt1 IC50 (nM)hERG Inhibition (IC50)Verdict
A12 Piperidin-4-yl core12 nM1.2

M (High Risk)
Potent but toxic.
E22 Piperidin-3,4,6-subst.4 nM> 30

M (Safe)
Improved potency & safety.

Mechanism: The 3-yl/6-yl substituents create steric bulk around the basic nitrogen, preventing it from interacting with the Tyr652/Phe656 residues inside the hERG pore, a common interaction site for 4-yl piperidines.

Biological Assay Performance: Potency & Selectivity

GPCR Binding (Muscarinic/Opioid Models)

In GPCRs, the "kink" of the 3-yl isomer often results in superior selectivity profiles compared to the linear 4-yl isomer.

  • 4-yl Isomers: Tend to bind promiscuously across receptor subtypes (e.g., binding both

    
     and 
    
    
    
    opioid receptors) because the linear vector fits "generic" hydrophobic tunnels.
  • 3-yl Isomers: The chiral twist allows specific engagement with asymmetric pockets. For example, in Orexin receptor antagonists , a methyl group shift from position 4 to 3 can result in a >50-fold change in potency due to conformational locking.[2]

Decision Logic for Isomer Selection

The following decision tree outlines when to deploy each isomer in a drug discovery campaign.

PiperidineDecision Start Lead Optimization Strategy CheckVector Does the pocket require a linear bridge? Start->CheckVector LinearYes Yes: Deep, narrow channel CheckVector->LinearYes Linear LinearNo No: Shallow/Asymmetric pocket CheckVector->LinearNo Angled Select4yl Select Piperidin-4-yl (Maximize Reach) LinearYes->Select4yl Select3yl Select Piperidin-3-yl (Exploit Chirality) LinearNo->Select3yl CheckTox hERG / Metabolic Liability? Select4yl->CheckTox HighTox High hERG or Rapid N-dealkylation CheckTox->HighTox LowTox Clean Profile CheckTox->LowTox Switch3yl Switch to 3-yl or 2,6-subst. (Shield Nitrogen) HighTox->Switch3yl Keep4yl Maintain 4-yl (Optimize R-groups) LowTox->Keep4yl

Caption: Strategic workflow for selecting between piperidine regioisomers based on structural requirements and toxicity signals.

Experimental Protocols

Synthesis & Chiral Resolution of Piperidin-3-yl Derivatives

Unlike 4-yl derivatives, 3-yl derivatives possess a chiral center. Testing as a racemate obscures biological data.

Protocol: Kinetic Resolution via Lipase (Self-Validating Step)

  • Substrate: Start with racemic N-Boc-piperidine-3-carboxylate ethyl ester.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Medium: Phosphate buffer (pH 7.0) / Toluene biphasic system.

  • Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (S)-ester to the acid.

  • Validation: Monitor via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10).

    • Checkpoint: Stop reaction when conversion reaches 50%.

  • Separation: Acid-base extraction separates the (S)-acid (aqueous layer) from the (R)-ester (organic layer).

Comparative hERG Binding Assay (Radioligand)

To objectively compare the isomers:

  • Cell Line: HEK293 stably expressing hERG channels.

  • Ligand: [3H]-Dofetilide (0.5 nM).

  • Test Compounds: Prepare 4-yl and 3-yl isomers at 10

    
    M.
    
  • Incubation: 60 min at 25°C in binding buffer (10 mM HEPES, pH 7.4, 130 mM NaCl, 5 mM KCl, 0.8 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate % Inhibition. If >50%, determine IC50.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. 4

  • Guo, J., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. 1

  • Petrovcic, J., et al. (2023).[2] Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. 2

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances. 5

  • Master Organic Chemistry. (2017). Amine Basicity: pKa of Conjugate Acids. 6

Sources

In vitro validation of the biological activity of Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Validation of the Biological Activity of Piperidin-4-yl(pyridin-3-yl)methanamine

Executive Summary: The Pharmacophore & Biological Context

This compound represents a "privileged scaffold" in medicinal chemistry, characterized by a piperidine ring linked to a pyridine ring via a flexible aminomethyl spacer. This structural motif is a core pharmacophore found in several classes of bioactive small molecules, most notably Rho-associated Protein Kinase (ROCK) inhibitors (e.g., analogs of Y-27632 and Fasudil) and Lysine-Specific Demethylase 1 (LSD1) inhibitors .

To validate the biological activity of this molecule, researchers must assess its capacity to compete with ATP (in kinases) or FAD/substrate (in demethylases) and modulate downstream cellular phenotypes such as cytoskeletal reorganization. This guide outlines a rigorous in vitro validation framework, prioritizing the ROCK inhibition pathway due to the scaffold's high structural homology with the hinge-binding domain of established ROCK inhibitors.

Comparative Performance Guide

The following table benchmarks the theoretical and experimental performance of this compound against industry-standard reference compounds.

Table 1: Comparative Profile of Reference Inhibitors vs. Target Scaffold

FeatureThis compound Y-27632 (Standard ROCK Inhibitor) Fasudil (Clinical ROCK Inhibitor) ORY-1001 (LSD1 Inhibitor)
Primary Target Putative: ROCK1 / ROCK2 (Secondary: LSD1)ROCK1 / ROCK2ROCK / PKA / PKCLSD1 (KDM1A)
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-CompetitiveFAD-Competitive
Potency (IC50) ~1.0 – 10 µM (Estimated for fragment)140 nM (ROCK2)1.9 µM (ROCK2)< 20 nM
Selectivity Low (Promiscuous Scaffold)Moderate (Hits PKA/PKC at high conc.)Low (Pan-kinase activity)High
Cellular Readout Stress fiber disassemblyNeurite outgrowth / Stress fiber lossVasodilationDifferentiation / Gene expression

Key Insight: As a fragment-like scaffold, this compound is expected to exhibit micromolar potency. Validation requires high-concentration screening (10–50 µM) initially, followed by dose-response titration.

In Vitro Validation Protocols

Protocol A: Biochemical Kinase Inhibition Assay (ROCK1/2)

Objective: Quantify the intrinsic enzymatic inhibition potency (IC50).

Methodology: ADP-Glo™ Kinase Assay (Promega) or similar luminescent ADP detection system.

  • Reagent Preparation:

    • Enzyme: Recombinant Human ROCK1 and ROCK2 (0.5–2 ng/µL).

    • Substrate: S6 Kinase Peptide substrate (20 µM).

    • ATP: Ultra-pure ATP (at Km apparent, typically 10 µM).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Compound Handling:

    • Dissolve this compound in 100% DMSO to 10 mM stock.

    • Prepare 1:3 serial dilutions (Range: 100 µM to 0.1 nM).

  • Reaction Workflow:

    • Step 1: Add 2 µL Compound + 4 µL Enzyme to 384-well plate. Incubate 15 min at RT.

    • Step 2: Add 4 µL ATP/Substrate mix to initiate reaction.

    • Step 3: Incubate for 60 min at RT.

    • Step 4: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Step 5: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Step 6: Read Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity).

    • Fit data to Sigmoidal Dose-Response (Variable Slope) equation to calculate IC50.

Protocol B: Cellular Functional Assay (Actin Cytoskeleton Disassembly)

Objective: Confirm cell permeability and target engagement in a physiological context.

Methodology: Immunofluorescence of Stress Fibers in HeLa or NIH3T3 cells.

  • Cell Culture: Seed HeLa cells (5,000 cells/well) in 96-well imaging plates (black wall/clear bottom). Incubate 24h.

  • Treatment:

    • Treat cells with Compound (1, 10, 50 µM), Y-27632 (10 µM positive control), and DMSO (0.1% negative control).

    • Incubate for 1–4 hours.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-Alexa Fluor 488 (binds F-actin) and DAPI (nuclei).

  • Imaging & Analysis:

    • Image on High-Content Screening (HCS) system (20x objective).

    • Quantification: Measure "Fiber Length per Cell" or "Actin Texture Index".

    • Success Criteria: A significant reduction in stress fibers and cell rounding (phenocopying Y-27632) confirms ROCK inhibition.

Mechanistic Visualization

The following diagram illustrates the ROCK signaling pathway and the intervention point of the this compound scaffold.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC_P MLC-P (Myosin Light Chain) ROCK->MLC_P Direct Phosphorylation Inhibitor Piperidin-4-yl (pyridin-3-yl)methanamine Inhibitor->ROCK ATP Competition (Inhibition) Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Inactivates Actin Severing Phenotype Actomyosin Contraction Stress Fiber Formation Cofilin_P->Phenotype Stabilizes F-Actin MLC_P->Phenotype Promotes

Figure 1: Mechanism of Action. The compound competes with ATP at the ROCK active site, preventing phosphorylation of MLC and LIMK, leading to stress fiber disassembly.

Selectivity & Specificity Considerations

While the pyridine-piperidine motif is a classic kinase hinge-binder, it is promiscuous. To validate specific biological activity, you must rule out off-target effects.

  • LSD1 Cross-Reactivity: The scaffold is structurally similar to GSK-LSD1 inhibitors.

    • Validation: Perform an LSD1 Demethylase Assay (PerkinElmer LANCE Ultra). If the compound inhibits LSD1 at < 1 µM, it is a dual inhibitor.

  • PKA/PKC Cross-Reactivity: Due to the high homology between the AGC kinase kinase domains, counter-screen against PKA (Protein Kinase A) .

    • Requirement: A selectivity ratio (IC50_PKA / IC50_ROCK) > 10 is desired for a specific ROCK probe.

References

  • Liao, C., et al. (2012). "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry.

  • Feng, Y., et al. (2015). "Discovery of substituted 4-(pyridin-4-yl)piperazines as potent and selective Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase." Molecular Pharmacology.

  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Inhibitor of LSD1/KDM1A, Induces Differentiation in AML Cells." Cancer Cell.

A Head-to-Head Comparison of Catalysts for Asymmetric Piperidine Synthesis: A Guide for the Modern Chemist

Sources

A Comparative Guide to LSD1 Inhibitor Scaffolds: Spotlight on Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is integral to the regulation of gene expression, and its dysregulation is implicated in a variety of human diseases, most notably cancer.[2] LSD1 is overexpressed in numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, where it contributes to tumor initiation, progression, and resistance to therapy.[2][3]

The therapeutic potential of inhibiting LSD1 has spurred the development of a diverse array of small molecule inhibitors. These inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (non-covalent) inhibitors. This guide provides a comparative analysis of prominent LSD1 inhibitor scaffolds, with a special focus on the promising reversible scaffold, piperidin-4-yl(pyridin-3-yl)methanamine. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these compounds, offering researchers and drug development professionals a comprehensive resource to navigate this dynamic field.

The LSD1 Catalytic Cycle: A Target for Inhibition

The catalytic activity of LSD1 involves the FAD cofactor to facilitate the oxidative demethylation of its histone substrates. Understanding this mechanism is key to appreciating how different inhibitor scaffolds exert their effects.

LSD1_Catalytic_Cycle LSD1-FAD_ox LSD1-FAD (oxidized) H3K4me1_iminium Iminium Intermediate LSD1-FAD_ox->H3K4me1_iminium Hydride Transfer LSD1-FADH2_red LSD1-FADH2 (reduced) LSD1-FADH2_red->LSD1-FAD_ox Re-oxidation H2O2 H₂O₂ LSD1-FADH2_red->H2O2 H3K4me2 H3K4me2 (Substrate) H3K4me2->LSD1-FAD_ox Binding H3K4me1_iminium->LSD1-FADH2_red H3K4me1 H3K4me1 (Product) H3K4me1_iminium->H3K4me1 Hydrolysis O2 O₂ O2->LSD1-FADH2_red

Caption: Key SAR features of the this compound scaffold.

Performance Data and Clinical Landscape

A prominent example of an inhibitor based on this scaffold is Pulrodemstat (CC-90011) . This compound demonstrates potent LSD1 inhibition with an IC50 of 0.3 nM and induces cellular differentiation markers in AML cell lines with an EC50 of 7 nM. [4]It exhibits excellent selectivity against other FAD-dependent amine oxidases like LSD2, MAO-A, and MAO-B. [4]Pulrodemstat has advanced into clinical trials for various hematological malignancies and solid tumors. [2]

Comparative Analysis with Other LSD1 Inhibitor Scaffolds

To provide a comprehensive perspective, we will now compare the this compound scaffold with other major classes of LSD1 inhibitors.

Irreversible Covalent Inhibitors: The Tranylcypromine (TCP) Derivatives

The first generation of LSD1 inhibitors was derived from the monoamine oxidase inhibitor, tranylcypromine (TCP). These compounds act as mechanism-based irreversible inhibitors, forming a covalent adduct with the FAD cofactor. [2][5]

  • Mechanism and SAR: The cyclopropylamine moiety of TCP is the reactive pharmacophore. Modifications to the phenyl ring have been extensively explored to enhance potency and selectivity for LSD1 over MAOs. [6][7]Introduction of larger substituents, often containing basic amines, at the amino group of TCP has led to highly potent and selective inhibitors. [5]* Performance and Clinical Context: Several TCP derivatives have entered clinical trials, including Iadademstat (ORY-1001) and Bomedemstat (IMG-7289) . [2]These compounds exhibit potent, low nanomolar inhibition of LSD1. However, the irreversible nature of their binding can lead to prolonged target engagement, which may contribute to on-target toxicities such as thrombocytopenia. [8]

Other Reversible Non-Covalent Scaffolds

Beyond the this compound scaffold, a diverse range of reversible inhibitors have been developed.

  • Triazole and Pyrimidine Derivatives: These heterocyclic scaffolds have yielded potent LSD1 inhibitors with IC50 values in the nanomolar to sub-micromolar range. [9]They often engage in similar interactions as the this compound scaffold, with key hydrogen bonding and hydrophobic contacts in the active site.

  • Benzohydrazides: This class of reversible inhibitors, exemplified by SP-2577 (Seclidemstat) , has also progressed to clinical trials. [10][11]These compounds are thought to act not only as catalytic inhibitors but also as "scaffolding inhibitors," disrupting the interaction of LSD1 with its binding partners like CoREST. [12]

Peptide-Based Inhibitors

Peptide-based inhibitors are designed to mimic the natural histone H3 or SNAIL1 substrates of LSD1. [10][13]

  • Design and Performance: These inhibitors can be highly potent and selective. They often involve modifications to the substrate peptide sequence, such as replacing the target lysine with another amino acid or incorporating non-natural amino acids to enhance binding and stability. [11]While potent, their development can be challenged by issues of cell permeability and metabolic stability.

Natural Product Inhibitors

A number of natural products have been identified as LSD1 inhibitors, offering novel chemical scaffolds for further development. [14][15][16]

  • Examples and SAR: Flavonoids, protoberberine alkaloids, and polyphenols like resveratrol have demonstrated LSD1 inhibitory activity, typically in the micromolar range. [3][14]SAR studies on these natural products have provided valuable insights for the design of more potent synthetic analogs. [14]

Quantitative Comparison of LSD1 Inhibitor Scaffolds

Scaffold ClassRepresentative CompoundMechanismLSD1 IC50/KiCellular Activity (EC50)Key AdvantagesKey Challenges
This compound Pulrodemstat (CC-90011)Reversible, CompetitiveIC50: 0.3 nM [4]7 nM (CD11b induction) [4]High potency and selectivity, tunable pharmacologyComplex synthesis
Tranylcypromine Derivatives Iadademstat (ORY-1001)Irreversible, CovalentIC50: ~18 nM [2]Low nM rangeHigh potency, prolonged duration of actionPotential for on-target toxicity (e.g., thrombocytopenia)
Benzohydrazides Seclidemstat (SP-2577)Reversible, ScaffoldingIC50: ~2.5 µM [17]Varies by cell lineDual mechanism (catalytic and scaffolding inhibition)Lower biochemical potency compared to others
Peptide-Based H3 and SNAIL1 derivativesReversible, CompetitiveLow nM to µM range [10][11]Often limited by permeabilityHigh specificity based on natural substratesPoor cell permeability and stability
Natural Products Flavonoids (e.g., Isoquercitrin)ReversibleIC50: 0.95 µM [14]µM rangeNovel scaffolds, readily available sourcesOften lower potency, require optimization

Experimental Protocols for Evaluating LSD1 Inhibitors

The robust evaluation of LSD1 inhibitors relies on a combination of biochemical and cell-based assays.

Biochemical LSD1 Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) to produce a highly fluorescent product (resorufin), which can be quantified. [18][19] Step-by-Step Protocol:

  • Preparation of Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT), recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Reaction: a. In a 384-well plate, add the assay buffer. b. Add the test inhibitor or DMSO (for control wells). c. Add a mixture of LSD1/CoREST and HRP. d. Incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the H3K4me2 peptide substrate and the fluorogenic substrate.

  • Signal Detection: Incubate the plate at 37°C for 30-60 minutes. Measure the fluorescence intensity using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm). [19]5. Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Add Buffer and Inhibitor to Plate Reagent_Prep->Plate_Setup Enzyme_Add Add LSD1/CoREST and HRP Plate_Setup->Enzyme_Add Preincubation Pre-incubate (15 min) Enzyme_Add->Preincubation Reaction_Start Initiate with Substrate and Fluorogen Preincubation->Reaction_Start Incubation Incubate at 37°C (30-60 min) Reaction_Start->Incubation Read_Plate Measure Fluorescence Incubation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric LSD1 biochemical assay.

Cellular Target Engagement Assay: H3K4me2 Western Blot

This assay confirms that the inhibitor can enter cells and engage with LSD1, leading to an increase in its substrate, H3K4me2.

Principle: Inhibition of LSD1 in cells will lead to an accumulation of di-methylated H3K4. This can be detected by Western blotting using an antibody specific for the H3K4me2 mark.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 AML cells) and allow them to adhere. Treat the cells with increasing concentrations of the LSD1 inhibitor for 24-72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of histone extracts on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. e. Use an antibody against total Histone H3 as a loading control. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Conclusion and Future Perspectives

The landscape of LSD1 inhibitors is rich and diverse, offering multiple avenues for therapeutic intervention. The this compound scaffold stands out as a highly promising class of reversible inhibitors, demonstrating exceptional potency and selectivity. Its favorable pharmacological profile, exemplified by clinical candidates like Pulrodemstat, underscores the potential of this scaffold in the development of novel cancer therapies.

In contrast, while the pioneering tranylcypromine-based covalent inhibitors are highly potent, their irreversible mechanism necessitates careful consideration of potential long-term toxicities. Other reversible scaffolds, peptide-based inhibitors, and natural products each present their own unique sets of advantages and challenges.

The continued exploration of these and other novel scaffolds, guided by a deep understanding of SAR and rigorous experimental evaluation, will be crucial in realizing the full therapeutic potential of LSD1 inhibition. Future research will likely focus on developing inhibitors with improved safety profiles, exploring combination therapies, and identifying predictive biomarkers to guide patient selection.

References

  • Han, C., et al. (2017). Bioactivity-guided discovery of a novel flavone-based and reversible LSD1 inhibitor from the leaves of Scutellaria baicalensis Georgi. Acta Pharmaceutica Sinica B, 7(4), 459-467.
  • Mondal, M., & Ganesan, A. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. Journal of Medicinal Chemistry.
  • Boulding, T., et al. (2018). Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. Cancers, 10(11), 438.
  • Upadhyay, A. K., & Ganesan, A. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. Journal of Medicinal Chemistry.
  • Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 31(2), 152-207.
  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121017.
  • Jiang, H., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103.
  • Suresh, B., et al. (2022). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Cancer Research, 82(9), 1747-1759.
  • BPS Bioscience. (n.d.). LSD1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Li, Z., et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 10(7), 1227-1244.
  • Zheng, Y. C., et al. (2022). Promising natural lysine specific demethylase 1 inhibitors for cancer treatment.
  • Shi, Y., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. European Journal of Medicinal Chemistry, 141, 629-641.
  • Wang, X., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry, 230, 114107.
  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Li, Z., et al. (2020). Natural products as LSD1 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 10(7), 1227-1244.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30896-30906.
  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1456-1470.
  • Wang, Y., et al. (2012). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Methods in Molecular Biology, 856, 23-38.
  • Arts, J., et al. (2018). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Molecular Oncology, 12(11), 1837-1851.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30896-30906.
  • Metz, M., et al. (2017). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. Bioorganic & Medicinal Chemistry, 25(23), 6247-6260.
  • Holshouser, S. L., et al. (2019). Structures of covalent (1-4) and non-covalent (5-) LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2119.
  • Shi, Y., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. MedChemComm, 9(1), 115-120.
  • Holshouser, S. L., et al. (2018). Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis. European Journal of Medicinal Chemistry, 157, 989-1000.
  • Blair, L. P., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 305-322.
  • Wen, S., et al. (2020).
  • Menna, M., et al. (2022). Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models. European Journal of Medicinal Chemistry, 239, 114541.
  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121017.
  • Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 63(20), 11633-11649.
  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Yang, B. J., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 966996.
  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Bailey, C. P., et al. (2020). Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione. Frontiers in Immunology, 11, 569818.
  • Li, Y., et al. (2025).
  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1456-1470.
  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

Sources

Cross-Reactivity and Selectivity Profiling of Piperidinyl-Pyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity and selectivity profiling of piperidinyl-pyridine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Selectivity Paradox

The piperidinyl-pyridine scaffold represents one of the most privileged substructures in modern medicinal chemistry, appearing in over 50 FDA-approved therapeutics. Its ubiquity stems from a "Goldilocks" physicochemical profile: the pyridine ring offers a tunable electron-deficient aromatic system for


-stacking and hydrogen bonding, while the piperidine moiety provides a basic center (

) crucial for ionic interactions with Asp/Glu residues in GPCRs and kinases.

However, this versatility creates a selectivity paradox . The same features that drive high-affinity binding to targets like Histamine H3 receptors (H3R) , Chemokine receptors (CCR2/5) , and Serine/Threonine kinases (PIM-1, ERK5) also predispose these derivatives to specific cross-reactivity liabilities—most notably with Sigma receptors (


, 

)
, hERG channels , and Cytochrome P450 enzymes .

This guide objectively compares the selectivity profiles of piperidinyl-pyridine derivatives against their closest structural alternatives (piperazines and pure pyridines), supported by experimental data and validated profiling protocols.

Comparative Profiling: Piperidinyl-Pyridine vs. Alternatives

Case Study A: GPCR Antagonists (H3R vs. Sigma Cross-Reactivity)

In the development of Histamine H3 Receptor (H3R) antagonists, the choice between a piperidine and a piperazine linker is the single most critical determinant of off-target Sigma-1 (


) liability.[2][3]

The Mechanism: The piperidine ring, being more lipophilic and conformationally distinct than piperazine, often fits into the hydrophobic pocket of


 with high affinity. While this is advantageous for dual-targeting pain therapies, it represents a significant selectivity flaw for pure H3R antagonists.
Comparative Data: Piperidine vs. Piperazine

Data derived from structure-activity relationship (SAR) studies on 4-pyridyl-linked derivatives.

FeaturePiperidinyl-Pyridine (Compound 5) Piperazinyl-Pyridine (Compound 4) Interpretation
H3R Affinity (

)
7.70 nM 3.17 nM Both scaffolds maintain nanomolar potency at the primary target.

Affinity (

)
3.64 nM (High Affinity)1531 nM (Low Affinity)CRITICAL: Piperidine induces ~420-fold higher cross-reactivity with

.
Selectivity Ratio (H3R/

)
~0.5 (Dual binder)~480 (Highly Selective)Use Piperazine for pure H3R antagonism; use Piperidine for polypharmacology.

Affinity (

)
10 nM47 nMPiperidine also increases

liability, though less dramatically.[4]
Lipophilicity (cLogP) ~2.8~2.1Higher lipophilicity of piperidine drives non-specific binding.

Key Insight: If your lead candidate is a piperidinyl-pyridine and exhibits unexplained CNS side effects (e.g., psychotomimetic effects), immediately profile for Sigma receptor binding. Switching the core amine to piperazine is a proven remediation strategy.

Case Study B: Enzyme Inhibitors (CH24H & Kinases)

For enzyme targets like Cholesterol 24-Hydroxylase (CH24H) or PIM-1 Kinase, the piperidinyl-pyridine scaffold is often compared against phenyl-pyrimidine or pure pyridine analogs. Here, the challenge is metabolic selectivity (CYP inhibition).

Comparative Data: Metabolic Selectivity

Comparison of CH24H inhibitors.

Scaffold TypePrimary Potency (

)
CYP3A4 Inhibition (10

M)
Liability Assessment
4-Phenylpyrimidine 44 nM50% (High) High aromaticity leads to

stacking with heme, causing CYP inhibition.
3-Piperidinyl-Pyridine 8.1 nM < 10% (Low)The

character of piperidine disrupts planarity, reducing CYP binding while boosting target potency.
Pure Pyridine (No cyclic amine) 68 nM< 5% (Negligible)Excellent selectivity but reduced potency due to lack of basic amine interaction.

Visualizing the Profiling Workflow

The following decision tree illustrates the logical flow for profiling piperidinyl-pyridine derivatives, distinguishing between "Kill Criteria" and "Optimization Paths."

Selectivity_Profiling Start Piperidinyl-Pyridine Lead (Potency < 10 nM) Tier1 Tier 1: Homolog Screening (e.g., H3R vs H1R/H4R) Start->Tier1 Tier1_Pass Selectivity > 100x Tier1->Tier1_Pass Pass Tier1_Fail Selectivity < 100x Tier1->Tier1_Fail Redesign Tier2 Tier 2: Scaffold-Specific Liabilities (Sigma-1, hERG, CYP) Tier1_Pass->Tier2 Sigma_Check Sigma-1 Receptor Binding (Radioligand) Tier2->Sigma_Check hERG_Check hERG Patch Clamp (Cardiotoxicity) Tier2->hERG_Check Sigma_High Ki(Sigma) < 50 nM (Cross-Reactive) Sigma_Check->Sigma_High High Binding Sigma_Low Ki(Sigma) > 1000 nM (Selective) Sigma_Check->Sigma_Low Clean Remediation Remediation Strategy: 1. Switch Piperidine -> Piperazine 2. Add polarity to Piperidine C4 Sigma_High->Remediation Remediation->Start Re-synthesis

Caption: Tiered profiling strategy for piperidinyl-pyridine derivatives. Note the critical branch point at Sigma-1 receptor screening, a common liability for this scaffold.

Experimental Protocols

To ensure data integrity, use these standardized protocols. These methods are designed to be self-validating with internal controls.

Protocol A: Radioligand Binding Assay (H3R vs. Sigma Cross-Reactivity)

Purpose: To quantify the selectivity ratio between the primary GPCR target and the Sigma-1 off-target.

Materials:

  • H3R Source: HEK-293T cells stably expressing human H3R.[2]

  • 
     Source:  Guinea pig brain membrane homogenates (rich in 
    
    
    
    ).
  • Radioligands:

    
    -N- 
    
    
    
    -methylhistamine (for H3R);
    
    
    -(+)-pentazocine (for
    
    
    ).
  • Reference Ligands: Thioperamide (H3R); Haloperidol (

    
    ).
    

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells/tissue in ice-cold Tris-HCl buffer (pH 7.4).

    • Homogenize and centrifuge at 40,000

      
       for 20 min. Resuspend pellet to a final protein concentration of 1-2 mg/mL.
      
  • Incubation (H3R):

    • Mix 50

      
      L membrane, 20 
      
      
      
      L test compound (10 concentration points,
      
      
      to
      
      
      M), and 20
      
      
      L
      
      
      -NAMH (2 nM final).
    • Incubate at 25°C for 60 minutes . (Note: Equilibrium is faster at RT than 4°C for this scaffold).

  • Incubation (

    
    ): 
    
    • Mix membrane, test compound, and

      
      -(+)-pentazocine (3 nM final).
      
    • Incubate at 37°C for 120 minutes to ensure displacement of high-affinity endogenous ligands.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI). Critical: PEI reduces non-specific binding of the lipophilic piperidine moiety to the filter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: CYP Inhibition Screen (Fluorescent)

Purpose: To assess metabolic liability of the pyridine ring.

  • System: Recombinant human CYP3A4 baculosomes.

  • Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).

  • Procedure:

    • Incubate test compound (10

      
      M) with CYP3A4 enzyme and BFC in phosphate buffer.
      
    • Initiate reaction with NADPH regenerating system.

    • Measure fluorescence (Ex 405 nm / Em 535 nm) after 30 mins.

    • Validation: Positive control (Ketoconazole) must show >95% inhibition.

Mechanistic Insights & Troubleshooting

The "Linker Effect"

The linker connecting the piperidine and pyridine rings is not just a spacer; it dictates the electronic environment.

  • Amine Linkers (-NH-): Increase basicity and H-bond donor capability. Often improves solubility but increases hERG risk.

  • Ether Linkers (-O-): Lower basicity. Often used to improve selectivity against kinases by removing a donor interaction, but may lower solubility.

Troubleshooting Selectivity Issues
  • Problem: High hERG inhibition (

    
    ).
    
    • Root Cause:[2][3][5][6] Basic piperidine nitrogen + lipophilic tail interacts with Tyr652/Phe656 in the hERG pore.

    • Solution: Introduce an oxygen atom into the piperidine ring (morpholine) or add a polar group (hydroxyl) to the pyridine ring to reduce LogP.

  • Problem: High Sigma-1 affinity.

    • Root Cause:[2][3][5][6] Unsubstituted piperidine fits the hydrophobic pocket.

    • Solution: N-substitution on the piperidine is sensitive. Bulky N-substituents (benzyl) favor Sigma binding. Shorten the N-substituent or switch to a piperazine core.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 2021. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.[7] [Link][7]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 2023. [Link]

  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated Platinum complexes. Journal of Inorganic Biochemistry, 2011. [Link]

  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 2013. [Link]

Sources

A Comparative Guide to Elucidating the Binding Mode of Piperidin-4-yl(pyridin-3-yl)methanamine via Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a ligand's binding mode is a cornerstone of structure-based design and lead optimization. Understanding how a molecule orients itself within a protein's active site and the specific interactions that anchor it provides an invaluable roadmap for enhancing potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive, in-depth protocol for predicting and validating the binding mode of a novel ligand, Piperidin-4-yl(pyridin-3-yl)methanamine, using molecular docking simulations.

Here, we move beyond a simple recitation of steps. We delve into the "why" behind each choice, from target selection and preparation to the comparative analysis of docking results. This protocol is designed as a self-validating workflow, incorporating essential controls like re-docking to ensure the trustworthiness of the generated models. By grounding our methodology in established scientific principles and leveraging comparative data, we present a robust framework for computational inquiry in drug development.

The Strategic Foundation: Target Selection and Rationale

The initial and most critical step in any docking study is the selection of a biologically relevant and structurally characterized protein target. Given that this compound is a novel scaffold without a well-documented target, a logical starting point is to identify targets of structurally similar compounds. The piperidine and pyridine moieties are common fragments in inhibitors of various enzyme classes. For this study, we have selected Dipeptidyl Peptidase-4 (DPP-4) as our target protein.

Rationale for Selecting DPP-4:

  • Therapeutic Relevance: DPP-4 is a key therapeutic target for type 2 diabetes.

  • Structural Precedent: Many known DPP-4 inhibitors, such as Sitagliptin and Anagliptin, feature amine-containing heterocyclic scaffolds that engage in critical hydrogen bonding and salt-bridge interactions within the active site. The structure of our query ligand makes it a plausible candidate for forming similar interactions.

  • High-Quality Crystal Structures: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of DPP-4 in complex with various inhibitors. This availability is crucial for validating the accuracy of our docking protocol. For this guide, we will utilize the PDB entry 1X70 , which shows DPP-4 co-crystallized with a potent inhibitor.

Experimental Workflow: A Self-Validating Docking Protocol

To ensure the reliability of our predictions for a novel ligand, we must first demonstrate that our chosen docking methodology can accurately reproduce known binding poses. This is achieved through a re-docking validation step. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_prediction Phase 3: Predictive Docking PDB Select PDB Structure (e.g., 1X70) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges, Remove Water/Co-factors) PDB->ProtPrep NativeLig Extract Native Ligand from 1X70 GridGen Grid Box Generation (Define Docking Search Space Around Native Ligand) ProtPrep->GridGen Redock Re-dock Native Ligand into Prepared Receptor LigPrep Ligand Preparation (Generate 3D Conformer, Assign Charges, Define Torsions) NovelLig Prepare Novel Ligand (Piperidin-4-yl(...) methanamine) GridGen->Redock NativeLig->Redock RMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->RMSD DockNovel Dock Novel Ligand using Validated Protocol NovelLig->DockNovel Analyze Analyze Top Poses (Scoring, Interactions, Clustering) DockNovel->Analyze

Caption: Workflow for docking-based binding mode prediction.

Step-by-Step Methodology (Using AutoDock Vina)

This protocol utilizes AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculation, a widely used and freely available software suite.

A. Protein Preparation:

  • Obtain Structure: Download the PDB file for 1X70.

  • Clean Protein: Open the structure in ADT. Remove all water molecules and any co-factors or ligands not part of the protein itself.

  • Add Hydrogens: Add polar hydrogens, as these are critical for forming hydrogen bonds and are often not resolved in crystal structures.

  • Compute Charges: Calculate Gasteiger charges, which are essential for the electrostatic terms in the scoring function.

  • Set Atom Types: Assign AutoDock 4 atom types.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes charge and atom type information required by Vina.

B. Ligand Preparation:

  • Native Ligand (for Validation): Extract the co-crystallized inhibitor from the original 1X70 PDB file and save it as a separate .pdb file. Open it in ADT, detect the torsional root, and choose the number of torsions to allow flexibility. Save as a .pdbqt file.

  • Novel Ligand:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it as a .mol or .sdf file.

    • Use a program like Open Babel to convert the file to .pdb and generate a low-energy 3D conformation.

    • Load this .pdb file into ADT and prepare it as described for the native ligand (detect root, set torsions, save as .pdbqt).

C. Docking Execution:

  • Grid Box Definition: In ADT, with the prepared protein loaded, define the search space (grid box). Center the grid on the position of the co-crystallized native ligand to ensure the search is focused on the active site. A box size of approximately 22x22x22 Å is typically sufficient to cover the DPP-4 active site.

  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log output_log.txt

Performance Comparison and Validation

The trustworthiness of any prediction hinges on rigorous validation. Here, we compare the performance of our protocol through re-docking and then apply the validated method to our novel ligand.

Protocol Validation via Re-docking

The primary metric for validating a docking protocol is its ability to reproduce the experimentally determined binding pose of a known ligand. The native inhibitor from the 1X70 crystal structure was extracted and re-docked into the prepared DPP-4 receptor.

MetricSoftware: AutoDock VinaSoftware: Glide (SP)Interpretation
Binding Affinity (kcal/mol) -10.8-11.2 (Docking Score)Both programs predict very strong binding, consistent with a potent inhibitor.
RMSD from Crystal Pose (Å) 0.85 Å 0.72 Å An RMSD value < 2.0 Å is considered a successful reproduction of the native pose. Both results are excellent, validating the protocol's accuracy.

RMSD (Root Mean Square Deviation) measures the average distance between the atoms of the docked pose and the crystal pose. Lower values indicate higher accuracy.

This successful re-docking confirms that our chosen protein preparation, grid definition, and docking algorithm are capable of accurately identifying the correct binding mode for a ligand in the DPP-4 active site.

Predicting the Binding Mode of this compound

With a validated protocol, we can now confidently dock our novel ligand. The results are analyzed to propose a likely binding hypothesis.

Docking Results and Interaction Analysis
LigandPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-8.2Salt Bridge: Protonated piperidine amine with Glu205/Glu206. Pi-Stacking: Pyridine ring with Tyr662. Hydrogen Bond: Pyridine nitrogen with the backbone NH of Arg125.

The predicted binding mode for this compound leverages several key interactions known to be critical for DPP-4 inhibition. The protonated secondary amine of the piperidine ring is predicted to form a strong salt bridge with the acidic dyad of Glu205 and Glu206, a canonical interaction for many DPP-4 inhibitors. Furthermore, the pyridine ring engages in favorable pi-stacking with Tyr662 in the S1 sub-pocket.

This predicted pose provides a strong, chemically intuitive hypothesis for how this novel molecule achieves its affinity for the DPP-4 active site. This model can now be used to guide further medicinal chemistry efforts, such as designing modifications to enhance these key interactions or to engage with other nearby residues.

G cluster_ligand Ligand Moieties cluster_protein DPP-4 Active Site Residues Piperidine Protonated Piperidine Amine Glu205_206 Glu205 / Glu206 (S2 extensive subsite) Piperidine->Glu205_206 Salt Bridge Pyridine Pyridine Ring Tyr662 Tyr662 (S1 sub-pocket) Pyridine->Tyr662 π-Stacking PyridineN Pyridine Nitrogen Arg125 Arg125 Backbone PyridineN->Arg125 H-Bond

Comparative Guide: Validation of Analytical Methods for Quantifying Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fit-for-Purpose Validation in a Multi-Modal Landscape

Piperidine scaffolds are ubiquitous in pharmaceutical development, forming the core of blockbusters like Fentanyl, Donepezil, and Methylphenidate. However, their physicochemical properties—specifically high basicity (pKa ~11) and variable UV absorptivity—present unique analytical challenges.

This guide moves beyond generic validation templates. As a Senior Application Scientist, I will walk you through the decision matrix between Reversed-Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and LC-MS/MS . We will focus on overcoming the "piperidine tailing" phenomenon and validating methods that stand up to the rigor of ICH Q2(R2) and FDA Bioanalytical guidelines.

Part 1: The Challenge of Piperidine Analysis[1]

The Chemistry of the Problem

The secondary amine in the piperidine ring is a strong base. In standard acidic mobile phases (pH 2-4), it becomes protonated (


).
  • Silanol Interaction: On traditional silica-based C18 columns, residual silanols (

    
    ) act as cation-exchange sites. The protonated piperidine binds electrostatically, causing severe peak tailing , variable retention times, and poor reproducibility.
    
  • Chromophore Absence: Many simple piperidine intermediates lack conjugated

    
    -systems, rendering standard UV detection (254 nm) useless and necessitating derivatization or Mass Spectrometry.
    
Method Selection Decision Matrix

Before validating, you must select the correct mode. Use this logic flow to determine your instrument platform.

MethodSelection Start Start: Analyte Assessment Chromophore Does it have a UV Chromophore? Start->Chromophore Concentration Target Concentration? Chromophore->Concentration Yes Derivatization Req. Derivatization (e.g., FMOC-Cl) Chromophore->Derivatization No Polarity LogP Value? Concentration->Polarity Trace (ng/mL) RPHPLC Method A: High pH RP-HPLC (Hybrid Silica, pH 10) Concentration->RPHPLC High (µg/mL) HILIC Method B: HILIC-MS/MS (Polar Retention) Polarity->HILIC LogP < 0 (Hydrophilic) LCMS Method C: RP-LC-MS/MS (Acidic Mobile Phase) Polarity->LCMS LogP > 1 (Hydrophobic) GCMS Consider GC-MS (if volatile) Derivatization->GCMS Volatile/Low Conc Derivatization->RPHPLC High Conc

Figure 1: Decision Matrix for selecting the analytical platform based on piperidine physicochemical properties.

Part 2: Comparative Methodology

Method A: High pH RP-HPLC (The QC Workhorse)

Best for: Raw material purity, potency assay, high-concentration formulations.

The "Senior Scientist" Insight: Do not fight the pKa. Instead of suppressing ionization with acid, operate at pH 10-11 using hybrid-silica columns (e.g., Waters XBridge or Agilent Poroshell HPH). At this pH, piperidine is neutral (free base), eliminating silanol interactions and yielding sharp, symmetrical peaks.

Method B: HILIC-MS/MS (The Bioanalytical Standard)

Best for: Plasma/urine quantification, polar metabolites, trace impurities.

The "Senior Scientist" Insight: Piperidines are often too polar for C18 retention without ion-pairing reagents (which contaminate MS sources). HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines using an acetonitrile-rich mobile phase. The high organic content also enhances desolvation efficiency in ESI-MS, boosting sensitivity by 5-10x compared to aqueous RP methods.

Part 3: Experimental Validation Protocol (LC-MS/MS Focus)

This protocol validates a piperidine-based drug in plasma using LC-MS/MS , adhering to FDA Bioanalytical Method Validation (2018) and ICH M10 .

System Suitability & Specificity

Objective: Ensure the matrix (plasma) does not interfere with the analyte.

  • Protocol:

    • Extract 6 lots of blank plasma (K2EDTA).

    • Spike with Internal Standard (IS) - Tip: Use a deuterated analog (e.g., Piperidine-d11) to compensate for matrix effects.

    • Inject: Double Blank (no analyte, no IS), Blank (IS only), and LLOQ sample.

  • Acceptance: Interference in blank must be < 20% of the LLOQ response.

Linearity & Range

Objective: Define the quantifiable range.

  • Protocol:

    • Prepare 8 non-zero standards (e.g., 1.0 ng/mL to 1000 ng/mL).

    • Fit: Linear regression with

      
       weighting. Why? Bioanalytical data is heteroscedastic (error increases with concentration).
      
  • Acceptance:

    
    ; back-calculated concentrations within ±15% (±20% for LLOQ).
    
Accuracy & Precision (Intra/Inter-day)

Objective: Prove reproducibility.

  • Protocol:

    • Prepare QC samples at 4 levels: LLOQ, Low (3x LLOQ), Mid (30-50% range), High (75% range).

    • Run 5 replicates per level over 3 separate days (n=15 total per level).

  • Acceptance: CV% and Bias within ±15% (±20% for LLOQ).

Matrix Effect & Recovery

Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Set A (Pre-extraction spike): Spike analyte into plasma, then extract.

    • Set B (Post-extraction spike): Extract blank plasma, then spike analyte into the supernatant.

    • Set C (Neat solution): Analyte in mobile phase.

  • Calculation:

    • Matrix Factor (MF): Peak Area B / Peak Area C.

    • Recovery (RE): Peak Area A / Peak Area B.[1]

Part 4: Data Presentation & Comparison

The following table contrasts the performance metrics of the two primary approaches for a model piperidine compound (e.g., Methylphenidate).

ParameterMethod A: High pH RP-HPLC (UV)Method B: HILIC-MS/MS
Detector UV-Vis / DAD (210-254 nm)Triple Quadrupole MS (ESI+)
Column C18 Hybrid Silica (pH Stable)Amide or Bare Silica HILIC
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / ACN10mM Ammonium Formate (pH 3) / ACN (90%)
LOD (Limit of Detection) ~0.5 - 1.0 µg/mL~0.5 - 1.0 ng/mL
Linearity Range 1 - 1000 µg/mL1 - 2000 ng/mL
Throughput 10-15 min run time2-4 min run time
Major Limitation Sensitivity; requires chromophoreMatrix effects; instrument cost
Target Application QC Release, Dissolution TestingPK Studies, Impurity Profiling

Part 5: Validation Workflow Visualization

This diagram illustrates the lifecycle of the validation process, ensuring a closed-loop feedback system for failure investigation.

ValidationLifecycle Plan 1. Validation Plan (Define ATP) Dev 2. Method Development (Optimize pH/Column) Plan->Dev PreVal 3. Pre-Validation (Robustness Check) Dev->PreVal Exec 4. Execution PreVal->Exec Spec Specificity Exec->Spec Lin Linearity Exec->Lin Acc Accuracy/Precision Exec->Acc Review 5. Data Review Spec->Review Lin->Review Acc->Review Review->Dev Fail (Root Cause Analysis) Report 6. Final Report Review->Report Pass

Figure 2: The Validation Lifecycle. Note the feedback loop from Data Review back to Development in case of failure.

Part 6: Troubleshooting "Expert Tips"

1. The "Ghost" Peak (Carryover)

  • Symptom:[2][3][4][5] Piperidines stick to injector needles and valve rotors, appearing in blank injections.

  • Solution: Use a highly organic needle wash (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1). The formic acid ensures the piperidine is charged (soluble), while the IPA removes hydrophobic residue.

2. Drifting Retention Times in HILIC

  • Symptom:[2][3][4][5] Retention times shift earlier with every injection.

  • Solution: HILIC columns require long equilibration times to establish the water layer on the silica surface. Ensure at least 20 column volumes of equilibration before the first injection and maintain a consistent water balance in the mobile phase.

3. Non-Linearity at High Concentrations (MS)

  • Symptom:[2][3][4][5] Calibration curve plateaus at the high end.

  • Solution: This is ESI saturation. Switch to a less sensitive isotope transition (C13) or use a diverter valve to waste the high-concentration bulk if analyzing impurities.

References

  • ICH Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation.[6][7] [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[6][7][8] [Link]

  • ICH M10 Bioanalytical Method Validation (2022). International Council for Harmonisation.[6][7] [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . Journal of Analytical Toxicology. [Link]

  • HILIC: The Pros and Cons . LCGC International. [Link]

Sources

Comparative study of piperidine versus pyrrolidine scaffolds in organocatalysis

[1][2]

Executive Summary: The "Proline Privilege"

In the realm of secondary amine organocatalysis, the 5-membered pyrrolidine ring (exemplified by L-proline) has historically outperformed the 6-membered piperidine ring. This dominance is not accidental but rooted in specific conformational and stereoelectronic properties. While pyrrolidine scaffolds generally offer superior reaction rates and stereocontrol for enamine/iminium activation, piperidine scaffolds provide distinct steric profiles and basicity that can be advantageous in specific non-stereoselective condensations or when attenuating reactivity is necessary to prevent polymerization.

Mechanistic Deep Dive: Ring Size & Enamine Geometry

The divergence in catalytic efficiency between these two scaffolds stems primarily from the geometry of the enamine intermediate formed during the catalytic cycle.

Nitrogen Pyramidalization (The "Tau" Angle)

For an enamine to be nucleophilic at the


  • Pyrrolidine (5-membered): The ring constraints force the enamine nitrogen to adopt a nearly planar geometry (low degree of pyramidalization). This maximizes orbital overlap (

    
    ), resulting in a shorter C–N bond and significantly higher nucleophilicity at the 
    
    
    -carbon.
  • Piperidine (6-membered): The ring adopts a chair-like conformation, causing the nitrogen to remain highly pyramidal . This poor orbital alignment reduces the double-bond character of the enamine, making it less reactive toward electrophiles (C-alkylation) and more prone to N-alkylation side reactions.

Steric Shielding and Stereocontrol[2]
  • Pyrrolidine: The "envelope" pucker of the 5-membered ring creates a rigid chiral environment. In the Zimmerman-Traxler transition state, this rigidity minimizes conformational freedom, leading to high enantioselectivity (ee).

  • Piperidine: The conformational flexibility (chair-boat flips) of the 6-membered ring often results in "leakage" of stereochemical information, yielding lower ee values unless bulky substituents (e.g., 3-substituted piperidines) are added to lock the conformation.

Visualization: The Enamine Catalytic Cycle

The following diagram illustrates the generic enamine cycle, highlighting the critical intermediate where ring geometry dictates reactivity.

EnamineCycleCatSecondary Amine(Pyrrolidine/Piperidine)IminiumIminium Ion(Activated Intermediate)Cat->IminiumCondensation(-H2O)SubstrateCarbonyl Substrate(Ketone/Aldehyde)Substrate->IminiumEnamineEnamine Intermediate(Nucleophile)Iminium->EnamineTautomerization(Rate Limiting for Piperidine)ProductC-C Bond Product(Aldol/Michael Adduct)Enamine->ProductC-C Bond Formation(Pyrrolidine > Piperidine)NoteCRITICAL DIVERGENCE:Pyrrolidine: Planar N (High Reactivity)Piperidine: Pyramidal N (Low Reactivity)Enamine->NoteElectrophileElectrophile(e.g., Aldehyde)Electrophile->ProductProduct->CatHydrolysis(+H2O)

Figure 1: General Enamine Catalytic Cycle. The tautomerization to the enamine and the subsequent nucleophilic attack are significantly faster for pyrrolidine scaffolds due to favorable orbital alignment.

Comparative Performance Data

The following data summarizes the performance of pyrrolidine vs. piperidine in a standard Knoevenagel Condensation (Reaction of Thiazolidine-2,4-dione with p-methoxybenzaldehyde). This reaction serves as a benchmark for basicity and nucleophilic efficiency.

MetricPyrrolidine ScaffoldPiperidine ScaffoldInterpretation
Catalyst Loading 0.5 – 0.625 eq.[1][2]0.8 eq.[3]Pyrrolidine is effective at lower stoichiometry.[3]
Conversion (480 min) 100% 91%Piperidine fails to reach completion even at higher loading.[2]
Initial Rate HighModerateSteric bulk of the 6-ring hinders initial attack.
pKa (Conj. Acid) ~11.31~11.28Basicity is nearly identical; difference is kinetic/steric.
Cost LowLowBoth are commodity chemicals.

Data Source: Comparative kinetic studies on Knoevenagel condensation [1, 2].

Experimental Protocols

General Protocol: Organocatalytic Aldol Reaction

This protocol is optimized for pyrrolidine (L-Proline) but can be adapted for piperidine (Pipecolic acid) for comparative studies.

Reagents:

  • Acetone (Solvent & Reagent)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Catalyst: L-Proline (Pyrrolidine) OR L-Pipecolic Acid (Piperidine)

Workflow:

  • Preparation: In a clean 20 mL vial, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in anhydrous DMSO (4 mL). Note: DMSO is preferred for proline solubility; piperidine derivatives may require CHCl3.

  • Catalyst Addition: Add the organocatalyst (20 mol%, 0.2 mmol).

    • Pyrrolidine arm: Add 23 mg L-Proline.

    • Piperidine arm:[1][2][4][5] Add 26 mg L-Pipecolic Acid.

  • Initiation: Add Acetone (4 mL, excess) to the mixture.

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Quenching: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Analysis: Dry organic layers over

    
    , concentrate, and analyze via 
    
    
    -NMR.
    • Expected Result: L-Proline typically yields >90% conversion with >70% ee. L-Pipecolic acid typically yields <50% conversion with negligible ee under identical conditions.

Protocol Validation (Self-Check)
  • Color Change: The reaction mixture often turns from pale yellow to deep orange/brown as the conjugated iminium species forms. Lack of color change in the Piperidine arm indicates poor initiation.

  • TLC Monitoring: Use 20% EtOAc/Hexane. The aldol product will appear as a new spot (

    
    ) distinct from the aldehyde (
    
    
    ).

Decision Framework: When to Use Which?

While pyrrolidine is the default choice, piperidine has niche applications. Use the following logic tree to select the appropriate scaffold.

DecisionTreeStartSelect Organocatalyst ScaffoldQ1Is the reaction Enantioselective?Start->Q1Yes1YesQ1->Yes1No1No (Achiral/Racemic)Q1->No1Q2Is the substrate sterically hindered?Yes1->Q2PyrrolidineUSE PYRROLIDINE(L-Proline/Derivatives)High reactivity, High eeQ2->PyrrolidineNo (Standard)ModPiperidineUSE MODIFIED PIPERIDINE(3-Substituted)Specific steric lock requiredQ2->ModPiperidineYes (Bulky)Q3Is polymerization a risk?No1->Q3Q3->PyrrolidineNo (Need max rate)PiperidineUSE PIPERIDINE(Pipecolic Acid/Derivatives)Lower reactivity, prevents over-reactionQ3->PiperidineYes (Need slower rate)

Figure 2: Decision Matrix for Scaffold Selection. Pyrrolidine is the standard for asymmetric synthesis, while piperidine finds utility in rate-controlled achiral processes.

References

  • BenchChem Technical Support. (2025).[3] A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. BenchChem. Link

  • Vieira, R. D. O., et al. (2018).[1] Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.[3][1][2][4][6] Organic & Medicinal Chemistry International Journal, 5(4). Link

  • Seebach, D., et al. (2013). Some old insights from crystalline enamines. Helvetica Chimica Acta.[7] (Discussed in Amphoteros). Link

  • List, B., et al. (2000).[8] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. (Foundational text for Proline catalysis).

  • Mover, P. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Beilstein Journal of Organic Chemistry. Link

Pharmacodynamic comparison of piperidine and pyridine alkaloids at nAChR

[1][2][3]

Executive Summary

This guide provides a technical comparison of Pyridine alkaloids (e.g., Nicotine, Epibatidine) and Piperidine alkaloids (e.g., Lobeline, Coniine) acting at nicotinic acetylcholine receptors (nAChRs). While both classes target the orthosteric binding site, they exhibit distinct pharmacodynamic profiles driven by their structural rigidity, cationic center basicity, and subtype selectivity.

  • Pyridine Alkaloids: Characterized by high affinity for neuronal

    
     subtypes, rapid activation kinetics, and significant desensitization.
    
  • Piperidine Alkaloids: Often display mixed agonist/antagonist profiles, lower potency at neuronal subtypes (with exceptions like Lobeline), and unique off-target effects (e.g., VMAT2 inhibition).

Chemical & Structural Basis[4][5][6][7][8]

The pharmacophore for nAChR activation requires a cationic center (interacting with Trp149 in the

FeaturePyridine Alkaloids (e.g., Nicotine)Piperidine Alkaloids (e.g., Coniine, Lobeline)
Core Structure Contains a pyridine ring (aromatic) linked to a saturated nitrogenous ring (pyrrolidine in nicotine).[1][2][3][4]Contains a saturated piperidine ring. Lacks the aromatic pyridine nitrogen in "pure" piperidines like Coniine.
Cationic Center The pyrrolidine nitrogen (

) is protonated at physiological pH.
The piperidine nitrogen (

) is highly basic and protonated.
H-Bond Acceptor The pyridine nitrogen serves as a critical H-bond acceptor (water-mediated bridge to the receptor).Often lacks a dedicated aromatic H-bond acceptor (in Coniine), reducing affinity for neuronal subtypes.
Conformation Relatively rigid distance between the two nitrogens (internitrogen distance ~4.8 Å in nicotine).Structurally flexible (Coniine) or bulky (Lobeline), affecting binding pocket fit.

Note on Anabasine: Anabasine is a hybrid, containing both a pyridine ring and a piperidine ring. It is pharmacologically grouped with pyridines due to the aromatic ring's role in binding, but its piperidine ring alters selectivity (see Section 3).

Pharmacodynamic Profiles[1][11][12][13]

Potency and Selectivity Data

The following data summarizes binding affinities (


Table 1: Comparative Pharmacodynamics at nAChR Subtypes

CompoundClass

Affinity (

)

Efficacy

Affinity (

)
Primary Mechanism
Epibatidine Pyridine~0.04 nMFull Agonist~10 nMUltra-potent agonist; induces profound desensitization.
Nicotine Pyridine~1–10 nMFull/Partial Agonist~2,000–10,000 nMHigh affinity for

; lower for

.
Anabasine Pyridine/Piperidine~1,100 nMPartial Agonist~390 nMSelectivity Shift: Higher affinity for

than

compared to nicotine.
Lobeline Piperidine~4 nMAntagonist / Partial>10,000 nMHigh affinity antagonist at

; VMAT2 inhibitor.
Coniine Piperidine

M range
Full Agonist (Muscle)LowTeratogenic; causes prolonged desensitization of fetal muscle nAChR.
Mechanistic Divergence
Pyridine Alkaloids: The "Activation-Desensitization" Driver

Nicotine and Epibatidine act as "precision keys." The pyridine ring forms a water-mediated hydrogen bond with the receptor backbone (Leucine/Valine residues in the complementary subunit), while the cationic head enters the aromatic cage.

  • Result: Rapid channel opening followed by a high-affinity desensitized state. This desensitization is crucial for the upregulation of nAChRs seen in chronic smokers.

Piperidine Alkaloids: The "Blockade & Modulation" Driver
  • Lobeline: Despite having a piperidine ring, Lobeline has a high affinity for

    
     but acts primarily as an antagonist or weak partial agonist. Its bulky phenyl-keto side chains prevent the conformational closure required for full channel opening.
    
  • Coniine: A simple piperidine, it lacks the secondary anchor point (the pyridine nitrogen). It is a weak agonist at neuronal receptors but a potent desensitizer of fetal muscle-type nAChRs , leading to immobilization and congenital defects (e.g., cleft palate in livestock).

Visualizing the Signaling Pathway

The following diagram illustrates the divergent downstream effects of these alkaloids upon binding to the nAChR.

nAChR_Signalingcluster_PyridinePyridine Alkaloids(Nicotine, Epibatidine)cluster_PiperidinePiperidine Alkaloids(Lobeline, Coniine)LigandLigand Binding(Orthosteric Site)ConfChange_ARapid ConformationalChange (Opening)Ligand->ConfChange_AHigh EfficacyConfChange_BSteric Hindrance /Partial OpeningLigand->ConfChange_BLow Efficacy/BulkyInfluxNa+/Ca2+ InfluxConfChange_A->InfluxDesensitizationRapid Desensitization(High Affinity State)ConfChange_A->DesensitizationProlonged ExposureDepolMembraneDepolarizationInflux->DepolDA_ReleaseDopamine Release(Nucleus Accumbens)Depol->DA_ReleaseUpRegReceptor UpregulationDesensitization->UpRegBlockadeFunctional Antagonism(Lobeline)ConfChange_B->BlockadeMuscleToxFetal MuscleParalysis (Coniine)ConfChange_B->MuscleToxFetal Muscle TypeBlockade->DA_ReleaseInhibits Nicotine-Evoked

Figure 1: Divergent signaling pathways. Pyridine alkaloids drive rapid activation and desensitization, while Piperidine alkaloids often favor antagonism or muscle-type specific toxicity.

Experimental Protocols

To generate the data presented above, the Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes is the gold standard for comparing potency and efficacy.

Protocol: TEVC for nAChR Profiling

Objective: Measure


  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from Xenopus laevis.

    • Defolliculate using collagenase Type IA (2 mg/mL) in Ca²⁺-free OR2 buffer for 1-2 hours.

  • cRNA Injection:

    • Synthesize cRNA for human

      
      , 
      
      
      , or
      
      
      subunits (linearized plasmids, T7 mMESSAGE mMACHINE kit).
    • Inject 50 nL of cRNA mixture (ratio 1:1 for

      
      ) into the vegetal pole.
      
    • Incubation: Incubate at 18°C in ND96 buffer (supplemented with antibiotics) for 2-5 days to allow expression.

  • Electrophysiological Recording:

    • Setup: Place oocyte in a recording chamber perfused with ND96 buffer.

    • Impaling: Impale with two glass microelectrodes (1-3 M

      
       resistance, filled with 3M KCl).
      
    • Clamping: Clamp voltage at -60 mV using a GeneClamp 500B amplifier.

  • Drug Application:

    • Perfusion: Apply alkaloid solutions via gravity perfusion (flow rate 2 mL/min).

    • Sequence: Apply agonist for 5-20 seconds, followed by a 3-5 minute washout.

    • Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100

      
      M).
      
  • Data Analysis:

    • Fit concentration-response curves using the Hill equation:

      
      .
      

Workflow Diagram:

TEVC_WorkflowPrep1. Oocyte Harvest& DefolliculationInject2. cRNA Injection(α4β2 / α7)Prep->InjectIncubate3. Incubation(2-5 Days @ 18°C)Inject->IncubateClamp4. Voltage Clamp(-60 mV)Incubate->ClampApply5. Drug Application(Perfusion)Clamp->ApplyAnalyze6. Data Analysis(Hill Equation)Apply->Analyze

Figure 2: Standardized TEVC workflow for comparative pharmacodynamics.

Conclusion for Drug Development

  • For Smoking Cessation: Pyridine scaffolds (like Cytisine/Varenicline) remain superior due to their ability to balance partial agonism with high affinity, maintaining "receptor occupancy" to reduce cravings without full activation.

  • For Neurological Disorders: The Piperidine alkaloid Lobeline offers a unique template. Its ability to interact with VMAT2 while antagonizing nAChRs suggests a dual-mechanism approach for treating psychostimulant abuse, distinct from pure nAChR ligands.

  • Toxicity Warning: Pure piperidines like Coniine present significant teratogenic risks due to fetal muscle nAChR activation and should be screened out early in hit-to-lead optimization.

References

  • Lobeline Mechanism & VMAT2 : The Effects of Lobeline on α4β2 Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats*. PMC. [Link]

  • Coniine & Fetal Toxicity : Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells... by optical isomers of the piperidine alkaloid coniine. PubMed.[5] [Link]

  • Epibatidine Pharmacology : Epibatidine is a nicotinic analgesic.[2][6][7] PubMed.[5] [Link]

  • Anabasine vs Nicotine Selectivity : Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

  • General nAChR Pharmacology : Nicotinic agonist - Wikipedia. [Link]

Safety Operating Guide

Personal protective equipment for handling Piperidin-4-yl(pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Hazard Profiling

The Core Directive: Do not treat this substance merely as a "generic organic solid." Piperidin-4-yl(pyridin-3-yl)methanamine is a heterocyclic diamine . Its safety profile is dictated by two pharmacophores: the piperidine ring (a strong secondary amine base) and the pyridine ring.

Based on Structural Activity Relationships (SAR) of close analogs (e.g., 1-(Pyridin-3-ylmethyl)piperidin-4-amine), you must handle this compound as Corrosive (Category 1B) and Acutely Toxic .

Critical Chemical Behaviors
  • Corrosivity: The secondary amine (piperidine) and primary amine (methanamine) moieties are highly basic (pKa ~10-11). Upon contact with skin or mucous membranes, they saponify lipids and denature proteins, causing immediate, deep chemical burns.

  • Permeation: The pyridine moiety significantly enhances solvent-like properties, increasing the rate of permeation through standard nitrile gloves.

  • Sensitization: Pyridine derivatives are known sensitizers; repeated exposure can lead to chronic dermatitis or respiratory hypersensitivity.

The PPE Matrix: Defensive Layering

Standard laboratory PPE is insufficient for direct handling of corrosive heterocyclic amines. The following matrix prescribes the Required Protective State based on the operation.

Protective Layer Standard Operation (mg to g scale)High-Risk Operation (>10g, spills, heating)Scientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier (e.g., Silver Shield® or Ansell Barrier®)Pyridine rings degrade nitrile rubber. Double gloving provides a "sacrificial" outer layer. Laminate is required for immersion/spills [1, 2].
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses allow vapor bypass. Amines are lachrymators; vapors alone can cause corneal edema ("blue haze") [3].
Respiratory Fume Hood (Face velocity >100 fpm)P100/OV Respirator (If outside hood)Solid amines often sublime or form dusts. Inhalation causes severe respiratory tract burns [4].
Body Defense Cotton Lab Coat (Buttoned)Chemical Resistant Apron (Tyvek® or PVC)Cotton absorbs splashes but does not repel. An apron prevents saturation of clothing during bulk transfers.

PPE Decision Logic (Visualization)

The following logic tree dictates your PPE selection process based on the physical state and scale of the reagent.

PPE_Decision_Tree cluster_legend Action Level Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Oil Start->State_Solution Dust_Risk Is Dust Generation Likely? State_Solid->Dust_Risk Solvent_Type Solvent Type? State_Solution->Solvent_Type Hood_Yes Work in Fume Hood (Sash < 18 inches) Dust_Risk->Hood_Yes Yes (Standard) Hood_No Respirator Required (N95 or P100) Dust_Risk->Hood_No No (Equipment failure) DCM_Chloroform Halogenated Solvent Solvent_Type->DCM_Chloroform Standard_Org Ether / Alcohol / EtOAc Solvent_Type->Standard_Org Glove_Select_1 Glove: Silver Shield / Laminate (Nitrile degrades rapidly) DCM_Chloroform->Glove_Select_1 Glove_Select_2 Glove: Double Nitrile (Change outer every 15 mins) Standard_Org->Glove_Select_2 Safe Standard Safety Caution Heightened Awareness Danger Critical Control

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier. Note the critical differentiation for halogenated solvents.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • The Hazard: Static electricity can cause fine amine powders to "fly," adhering to gloves and cuffs.

  • Protocol:

    • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure.

    • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first, then transfer.

    • Hygiene: Wipe the exterior of the stock bottle with a dilute acid (e.g., 1M HCl) dampened tissue before returning it to storage to neutralize invisible amine traces.

B. Reaction Setup (Solution State)
  • The Hazard: Exothermic reaction with acids/electrophiles; unrecognized glove permeation.

  • Protocol:

    • Double Glove: Don two pairs of nitrile gloves.

    • Visual Check: If the outer glove contacts the liquid, do not wipe it . Remove and replace immediately. Pyridine analogs can permeate 4-mil nitrile in <10 minutes [1].

    • Quenching: When acidifying the reaction mixture (e.g., HCl workup), expect a significant exotherm. Cool the vessel to 0°C before addition to prevent vapor generation.

Emergency Response & Decontamination

If exposure occurs, the basicity of the compound requires prolonged irrigation.

Decon_Workflow Exposure Exposure Detected Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Contaminated Clothing 2. Brush off solid (if dry) 3. Rinse water > 15 min Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush at eyewash > 15 min 3. Hold eyelids open Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical No_Neutralize CRITICAL: Do NOT neutralize with vinegar/acid. Thermal burn risk. Action_Skin->No_Neutralize Warning Action_Eye->Medical

Figure 2: Emergency decontamination workflow. Note the specific prohibition against chemical neutralization on skin.

Disposal & Waste Management

  • Classification: This compound is a Basic Organic Waste .

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction or formation of explosive N-oxides.

    • Do NOT mix with halogenated waste if possible, to prevent unforeseen alkylation reactions in the waste drum.

  • Container: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to breakage.

  • Labeling: Clearly mark as "Corrosive Base" and "Toxic."

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile/Neoprene against Pyridine and Amines.Link

  • Kimberly-Clark Professional. (2023). Nitrile Glove Chemical Resistance Database (Pyridine).Link

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(Pyridin-3-ylmethyl)piperidin-4-amine (Structural Analog).Link

  • PubChem. (2024). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.